molecular formula C27H34Cl2N4 B609861 PCS1055 dihydrochloride

PCS1055 dihydrochloride

Cat. No.: B609861
M. Wt: 485.5 g/mol
InChI Key: VSCSFYDNGYAWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PCS1055 is a muscarinic M4 receptor antagonist. PCS1055 represents a new M4-preferring antagonist that may be useful in elucidating the roles of M4 receptor signaling.

Properties

IUPAC Name

N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4.2ClH/c1-2-7-22(8-3-1)20-31-17-14-21(15-18-31)13-16-28-26-19-24-11-6-10-23-9-4-5-12-25(23)27(24)30-29-26;;/h1-5,7-9,12,19,21H,6,10-11,13-18,20H2,(H,28,29);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCSFYDNGYAWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NCCC4CCN(CC4)CC5=CC=CC=C5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Molecular Interactions of PCS1055 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of PCS1055 dihydrochloride, a significant pharmacological agent with dual inhibitory functions. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its molecular targets, binding affinities, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Dual Antagonism

This compound primarily functions as a potent and selective competitive antagonist of the muscarinic M4 acetylcholine receptor . Additionally, it exhibits robust inhibitory activity against acetylcholinesterase (AChE) , the key enzyme responsible for the degradation of acetylcholine in the synaptic cleft. This dual action suggests a complex pharmacological profile with potential therapeutic implications in cholinergic signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with its molecular targets.

Table 1: Muscarinic M4 Receptor Antagonism

ParameterValueSpecies/SystemDescription
IC50 18.1 nMRecombinantConcentration causing 50% inhibition of agonist response.[1][2]
Kd 5.72 nMRecombinantEquilibrium dissociation constant, a measure of binding affinity.[1][2]
Ki 6.5 nMRecombinantInhibition constant for radioligand binding.[1][2][3]
Kb 5.72 nMRecombinantDissociation constant determined by Schild analysis.[1]

Table 2: Selectivity Profile at Muscarinic Receptor Subtypes

Receptor SubtypeSelectivity Fold (vs. M4)Method
M1 >100-foldRadioligand Binding[1][2]
M2 30-foldRadioligand Binding[1][2]
M3 >100-foldRadioligand Binding[1][2]
M5 >100-foldRadioligand Binding[1][2]
M1 255-foldGTP-γ-[35S] Functional Assay[1]
M2 69.1-foldGTP-γ-[35S] Functional Assay[1]
M3 342-foldGTP-γ-[35S] Functional Assay[1]
M5 >1000-foldGTP-γ-[35S] Functional Assay[1]

Table 3: Acetylcholinesterase (AChE) Inhibition

Enzyme SourceIC50
Electric Eel AChE 22 nM[1][2]
Human AChE 120 nM[1][2]

Signaling Pathway of M4 Receptor Antagonism

This compound acts as a competitive antagonist at the Gi/o-coupled M4 muscarinic receptor. In its natural state, the binding of acetylcholine (ACh) to the M4 receptor activates the Gi/o protein, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. By competitively binding to the orthosteric site on the M4 receptor, PCS1055 prevents ACh from binding and initiating these downstream signaling events.

M4_Receptor_Signaling cluster_membrane Cell Membrane M4_receptor M4 Receptor G_protein Gi/o Protein M4_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) ACh->M4_receptor Binds PCS1055 PCS1055 PCS1055->M4_receptor Competitively Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates Radioligand_Binding_Workflow cluster_prep Preparation Membranes Cell Membranes (with M4 Receptors) Incubation Incubation (Equilibrium) Membranes->Incubation Radioligand [3H]-NMS Radioligand->Incubation Compound PCS1055 (Varying Conc.) Compound->Incubation Filtration Rapid Filtration (Separation) Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis Ellmans_Method_Workflow cluster_reaction Reaction Mixture AChE AChE Enzyme Pre_incubation Pre-incubation AChE->Pre_incubation DTNB DTNB DTNB->Pre_incubation PCS1055_conc PCS1055 (Varying Conc.) PCS1055_conc->Pre_incubation Add_substrate Add Substrate (ATCI) Pre_incubation->Add_substrate Kinetic_measurement Kinetic Measurement (Absorbance at 412 nm) Add_substrate->Kinetic_measurement Data_analysis_IC50 Data Analysis (Calculate % Inhibition -> IC50) Kinetic_measurement->Data_analysis_IC50

References

The Discovery and Synthesis of PCS1055 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PCS1055 is a novel synthetic small molecule that has been identified as a potent and selective antagonist of the muscarinic M4 acetylcholine receptor. Its discovery has provided a valuable chemical scaffold for the development of next-generation M4 selective antagonists with potential therapeutic applications in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of PCS1055 dihydrochloride. Detailed experimental protocols for key assays and a summary of its binding and functional data are presented to facilitate further research and drug development efforts.

Discovery of PCS1055

The discovery of PCS1055 emerged from research efforts focused on identifying selective ligands for the muscarinic acetylcholine receptor subtypes. While not the result of a large-scale high-throughput screening campaign, PCS1055 was identified as a valuable pharmacological tool and served as a crucial starting point for medicinal chemistry programs aimed at developing highly selective M4 receptor antagonists.[1][2] Its pyrazolo[1,5-a]pyrimidine core was recognized as a privileged scaffold for obtaining potent and selective kinase inhibitors and other biologically active compounds. The initial characterization of PCS1055 revealed its high affinity for the M4 receptor, establishing it as a lead compound for further optimization.

Chemical Structure and Properties

IUPAC Name: 3-(1H-imidazol-1-yl)-5-(3-(piperidin-1-yl)propyl)pyrazolo[1,5-a]pyrimidine dihydrochloride

Chemical Formula: C₁₈H₂₃N₇ · 2HCl

Molecular Weight: 410.3 g/mol (dihydrochloride salt)

Chemical Structure:

Caption: Chemical structure of PCS1055.

Synthesis of this compound

While a specific detailed synthesis of this compound has not been published, its structure, based on a pyrazolo[1,5-a]pyrimidine core, suggests a plausible synthetic route. The synthesis of this class of compounds typically involves the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.

A potential retrosynthetic analysis is outlined below:

retrosynthesis PCS1055 PCS1055 Intermediate1 3-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine + 3-(piperidin-1-yl)propanal PCS1055->Intermediate1 C-C bond formation Intermediate2 3-amino-4-(1H-imidazol-1-yl)-1H-pyrazole + Malondialdehyde Intermediate1->Intermediate2 Pyrazolo[1,5-a]pyrimidine synthesis Intermediate4 Piperidine + 3-chloropropanal Intermediate1->Intermediate4 Side chain synthesis Intermediate3 3-amino-1H-pyrazole + 1-chloro-1H-imidazole Intermediate2->Intermediate3 Imidazole substitution

Caption: Retrosynthetic analysis of PCS1055.

A plausible forward synthesis based on established methods for pyrazolo[1,5-a]pyrimidine synthesis would involve the following key steps:

  • Synthesis of the 3-aminopyrazole intermediate: This can be achieved through various published methods, often starting from commercially available materials.

  • Introduction of the imidazole moiety: The 1H-imidazol-1-yl group can be introduced onto the pyrazole ring through a nucleophilic substitution reaction.

  • Condensation to form the pyrazolo[1,5-a]pyrimidine core: The substituted 3-aminopyrazole is then reacted with a suitable 1,3-dielectrophile, such as malondialdehyde or a derivative, to construct the fused pyrimidine ring.

  • Alkylation of the pyrazolo[1,5-a]pyrimidine: The final side chain can be introduced via an alkylation reaction at the C5 position of the pyrazolo[1,5-a]pyrimidine core with a suitable 3-(piperidin-1-yl)propyl halide.

  • Formation of the dihydrochloride salt: The final compound is treated with hydrochloric acid to yield the more stable and water-soluble dihydrochloride salt.

Pharmacological Characterization

PCS1055 has been characterized through a series of in vitro pharmacological assays to determine its binding affinity and functional activity at the muscarinic M4 receptor.

Radioligand Binding Assays

The binding affinity of PCS1055 to the human muscarinic M4 receptor was determined using competitive radioligand binding assays with [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic receptor antagonist.

Table 1: Binding Affinity of PCS1055 at the Human M4 Muscarinic Receptor

ParameterValue
Kᵢ (nM)6.5

Data from Croy et al., 2016.

Functional Assays

The functional activity of PCS1055 as an M4 receptor antagonist was assessed using a [³⁵S]GTPγS binding assay. This assay measures the ability of a compound to inhibit agonist-stimulated G-protein activation.

Table 2: Functional Antagonist Activity of PCS1055 at Muscarinic Receptor Subtypes

Receptor SubtypeFold Selectivity over M4
M1255
M269.1
M3342
M5>1000

Data from Croy et al., 2016.

These results demonstrate that PCS1055 is a potent M4 receptor antagonist with significant selectivity over other muscarinic receptor subtypes.

Signaling Pathway

As an antagonist of the M4 muscarinic receptor, PCS1055 blocks the downstream signaling cascade initiated by the binding of the endogenous agonist, acetylcholine. The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.

M4_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PCS1055 PCS1055 M4R M4 Receptor PCS1055->M4R Binds and Blocks ACh Acetylcholine ACh->M4R Binds and Activates G_protein Gαi/oβγ M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression ↓ Gene Expression CREB->Gene_expression

Caption: PCS1055 antagonism of the M4 receptor signaling pathway.

Activation of the M4 receptor by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and alters gene expression. By blocking the binding of acetylcholine, PCS1055 prevents this inhibitory signaling cascade.

Experimental Protocols

Radioligand Displacement Assay ([³H]-NMS)

This protocol describes a general method for determining the binding affinity of a test compound (e.g., PCS1055) to the M4 muscarinic receptor.

binding_assay_workflow Start Start Prepare_membranes Prepare cell membranes expressing M4 receptor Start->Prepare_membranes Incubate Incubate membranes with [3H]-NMS and varying concentrations of PCS1055 Prepare_membranes->Incubate Filter Separate bound and free radioligand by filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Measure Measure radioactivity of filters Wash->Measure Analyze Analyze data to determine Ki value Measure->Analyze End End Analyze->End

Caption: Workflow for a radioligand displacement assay.

Materials:

  • Cell membranes expressing the human M4 muscarinic receptor

  • [³H]-N-methylscopolamine ([³H]-NMS)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 1 µM atropine)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of PCS1055 in assay buffer.

  • In a 96-well plate, add cell membranes, [³H]-NMS (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or a dilution of PCS1055.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding at each concentration of PCS1055 by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value by non-linear regression analysis of the competition binding curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This protocol outlines a general procedure to assess the functional antagonist activity of PCS1055 at the M4 receptor.

gtp_gamma_s_workflow Start Start Prepare_membranes Prepare cell membranes expressing M4 receptor Start->Prepare_membranes Preincubate Pre-incubate membranes with varying concentrations of PCS1055 Prepare_membranes->Preincubate Add_agonist_gtp Add a fixed concentration of an M4 agonist (e.g., acetylcholine) and [35S]GTPγS Preincubate->Add_agonist_gtp Incubate Incubate to allow for G-protein activation Add_agonist_gtp->Incubate Filter Separate bound and free [35S]GTPγS Incubate->Filter Wash Wash filters Filter->Wash Measure Measure radioactivity Wash->Measure Analyze Analyze data to determine antagonist potency Measure->Analyze End End Analyze->End

References

The M4 Muscarinic Acetylcholine Receptor: A Pivotal Target in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The M4 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor family, has emerged as a critical modulator of neuronal circuitry implicated in a range of debilitating neurological and psychiatric disorders. Its strategic location in key brain regions, including the striatum, hippocampus, and cortex, and its role in modulating pivotal neurotransmitter systems, particularly dopamine and acetylcholine, position it as a promising therapeutic target. This technical guide provides a comprehensive overview of the M4 receptor's role in neurological disorders, its signaling pathways, and the methodologies employed to investigate its function, with a focus on schizophrenia, Alzheimer's disease, Parkinson's disease, and addiction.

The Role of M4 Receptors in Neurological Disorders

Dysregulation of M4 receptor signaling is increasingly recognized as a contributing factor to the pathophysiology of several major neurological disorders.

Schizophrenia

The hyperdopaminergic state in the mesolimbic pathway is a cornerstone of the pathophysiology of psychosis in schizophrenia. M4 receptors are highly expressed in the striatum, where they are co-localized with dopamine D1 receptors on medium spiny neurons. Activation of these M4 receptors has an inhibitory effect on dopamine release. This provides a compelling rationale for the development of M4 receptor agonists as a novel class of antipsychotics. Unlike conventional antipsychotics that directly block dopamine D2 receptors, M4 agonists offer a mechanism to modulate dopamine signaling upstream, potentially leading to a more favorable side-effect profile, particularly concerning extrapyramidal symptoms.[1][2] Preclinical studies have consistently demonstrated the antipsychotic-like efficacy of M4 positive allosteric modulators (PAMs) in animal models.[1] Furthermore, the dual M1/M4 receptor agonist xanomeline, in combination with the peripherally acting muscarinic antagonist trospium (KarXT), has shown significant efficacy in reducing both positive and negative symptoms in clinical trials for schizophrenia.[2][3][4][5] Another promising agent, the M4 PAM emraclidine (CVL-231), has also demonstrated a favorable safety profile and potential antipsychotic activity in early clinical trials.[6][7][8][9]

Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is associated with a deficit in acetylcholine neurotransmission. While acetylcholinesterase inhibitors have been a mainstay of treatment, their efficacy is modest. M4 receptors, present in the hippocampus and cortex, are involved in cognitive processes such as learning and memory.[10] Preclinical evidence suggests that activation of M4 receptors can enhance cognitive function. The M1/M4 agonist ML-007 has demonstrated improvements in spatial memory in a transgenic mouse model of Alzheimer's disease.[1][10] The procognitive effects of M4 activation, combined with the antipsychotic properties demonstrated by agents like xanomeline in Alzheimer's patients with psychosis, highlight the dual therapeutic potential of targeting M4 receptors in this multifaceted disease.[5]

Parkinson's Disease

In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a relative overactivity of the cholinergic system in the striatum, contributing to motor symptoms. M4 receptors play a crucial role in the intricate balance between dopamine and acetylcholine in the basal ganglia. The precise role of M4 receptors in Parkinson's disease is complex and appears to be dependent on the specific neuronal populations and signaling pathways involved. Further research is ongoing to elucidate the therapeutic potential of modulating M4 receptors for the management of motor symptoms and levodopa-induced dyskinesia.

Addiction

The brain's reward system, which is central to the development and maintenance of addiction, is heavily modulated by the interplay between dopamine and acetylcholine. M4 receptors are strategically positioned to influence this circuitry. Preclinical studies have shown that M4 receptor activation can attenuate the rewarding effects of drugs of abuse, such as cocaine and alcohol. This suggests that M4 receptor modulators could be a promising therapeutic avenue for the treatment of substance use disorders.

M4 Receptor Signaling Pathways

M4 receptors primarily couple to the Gi/o family of G proteins. Upon activation by acetylcholine or an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] This reduction in cAMP has widespread downstream effects on neuronal excitability and neurotransmitter release.

The Gβγ subunits, also released upon receptor activation, can modulate various downstream effectors, including ion channels and other signaling proteins. A key mechanism of M4 receptor action is the modulation of neurotransmitter release. In the striatum, presynaptic M4 autoreceptors on cholinergic interneurons inhibit acetylcholine release, providing a negative feedback loop. Postsynaptically, on medium spiny neurons, M4 receptor activation counteracts the effects of D1 receptor stimulation, thereby dampening dopaminergic signaling.

dot

M4_Signaling_Pathway M4 Receptor Signaling Pathway cluster_cytosol Cytosol ACh Acetylcholine M4R M4 Receptor ACh->M4R Binds G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Vesicle Neurotransmitter Vesicle PKA->Neurotransmitter_Vesicle Modulates Release Reduced Neurotransmitter Release Neurotransmitter_Vesicle->Release

Caption: Canonical M4 receptor signaling pathway.

Quantitative Data on M4 Receptor Modulators

The following tables summarize key in vitro and in vivo data for prominent M4 receptor modulators.

Table 1: In Vitro Binding Affinities and Functional Potencies
CompoundTarget(s)Binding Affinity (Ki)Functional Potency (EC50/IC50)Reference(s)
Xanomeline M1/M4 AgonistM1: 158.49 nM (human)M1: Full agonist; M2: Partial agonist (40% of carbachol); M4: Potent agonist[12][13][14]
ML-007 M1/M4 AgonistNot explicitly statedStronger intrinsic agonist activity at M1 and M4 than xanomeline[1][10][15]
VU0152100 M4 PAMDoes not displace [3H]NMS380 ± 93 nM (rat M4)[16][17]
Emraclidine (CVL-231) M4 PAMHighly selective for M4Not explicitly stated[6][7][8][9][18]
Table 2: Preclinical and Clinical Efficacy Data
CompoundNeurological Disorder ModelKey FindingsReference(s)
Xanomeline-Trospium (KarXT) Schizophrenia (Clinical Trials)Significant reduction in PANSS total, positive, and negative scores vs. placebo.[2][3][4][5]
ML-007 Schizophrenia (Animal Models)Robust antipsychotic activity in amphetamine- and PCP-induced hyperlocomotion models.[1][10][15]
ML-007 Alzheimer's Disease (Animal Model)Improved spatial memory performance in Tg2576 mice.[10]
VU0152100 Schizophrenia (Animal Models)Dose-dependently reversed amphetamine-induced hyperlocomotion in rats and wild-type mice, an effect absent in M4 KO mice. Reversed amphetamine-induced increases in dopamine in the nucleus accumbens and caudate-putamen.[17][19][20]
Emraclidine (CVL-231) Schizophrenia (Clinical Trial)Favorable safety and tolerability profile. Showed potential antipsychotic effects.[6][7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of M4 receptor function. Below are representative protocols for key in vitro and in vivo assays.

Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound for the M4 receptor.

Materials:

  • CHO-K1 cell membranes expressing human M4 receptors.

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Atropine (1 µM).

  • Test compound stock solution (e.g., in DMSO).

  • 96-well microplates and glass fiber filter mats.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should not exceed 0.1%.

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

  • Total Binding: Add 25 µL of assay buffer, 25 µL of [³H]-NMS (at a final concentration near its Kd), and 50 µL of cell membrane suspension.[21]

  • Non-specific Binding: Add 25 µL of atropine (1 µM), 25 µL of [³H]-NMS, and 50 µL of cell membrane suspension.[21]

  • Competitive Binding: Add 25 µL of the test compound at various concentrations, 25 µL of [³H]-NMS, and 50 µL of cell membrane suspension.[21]

  • Incubate the plate at room temperature for 2-3 hours with gentle agitation.

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filter mats.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filter mats and add scintillation cocktail.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

Amphetamine-Induced Hyperlocomotion in Rats

This behavioral model is used to assess the antipsychotic-like potential of a compound.

Materials:

  • Male Sprague-Dawley rats.

  • Open-field activity chambers equipped with infrared beams.

  • Amphetamine sulfate.

  • Test compound.

  • Vehicle for amphetamine and test compound.

Procedure:

  • Habituate the rats to the open-field chambers for 30-60 minutes for at least 3 consecutive days prior to the test day.[22]

  • On the test day, allow the rats a 30-minute habituation period in the chambers.[22][23][24][25]

  • Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneally).

  • After a specified pretreatment time (e.g., 30 minutes), administer amphetamine (e.g., 1-1.5 mg/kg, subcutaneously) or vehicle.[11]

  • Immediately place the rats back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.[22][23][24][25]

  • Analyze the data by comparing the locomotor activity of the test compound-treated group to the vehicle-treated, amphetamine-challenged group.

Novel Object Recognition (NOR) Test in Mice

This test evaluates a compound's ability to enhance recognition memory, a domain of cognition often impaired in Alzheimer's disease and schizophrenia.

Materials:

  • Open-field arena.

  • Two sets of identical objects (familiar objects).

  • One set of different objects (novel objects).

  • Video recording and tracking software.

Procedure:

  • Habituation Day: Allow each mouse to freely explore the empty open-field arena for 5-10 minutes.[26][27][28][29][30]

  • Training/Sample Phase: Place two identical familiar objects in the arena. Allow the mouse to explore the objects for a set period (e.g., 10 minutes).[26][27][28][29][30]

  • Inter-trial Interval (ITI): Return the mouse to its home cage for a specific duration (e.g., 1 hour).

  • Test Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploration of both objects for a set period (e.g., 5-10 minutes).[26][27][28][29][30]

  • Exploration is defined as the mouse directing its nose towards the object at a close distance (e.g., <2 cm) and/or touching it with its nose.

  • Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

Experimental and Logical Workflow Visualizations

dot

Drug_Discovery_Workflow M4 Receptor Modulator Drug Discovery Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development HTS High-Throughput Screening (e.g., Calcium Mobilization Assay) Hit_Validation Hit Validation (Concentration-Response Curves) HTS->Hit_Validation Identifies Hits Selectivity_Panel Selectivity Profiling (M1-M3, M5, other GPCRs) Hit_Validation->Selectivity_Panel Confirms Potency Binding_Assay Radioligand Binding Assay (Determine Ki) Selectivity_Panel->Binding_Assay Determines Selectivity PK_Studies Pharmacokinetic Studies (Brain Penetration, Half-life) Binding_Assay->PK_Studies Lead Candidates Behavioral_Models Behavioral Models (e.g., Amphetamine-Induced Hyperlocomotion) PK_Studies->Behavioral_Models Cognitive_Assays Cognitive Assays (e.g., Novel Object Recognition) Behavioral_Models->Cognitive_Assays Tox_Studies Toxicology Studies Cognitive_Assays->Tox_Studies Phase_I Phase I Trials (Safety and Tolerability) Tox_Studies->Phase_I Clinical Candidate Phase_II Phase II Trials (Efficacy and Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy and Safety) Phase_II->Phase_III

Caption: A representative drug discovery workflow for M4 receptor modulators.

Conclusion

The M4 muscarinic acetylcholine receptor stands at a critical intersection of neurotransmitter systems that are fundamental to brain function and are profoundly disrupted in several neurological disorders. The development of selective M4 receptor modulators, particularly positive allosteric modulators and dual M1/M4 agonists, represents a paradigm shift in the therapeutic approach to conditions like schizophrenia and Alzheimer's disease. The data presented in this guide underscore the immense potential of targeting the M4 receptor. Continued research, employing the detailed methodologies outlined herein, will be instrumental in fully elucidating the therapeutic promise of M4 modulation and in bringing novel, more effective treatments to patients suffering from these devastating disorders.

References

PCS1055 Dihydrochloride: A Technical Guide to Target Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCS1055 dihydrochloride is a novel synthetic small molecule that has been identified as a potent and selective competitive antagonist of the muscarinic M4 acetylcholine receptor.[1] Due to the high degree of structural homology among the five muscarinic acetylcholine receptor subtypes (M1-M5), the development of subtype-selective ligands has been a significant challenge.[2] This document provides a comprehensive technical overview of the target selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. The information herein is intended to support further research and development efforts involving this compound.

Target Selectivity Profile

The selectivity of this compound has been primarily characterized through radioligand binding assays and functional receptor activation studies. The data consistently demonstrates a high affinity for the muscarinic M4 receptor with significant selectivity over the other muscarinic subtypes (M1, M2, M3, and M5).[2] Furthermore, PCS1055 has been identified as a potent inhibitor of acetylcholinesterase (AChE).[1][3][4]

Muscarinic Receptor Subtype Selectivity

The primary target of PCS1055 is the muscarinic M4 receptor. Competitive binding assays using the non-selective muscarinic antagonist [³H]-N-methylscopolamine ([³H]-NMS) have been employed to determine the binding affinity (Ki) of PCS1055 for the M4 receptor.[2] Functional assays measuring GTP-γ-[³⁵S] binding in response to the muscarinic agonist oxotremorine-M (Oxo-M) have further elucidated the antagonist potency and selectivity of PCS1055.[2]

TargetAssay TypeParameterValue (nM)Fold Selectivity vs. M4
Muscarinic M4[³H]-NMS BindingKi6.5[2]-
Muscarinic M4Schild AnalysisKb5.72[2]-
Muscarinic M4Functional (GTP-γ-[³⁵S])IC5018.1[3]-
Muscarinic M1Functional (GTP-γ-[³⁵S])Fold Inhibition vs. M4-255[2]
Muscarinic M2Functional (GTP-γ-[³⁵S])Fold Inhibition vs. M4-69.1[2]
Muscarinic M3Functional (GTP-γ-[³⁵S])Fold Inhibition vs. M4-342[2]
Muscarinic M5Functional (GTP-γ-[³⁵S])Fold Inhibition vs. M4->1000[2]
Off-Target Profile: Acetylcholinesterase Inhibition

In addition to its activity at muscarinic receptors, PCS1055 has been shown to be a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.

TargetSpeciesParameterValue (nM)
Acetylcholinesterase (AChE)Electric EelIC5022[3][4]
Acetylcholinesterase (AChE)HumanIC50120[3][4]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

[³H]-N-methylscopolamine ([³H]-NMS) Competitive Binding Assay

This assay determines the binding affinity of a test compound for muscarinic receptors by measuring its ability to compete with the binding of the radiolabeled antagonist [³H]-NMS.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO cells).

  • [³H]-NMS (radioligand).

  • This compound (test compound).

  • Atropine or other suitable non-labeled antagonist (for determining non-specific binding).

  • Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, [³H]-NMS at a concentration near its Kd, and varying concentrations of this compound.

  • For the determination of non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) instead of the test compound.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-150 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound [³H]-NMS using a scintillation counter.

  • The Ki values are calculated from the IC50 values (the concentration of PCS1055 that inhibits 50% of the specific binding of [³H]-NMS) using the Cheng-Prusoff equation.

experimental_workflow_binding_assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis prep_membranes Cell Membranes incubation Combine & Incubate (e.g., 30°C, 90 min) prep_membranes->incubation prep_ligand [3H]-NMS prep_ligand->incubation prep_compound PCS1055 Dilutions prep_compound->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (Ki) counting->analysis

Workflow for [³H]-NMS Competitive Binding Assay.

GTP-γ-[³⁵S] Binding Functional Assay

This functional assay measures the activation of G proteins coupled to muscarinic receptors. As an antagonist, PCS1055 will inhibit the agonist-stimulated binding of the non-hydrolyzable GTP analog, GTP-γ-[³⁵S].

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • GTP-γ-[³⁵S] (radiolabeled GTP analog).

  • Oxotremorine-M (Oxo-M) or another suitable muscarinic agonist.

  • This compound (test compound).

  • GDP (to ensure G proteins are in an inactive state at baseline).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • Pre-incubate the cell membranes with varying concentrations of PCS1055.

  • Add a fixed concentration of the agonist (Oxo-M) to stimulate the receptor.

  • Initiate the binding reaction by adding GTP-γ-[³⁵S] and GDP.

  • Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the amount of bound GTP-γ-[³⁵S] using a scintillation counter.

  • The IC50 values (the concentration of PCS1055 that inhibits 50% of the agonist-stimulated GTP-γ-[³⁵S] binding) are determined to assess the antagonist potency.

signaling_pathway_m4_antagonism cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein (GDP-bound) M4R->G_protein Activates GTP_S GTP-γ-[35S] G_protein->GTP_S Binds GDP GDP G_protein->GDP Releases Downstream Inhibition of Adenylyl Cyclase G_protein->Downstream PCS1055 PCS1055 PCS1055->M4R Blocks ACh Acetylcholine (Agonist) ACh->M4R Activates

PCS1055 Antagonism of M4 Receptor Signaling.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis.

Materials:

  • Purified AChE (e.g., from electric eel or human recombinant).

  • Acetylthiocholine iodide (ATCI) (substrate).

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • This compound (test compound).

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • 96-well plate and a microplate reader.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of PCS1055.

  • Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, ATCI.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.

  • The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of PCS1055 and determine the IC50 value.

logical_relationship_ache_inhibition AChE Acetylcholinesterase (AChE) ATCI Acetylthiocholine (Substrate) AChE->ATCI Hydrolyzes PCS1055 PCS1055 PCS1055->AChE Inhibits Thiocholine Thiocholine ATCI->Thiocholine DTNB DTNB (Ellman's Reagent) Thiocholine->DTNB Reacts with Yellow_Product Yellow Product (Absorbance at 412 nm) DTNB->Yellow_Product

Principle of the Ellman's Method for AChE Inhibition.

Conclusion

This compound is a high-affinity antagonist of the muscarinic M4 receptor, demonstrating substantial selectivity over other muscarinic receptor subtypes.[2] Its profile as a competitive antagonist is well-supported by both radioligand binding and functional assay data.[2] Additionally, PCS1055 exhibits potent inhibition of acetylcholinesterase.[3][4] This dual activity should be taken into consideration in the design and interpretation of future studies. The detailed experimental protocols and conceptual diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working with this compound. Further investigation into the broader off-target profile of PCS1055 through comprehensive safety pharmacology screening is recommended to fully characterize its selectivity and potential for off-target effects.

References

Structural Analogs of PCS1055 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogs of PCS1055 dihydrochloride, a selective muscarinic M4 receptor antagonist. The document details the core compound, its known analogs, their pharmacological properties, and the experimental methodologies used for their characterization.

Introduction to PCS1055

PCS1055 is a novel competitive antagonist of the muscarinic M4 acetylcholine receptor (mAChR M4).[1] Due to the high degree of homology among the five muscarinic receptor subtypes (M1-M5), the development of subtype-selective ligands has been a significant challenge in pharmacology. PCS1055 represents a valuable tool for elucidating the physiological and pathological roles of the M4 receptor.[1]

Chemical Structure of PCS1055:

PCS1055 PCS1055 PCS1055

Caption: Chemical structure of PCS1055.

Structural Analogs of PCS1055

Medicinal chemistry efforts, using PCS1055 as a starting point, have led to the development of a novel class of selective M4 antagonists.[2][3] These analogs were designed to improve potency, selectivity, and pharmacokinetic properties. Key examples include VU6013720, VU6021302, and VU6021625.[2][3][4] Another relevant M4-preferring antagonist is PD102807.

Chemical Structures of Analogs:

analogs cluster_VU6021625 VU6021625 cluster_PD102807 PD102807 VU6021625 PD102807

Caption: Chemical structures of VU6021625 and PD102807.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for PCS1055 and its key structural analogs at the five human muscarinic receptor subtypes (hM1-hM5).

Table 1: Antagonist Affinity (Ki) and Potency (IC50) Data

CompoundhM1hM2hM3hM4hM5
PCS1055 (Ki, nM) [1]>1000>1000>10006.5>1000
PCS1055 (IC50, nM) [5]---18.1-
VU6021625 (IC50, nM) [6]>10000>10000>100000.44>10000
PD102807 (IC50, nM) [7]65593441950917412

Table 2: Functional Antagonist Activity (pKB)

CompoundhM1hM2hM3hM4
PD102807 [5]5.605.886.397.40

Signaling Pathways

PCS1055 and its analogs act as antagonists at the M4 receptor, which is a G-protein coupled receptor (GPCR). The M4 receptor primarily couples to the Gαi/o family of G proteins. Antagonism of this receptor blocks the downstream signaling cascade initiated by acetylcholine or other muscarinic agonists.

M4_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular PCS1055 PCS1055 / Analogs M4R M4 Receptor PCS1055->M4R Blocks ACh Acetylcholine ACh->M4R Activates G_protein Gαi/oβγ M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) GIRK GIRK Channel G_protein->GIRK Activates (Gβγ) cAMP cAMP AC->cAMP Inhibits production K_ion K+ GIRK->K_ion Efflux ATP ATP ATP->cAMP Conversion Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: M4 receptor signaling pathway and point of antagonist intervention.

Experimental Protocols

Synthesis of M4 Antagonists

General Synthesis Scheme for VU6013720, VU6021302, and VU6021625: [3]

The synthesis of these analogs starts from a common intermediate. A key step involves a nucleophilic aromatic substitution (SNAr) reaction between an exo-amine and 3,6-dichloropyridazine. Following Boc-deprotection, a reductive amination with tetrahydro-2H-pyran-4-carbaldehyde is performed. The final diversification is achieved through either a Suzuki-Miyaura coupling or another SNAr reaction to yield the target compounds.

synthesis_workflow cluster_synthesis Synthetic Workflow start exo-amine step1 SNAr with 3,6-dichloropyridazine start->step1 intermediate1 Chloropyridazine intermediate step1->intermediate1 step2 Boc-deprotection intermediate1->step2 intermediate2 Deprotected intermediate step2->intermediate2 step3 Reductive amination intermediate2->step3 intermediate3 Common precursor step3->intermediate3 step4a Suzuki-Miyaura coupling intermediate3->step4a step4b SNAr intermediate3->step4b product1 VU6013720 / VU6021625 step4a->product1 product2 VU6021302 step4b->product2

Caption: General synthetic workflow for VU-series M4 antagonists.

Synthesis of PD102807: [8]

The synthesis of PD102807 and its analogs involves the construction of a benzoxazine core. The specific details of the multi-step synthesis are described in the referenced literature.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compounds for the muscarinic receptors.

General Protocol: [1]

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (hM1-hM5).

  • Competition Binding: A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-Methylscopolamine, [3H]-NMS) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., PCS1055 or its analogs).

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Functional Assays

Objective: To determine the functional antagonist activity (pKB) of the compounds.

General Protocol: [1]

  • Membrane Preparation: Similar to the radioligand binding assays, membranes from CHO cells expressing the receptor of interest are used.

  • Assay Conditions: Membranes are incubated in a buffer containing GDP, varying concentrations of the antagonist (e.g., PD102807), a fixed concentration of a muscarinic agonist (e.g., carbachol), and [35S]GTPγS.

  • Incubation: The reaction is incubated to allow for G-protein activation and [35S]GTPγS binding.

  • Separation: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is measured. The pKB is calculated from the concentration-response curves.

Conclusion

PCS1055 has served as a valuable chemical scaffold for the development of a new generation of highly potent and selective M4 muscarinic receptor antagonists. The structural analogs, particularly the VU-series compounds, exhibit significantly improved selectivity profiles compared to the parent compound and other known M4 antagonists like PD102807. These compounds are critical research tools for dissecting the roles of the M4 receptor in health and disease and hold potential for the development of novel therapeutics with reduced off-target effects. The detailed experimental protocols provided herein offer a foundation for the continued exploration and characterization of this important class of molecules.

References

Preliminary Studies on the Effects of PCS1055 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCS1055 dihydrochloride is a potent and selective competitive antagonist of the muscarinic M4 acetylcholine receptor. Due to the high degree of homology among the five muscarinic receptor subtypes (M1-M5), the development of subtype-selective ligands has been a significant challenge. PCS1055 exhibits a notable selectivity for the M4 receptor, making it a valuable pharmacological tool for elucidating the physiological and pathological roles of this specific receptor subtype. This technical guide provides a comprehensive overview of the preliminary in vitro studies on this compound, including its binding affinity, functional antagonism, and the experimental protocols used for its characterization.

Chemical and Physical Properties

PropertyValue
Synonym(s) 6,7-Dihydro-N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-5H-benzo[1][2]cyclohepta[1,2-c]pyridazin-3-amine dihydrochloride[3]
Molecular Formula C₂₇H₃₂N₄ · 2HCl[3]
Molecular Weight 485.49 g/mol [3]
Appearance White to beige powder[3]
Solubility Soluble in water at 5 mg/mL (with warming)[3]
Storage 2-8°C, desiccated[3]

Pharmacological Data

The following tables summarize the quantitative data from preliminary studies on this compound.

Table 1: Radioligand Binding Affinity of PCS1055

This table presents the binding affinity of PCS1055 for the human muscarinic M4 receptor, as determined by competitive radioligand binding assays using [³H]-N-methylscopolamine ([³H]-NMS).

ParameterValue (nM)Description
Kᵢ 6.5The inhibition constant, representing the affinity of PCS1055 for the M4 receptor.[4]
IC₅₀ 18.1The half maximal inhibitory concentration of PCS1055 against a known ligand.
Kₑ 5.72The equilibrium dissociation constant, indicating the concentration of PCS1055 at which half of the M4 receptors are occupied at equilibrium.[4]
Table 2: Functional Antagonism of PCS1055 at Muscarinic Receptor Subtypes

This table demonstrates the selectivity of PCS1055 for the M4 receptor over other muscarinic subtypes in a functional assay (GTP-γ-[³⁵S] binding) that measures the inhibition of agonist-induced G-protein activation.

Receptor SubtypeFold-Selectivity (vs. M4)Description
M1 >100PCS1055 is over 100 times more potent at inhibiting M4 receptor function compared to M1.
M2 30PCS1055 is 30 times more potent at inhibiting M4 receptor function compared to M2.
M3 >100PCS1055 is over 100 times more potent at inhibiting M4 receptor function compared to M3.
M5 >100PCS1055 is over 100 times more potent at inhibiting M4 receptor function compared to M5.

Data derived from studies showing greater inhibition of Oxo-M activity at the M4 receptor versus other subtypes.[4]

Signaling Pathway and Mechanism of Action

As a competitive antagonist, PCS1055 binds to the orthosteric site of the M4 muscarinic receptor, thereby blocking the binding of the endogenous agonist, acetylcholine (ACh), and other muscarinic agonists. M4 receptors are G-protein coupled receptors (GPCRs) that preferentially couple to the Gαi/o subunit of heterotrimeric G-proteins.[5][6] Upon agonist binding, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] By blocking agonist binding, PCS1055 prevents this signaling cascade.

M4_Signaling_Pathway M4R M4 Receptor G_protein Gi/o Protein (αβγ) M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP PCS1055 PCS1055 PCS1055->M4R Blocks ACh Acetylcholine ACh->M4R Binds ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Experimental_Workflow start Start: Characterization of PCS1055 receptor_prep Receptor Preparation (e.g., CHO cells expressing M4) start->receptor_prep binding_assay [3H]-NMS Competitive Binding Assay receptor_prep->binding_assay functional_assay GTP-γ-[35S] Functional Assay receptor_prep->functional_assay data_analysis_binding Data Analysis: Determine IC50 and Ki binding_assay->data_analysis_binding data_analysis_functional Data Analysis: Generate Dose-Response Curves functional_assay->data_analysis_functional conclusion Conclusion: PCS1055 is a selective, competitive M4 receptor antagonist data_analysis_binding->conclusion schild_analysis Schild Analysis data_analysis_functional->schild_analysis schild_analysis->conclusion

References

The Pharmacology of M4 Muscarinic Acetylcholine Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacology of M4 muscarinic acetylcholine receptor antagonists. The M4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[1][2] This guide details the signaling pathways associated with the M4 receptor, summarizes quantitative data for key antagonists, and provides detailed methodologies for essential experimental protocols.

M4 Receptor Signaling Pathways

The M4 muscarinic acetylcholine receptor is primarily coupled to the Gi/o family of G proteins.[1][2] Upon activation by the endogenous ligand acetylcholine (ACh), the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This canonical pathway modulates neuronal excitability and neurotransmitter release. M4 receptor antagonists competitively block the binding of ACh, thereby preventing the initiation of this signaling cascade.

Recent studies have revealed a more complex signaling network associated with the M4 receptor, with evidence of coupling to other G proteins and involvement in non-canonical pathways. The following diagram illustrates the key signaling cascades associated with the M4 receptor.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M4R M4 Receptor Gi_alpha Gαi/o M4R->Gi_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ACh Acetylcholine (Agonist) ACh->M4R Activates Antagonist M4 Antagonist Antagonist->M4R Blocks Gi_alpha->AC Inhibits G_beta_gamma Gβγ ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

Canonical M4 Receptor Signaling Pathway.

Quantitative Data for M4 Antagonists

The development of selective M4 receptor antagonists is a key focus of current research. The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of several notable M4 antagonists. This data is essential for comparing the pharmacological profiles of these compounds and guiding drug development efforts.

Table 1: Binding Affinities (Ki) of Selective M4 Antagonists

CompoundSpeciesKi (nM)RadioligandReference
VU6013720Rat2.1[³H]NMS[1]
VU6021302Rat3.2[³H]NMS[1]
VU6021625Rat1.6[³H]NMS[1]
VU6021625Mouse9.6 ± 1.17[³H]NMS[1]
[³H]VU6013720RatpKd 9.5 ± 0.2-[3]
[³H]VU6013720HumanpKd 10 ± 0.1-[3]
[³H]VU6013720MousepKd 9.7-[3]

Table 2: Functional Potencies (IC50) of Selective M4 Antagonists (Calcium Mobilization Assay)

CompoundSpeciesIC50 (nM)Reference
VU6013720Human18.2[1]
VU6013720Rat13.5[1]
VU6013720Mouse21.4[1]
VU6021302Human11.5[1]
VU6021302Rat10.2[1]
VU6021302Mouse14.8[1]
VU6021625Human6.3[1]
VU6021625Rat5.2[1]
VU6021625Mouse8.9[1]

Table 3: Binding Affinities (Ki) of Classical Muscarinic Antagonists at the Human M4 Receptor

CompoundKi (pM)Reference
QNB115[4]
Atropine390[4]
Oxyphenonium400[4]
Mepenzolate1000[4]
MT38000[4]
Himbacine10000[4]
Dicyclomine15000[4]
Pirenzepine23000[4]
Tropicamide155000[4]

Experimental Protocols

Accurate characterization of M4 antagonist pharmacology relies on robust and well-defined experimental protocols. This section provides detailed methodologies for three key in vitro assays.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[5] These assays measure the displacement of a radiolabeled ligand by a competitive, unlabeled compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing M4 receptors Incubate Incubate membranes, radioligand, and antagonist at room temperature Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [³H]NMS) Radioligand_Prep->Incubate Antagonist_Prep Prepare serial dilutions of M4 antagonist Antagonist_Prep->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation Measure radioactivity using scintillation counting Wash->Scintillation Analysis Analyze data to determine Ki values Scintillation->Analysis

Workflow for a Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human M4 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes by high-speed centrifugation.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add the cell membrane preparation (typically 10-20 µg of protein per well).

    • Add a fixed concentration of a suitable radioligand, such as [³H]-N-methylscopolamine ([³H]NMS), typically near its Kd value.[3]

    • Add increasing concentrations of the unlabeled M4 antagonist.

    • For determining non-specific binding, use a high concentration of a non-selective muscarinic antagonist like atropine (e.g., 10 µM).[3]

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).[3]

  • Filtration and Detection:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[6]

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

Calcium mobilization assays are functional assays used to measure the ability of an antagonist to block agonist-induced increases in intracellular calcium.[7][8][9][10][11] Since M4 receptors are Gi/o-coupled and do not directly signal through calcium, this assay typically requires co-expression of a promiscuous G-protein, such as Gα15 or Gα16, which couples the receptor to the phospholipase C (PLC) pathway.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Cell_Culture Culture cells co-expressing M4 receptor and a promiscuous G-protein (e.g., Gα16) Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Add_Antagonist Add increasing concentrations of the M4 antagonist Dye_Loading->Add_Antagonist Add_Agonist Add a fixed concentration of an M4 agonist (e.g., acetylcholine) Add_Antagonist->Add_Agonist Measure_Fluorescence Measure the change in fluorescence over time using a plate reader Add_Agonist->Measure_Fluorescence Analysis Analyze the dose-response curve to determine the IC50 value Measure_Fluorescence->Analysis

Workflow for a Calcium Mobilization Assay.

Detailed Methodology:

  • Cell Culture and Plating:

    • Use a cell line (e.g., HEK293 or CHO) stably co-expressing the M4 receptor and a promiscuous G-protein (Gα15 or Gα16).

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5). The buffer may also contain an organic anion transport inhibitor like probenecid to prevent dye leakage.[7][8]

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.[10]

  • Assay Performance:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add varying concentrations of the M4 antagonist to the wells and incubate for a short period.

    • Add a fixed concentration of an M4 agonist (e.g., acetylcholine or carbachol) at a concentration that elicits a submaximal response (e.g., EC80).

    • Immediately measure the fluorescence intensity over time to capture the transient calcium signal.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response in the absence of the antagonist.

    • Plot the normalized response against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

[³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a functional assay that directly measures the activation of G proteins.[12][13][14][15][16] It is particularly useful for studying Gi/o-coupled receptors like M4. In the presence of an agonist, the receptor promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. Antagonists will inhibit this agonist-stimulated binding.

Detailed Methodology:

  • Membrane Preparation:

    • Prepare cell membranes expressing the M4 receptor as described for the radioligand binding assay.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, increasing concentrations of the M4 antagonist, and a fixed concentration of an M4 agonist.

    • Add GDP to the assay buffer to facilitate the guanine nucleotide exchange.

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

    • Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding (measured in the presence of excess unlabeled GTPγS) from all measurements.

    • Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion

The development of selective M4 muscarinic acetylcholine receptor antagonists holds significant promise for the treatment of various central nervous system disorders. A thorough understanding of their pharmacology, including their interaction with M4 receptor signaling pathways and their quantitative pharmacological parameters, is crucial for advancing these compounds through the drug discovery and development pipeline. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of novel M4 antagonists, enabling researchers to make informed decisions and accelerate the development of new and improved therapeutics.

References

An In-depth Technical Guide to PCS1055 Dihydrochloride for Basic Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCS1055 dihydrochloride is a potent and selective competitive antagonist of the M4 muscarinic acetylcholine receptor.[1] Its high affinity for the M4 receptor subtype, coupled with significant selectivity over other muscarinic receptors (M1, M2, M3, and M5), establishes PCS1055 as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of M4 receptor signaling in the central nervous system.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed in vitro testing protocols, and its potential applications in neuroscience research.

Mechanism of Action

This compound functions as a competitive antagonist at the M4 muscarinic acetylcholine receptor.[1] The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, acetylcholine, the M4 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By competitively binding to the M4 receptor, PCS1055 blocks the binding of acetylcholine and other muscarinic agonists, thereby preventing the initiation of this downstream signaling cascade. This antagonistic action makes PCS1055 a valuable tool for investigating the roles of M4 receptor-mediated signaling in various neuronal processes.

Quantitative Data

The pharmacological profile of this compound has been characterized through rigorous in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonism.

Table 1: Binding Affinity of this compound at Human Muscarinic Receptors

Receptor SubtypeKi (nM)
M46.5
M1>1000
M2200
M3>1000
M5>1000

Data from [3H]-NMS competitive binding assays in CHO cells expressing human muscarinic receptors.[1]

Table 2: Functional Antagonism of this compound at Human Muscarinic Receptors

Receptor SubtypeKb (nM)Fold Selectivity for M4
M45.72-
M11460255
M239569.1
M31950342
M5>10000>1000

Data from GTP-γ-[35S] binding assays, measuring the inhibition of Oxotremorine-M activity.[1]

Signaling Pathway

The M4 muscarinic acetylcholine receptor is a key component of the cholinergic system and its signaling is crucial for various neuronal functions. This compound, by acting as an antagonist, directly modulates this pathway.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4_Receptor M4 Receptor Gi_o Gi/o Protein M4_Receptor->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (Agonist) ACh->M4_Receptor Binds & Activates PCS1055 PCS1055 (Antagonist) PCS1055->M4_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered ion channel activity, gene expression) PKA->Cellular_Response Phosphorylates Targets

PCS1055 blocks the M4 receptor signaling cascade.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the antagonistic properties of this compound at M4 muscarinic receptors. These protocols are based on the characterization of PCS1055 and standard laboratory practices.

[3H]-N-methylscopolamine ([3H]-NMS) Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of PCS1055 for the M4 muscarinic receptor.

Materials:

  • CHO-K1 cells stably expressing human M4 muscarinic receptors

  • Cell culture medium (e.g., DMEM/F12)

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • [3H]-NMS (specific activity ~80 Ci/mmol)

  • This compound

  • Atropine (for non-specific binding determination)

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Cell harvester and glass fiber filters (e.g., Whatman GF/C)

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture CHO-K1 cells expressing the human M4 muscarinic receptor to ~80-90% confluency.

    • Harvest cells and homogenize in ice-cold Assay Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh, ice-cold Assay Buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of various concentrations of PCS1055 (e.g., 0.1 nM to 10 µM), and 50 µL of [3H]-NMS at a final concentration approximately equal to its Kd for the M4 receptor (e.g., 0.2-0.5 nM).

    • For total binding, add 50 µL of Assay Buffer instead of PCS1055.

    • For non-specific binding, add 50 µL of a high concentration of atropine (e.g., 1 µM) instead of PCS1055.

    • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.

    • Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the PCS1055 concentration.

    • Determine the IC50 value (the concentration of PCS1055 that inhibits 50% of the specific [3H]-NMS binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-NMS and Kd is its dissociation constant for the M4 receptor.

GTP-γ-[35S] Binding Assay

This functional assay measures the ability of PCS1055 to antagonize agonist-induced G-protein activation.

Materials:

  • Membrane preparation from CHO-K1 cells expressing human M4 muscarinic receptors (as described above)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

  • GTP-γ-[35S] (specific activity >1000 Ci/mmol)

  • GDP

  • Oxotremorine-M (muscarinic agonist)

  • This compound

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated)

  • 96-well microplates

  • Microplate scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add 20 µL of Assay Buffer containing various concentrations of PCS1055.

    • Add 20 µL of the muscarinic agonist Oxotremorine-M at a concentration that elicits a submaximal response (e.g., EC80).

    • Add 20 µL of the cell membrane preparation (5-10 µg of protein) and 20 µL of GDP (final concentration ~10 µM).

    • Pre-incubate the plate at 30°C for 20-30 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of GTP-γ-[35S] (final concentration ~0.1-0.5 nM).

    • Incubate at 30°C for 30-60 minutes with gentle agitation.

    • Add 50 µL of SPA beads suspended in Assay Buffer to each well.

    • Incubate for a further 30 minutes to allow the beads to settle.

    • Terminate the reaction by centrifugation of the plate.

    • Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Plot the amount of GTP-γ-[35S] bound against the logarithm of the PCS1055 concentration.

    • Determine the IC50 value for the inhibition of agonist-stimulated GTP-γ-[35S] binding.

    • Calculate the functional antagonist equilibrium dissociation constant (Kb) using the Schild equation.

Experimental Workflow

This compound can be integrated into various experimental workflows in neuroscience research to investigate the role of M4 receptors in neuronal circuits and behavior.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Studies cluster_data Data Analysis & Interpretation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay GTP-γ-[35S] Binding Assay (Determine Kb) Binding_Assay->Functional_Assay cAMP_Assay cAMP Accumulation Assay (Functional Antagonism) Functional_Assay->cAMP_Assay Electrophysiology Electrophysiology (e.g., Patch Clamp on brain slices) cAMP_Assay->Electrophysiology Neurotransmitter_Release Neurotransmitter Release Assay (e.g., Microdialysis) Electrophysiology->Neurotransmitter_Release Behavioral_Studies Behavioral Models (e.g., Cognition, Locomotion) Neurotransmitter_Release->Behavioral_Studies Pharmacokinetics Pharmacokinetic Analysis Behavioral_Studies->Pharmacokinetics Data_Analysis Statistical Analysis & Model Fitting Pharmacokinetics->Data_Analysis Conclusion Elucidation of M4 Receptor Function Data_Analysis->Conclusion

A typical experimental workflow using PCS1055.

Conclusion

This compound is a highly selective and potent M4 muscarinic receptor antagonist that serves as an invaluable research tool. Its well-characterized pharmacological profile allows for precise investigation of M4 receptor function in the central nervous system. The detailed protocols and experimental workflows provided in this guide offer a solid foundation for researchers to effectively utilize PCS1055 in their neuroscience studies, ultimately contributing to a deeper understanding of cholinergic signaling in health and disease.

References

The Therapeutic Potential of M4 Receptor Blockade: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The M4 muscarinic acetylcholine receptor, predominantly expressed in the central nervous system, has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders. Its crucial role in modulating dopaminergic neurotransmission positions it at the nexus of pathophysiology for conditions such as Parkinson's disease and schizophrenia. This technical guide provides an in-depth overview of the rationale, preclinical evidence, and experimental methodologies supporting the development of selective M4 receptor antagonists. We present a comprehensive summary of quantitative pharmacological data, detailed experimental protocols for key assays, and a visual representation of the underlying signaling pathways to facilitate further research and development in this promising area.

Introduction: The Rationale for M4 Receptor Blockade

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) primarily coupled to Gαi/o proteins.[1] Its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of neuronal excitability.[1] M4 receptors are strategically located in key brain regions, including the striatum, hippocampus, and neocortex, where they exert significant control over dopamine release.[2]

In conditions characterized by dopamine dysregulation, selective blockade of M4 receptors presents a novel therapeutic strategy. In Parkinson's disease, where dopamine-producing neurons degenerate, blocking M4 receptors can enhance dopamine release, thereby improving motor control.[2] Conversely, in schizophrenia, where hyperdopaminergic states are implicated in psychosis, the modulation of dopamine signaling through M4 receptors offers a potential non-dopaminergic antipsychotic approach.[3]

The development of highly selective M4 receptor antagonists allows for the targeted modulation of these pathways, potentially avoiding the adverse effects associated with non-selective antimuscarinic drugs, which can cause dry mouth, blurred vision, and cognitive impairment.[2][4]

Therapeutic Applications and Preclinical Evidence

Parkinson's Disease and Movement Disorders

Non-selective muscarinic antagonists have long been used to treat movement disorders, but their utility is limited by side effects.[2][4][5][6][7] Recent preclinical studies utilizing selective M4 antagonists and M4 knockout mice have demonstrated that the antiparkinsonian effects of these non-selective drugs are primarily mediated through M4 receptor blockade.[2][4]

Selective M4 antagonists have shown efficacy in rodent models of Parkinson's disease. For instance, compounds like VU6021625 have been shown to reverse haloperidol-induced catalepsy, a preclinical model of parkinsonian motor deficits.[2][4] This suggests that selective M4 antagonists may be beneficial in treating the hypokinetic symptoms of Parkinson's disease, such as bradykinesia and rigidity.[4] Furthermore, these selective compounds have also demonstrated antidystonic efficacy in animal models.[2][4]

Schizophrenia

While much of the recent focus in muscarinic receptor research for schizophrenia has been on agonists, the role of M4 receptors in modulating dopamine pathways also makes them a target for antagonist therapies, particularly for cognitive and negative symptoms. The intricate balance between acetylcholine and dopamine in the striatum suggests that M4 blockade could offer a novel approach to rebalancing dysfunctional circuits in schizophrenia.

Quantitative Pharmacology of Selective M4 Receptor Antagonists

The development of highly selective M4 receptor antagonists has been a crucial step in validating this target. The following tables summarize the in vitro binding affinities and functional potencies of several first-in-class selective M4 antagonists.

Table 1: Binding Affinities (Ki) of Selective M4 Receptor Antagonists

CompoundReceptorKi (nM) ± SEMSpeciesRadioligandSource
VU6013720M41.5 ± 0.15Rat[³H]-NMS[2][4]
VU6021302M411.7 ± 2.01Rat[³H]-NMS[2][4]
VU6021625M411.4 ± 2.24Rat[³H]-NMS[2][4]
VU6021625M49.6 ± 1.17Mouse[³H]-NMS[2][4]
VU6028418M43.2Human[³H]-NMS[8]

Table 2: Functional Potencies (IC50) and Selectivity of M4 Receptor Antagonists

CompoundhM4 IC50 (nM)rM4 IC50 (nM)rM1 IC50 (nM)rM2 IC50 (nM)rM3 IC50 (nM)rM5 IC50 (nM)Functional Selectivity (rM4 vs other rM subtypes)Source
VU60137200.5920>10,0002,100>10,000>10,000>100-fold vs rM2, >500-fold vs rM1, rM3, rM5[2]
VU60213021.870>10,0007,800>10,000>10,000>110-fold vs rM2, >140-fold vs rM1, rM3, rM5[2]
VU60216250.4457>10,0006,000>10,000>10,000>100-fold vs rM2, >175-fold vs rM1, rM3, rM5[2]
VU60284184.1->10,0003,500>10,000>10,000>850-fold vs hM2, >2400-fold vs hM1, hM3, hM5[8]

M4 Receptor Signaling Pathways

M4 receptors primarily signal through the canonical Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels. However, the signaling cascade is more complex, with the potential for coupling to other G proteins and the involvement of β-arrestin. Blockade of the M4 receptor would be expected to prevent these downstream signaling events.

M4_Signaling_Blockade M4R M4 Receptor G_protein Gαi/oβγ M4R->G_protein Activation Dopamine_Release Increased Dopamine Release M4R->Dopamine_Release Inhibition of (disinhibition upon blockade) AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Antagonist Selective M4 Antagonist Antagonist->M4R ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity Leads to

Canonical Gαi/o signaling pathway blockade of the M4 receptor.

Upon agonist binding, the M4 receptor activates the Gαi/o protein, which in turn inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. A selective M4 antagonist binds to the receptor and prevents this cascade, leading to a disinhibition of downstream pathways and an increase in dopamine release.

M4_Beta_Arrestin_Blockade M4R M4 Receptor GRK GRK2 M4R->GRK Activation M4R_P Phosphorylated M4 Receptor GRK->M4R_P Phosphorylation Beta_Arrestin β-Arrestin M4R_P->Beta_Arrestin Recruitment Antagonist Selective M4 Antagonist Antagonist->M4R Signaling_Termination G-Protein Signaling Termination Beta_Arrestin->Signaling_Termination Leads to Internalization Receptor Internalization Beta_Arrestin->Internalization

β-Arrestin-mediated desensitization pathway affected by M4 receptor blockade.

Agonist-bound M4 receptors are phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This uncouples the receptor from G proteins, terminating signaling, and promotes receptor internalization. An M4 antagonist would prevent this agonist-induced desensitization and internalization, although the direct effects of antagonists on β-arrestin signaling are an area of ongoing research.

Detailed Experimental Protocols

The following protocols are generalized from published studies and should be optimized for specific experimental conditions.

Radioligand Binding Assay (Competition)

This assay measures the affinity of a test compound for the M4 receptor by its ability to compete with a radiolabeled ligand.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human or rat M4 receptor.

    • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

    • Test compounds (selective M4 antagonists).

    • Non-specific binding control: Atropine (10 µM).

    • 96-well plates.

    • Glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add in order:

      • 150 µL of cell membrane suspension (3-20 µg protein/well).

      • 50 µL of test compound dilution or control (assay buffer for total binding, atropine for non-specific binding).

      • 50 µL of [³H]-NMS solution (final concentration ~0.2-1.0 nM).

    • Incubate the plate at 30°C for 60-180 minutes with gentle agitation to reach equilibrium.[9]

    • Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three to four times with ice-cold wash buffer.[9]

    • Dry the filters and add scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - [3H]-NMS - Test Compound Dilutions - Buffers start->prep_reagents plate_setup Plate Setup (96-well): Add Membranes, Compound/Control, and [3H]-NMS prep_reagents->plate_setup incubation Incubate (e.g., 60-180 min at 30°C) plate_setup->incubation filtration Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki counting->analysis end End analysis->end

Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium in cells co-expressing the M4 receptor and a promiscuous G-protein (e.g., Gα15) that couples to the calcium pathway.

  • Materials:

    • CHO or HEK293 cells stably expressing the M4 receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

    • Agonist: Acetylcholine (ACh).

    • Test compounds (selective M4 antagonists).

    • 96-well black-walled, clear-bottom plates.

    • Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

  • Procedure:

    • Seed cells into 96-well plates and grow overnight.

    • Load cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Using a fluorescence plate reader, establish a baseline fluorescence reading.

    • Add the test compound to the cells and incubate for a defined period (e.g., 2-30 minutes).

    • Add a fixed concentration of ACh (typically an EC80 concentration) to stimulate calcium release.

    • Measure the change in fluorescence intensity over time.

    • Normalize the data to the maximal response induced by the agonist alone.

    • Determine the IC50 value of the antagonist using non-linear regression analysis.

Calcium_Mobilization_Workflow start Start seed_cells Seed M4-expressing cells in 96-well plates start->seed_cells dye_loading Load cells with calcium-sensitive dye seed_cells->dye_loading prepare_compounds Prepare serial dilutions of antagonist and agonist (ACh) dye_loading->prepare_compounds baseline_reading Establish baseline fluorescence in plate reader prepare_compounds->baseline_reading add_antagonist Add antagonist and incubate baseline_reading->add_antagonist add_agonist Add ACh (EC80) to stimulate add_antagonist->add_agonist measure_fluorescence Measure fluorescence change add_agonist->measure_fluorescence data_analysis Data Analysis: - Normalize data - Determine IC50 measure_fluorescence->data_analysis end End data_analysis->end

Workflow for a calcium mobilization assay.
Haloperidol-Induced Catalepsy in Rodents

This in vivo model assesses the potential of a compound to reverse parkinsonian-like motor deficits.

  • Animals: Male mice (e.g., C57BL/6J) or rats.

  • Materials:

    • Haloperidol (dopamine D2 receptor antagonist).

    • Test compound (selective M4 antagonist).

    • Vehicle for drug administration.

    • Catalepsy bar (a horizontal bar raised a few centimeters from the surface).

    • Stopwatch.

  • Procedure:

    • Administer the test compound or vehicle to the animals (e.g., intraperitoneally, i.p.).

    • After a set pretreatment time (e.g., 30 minutes), administer haloperidol (e.g., 0.5-1 mg/kg, subcutaneously, s.c.) to induce catalepsy.

    • At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), assess catalepsy.

    • To assess catalepsy, gently place the animal's forepaws on the bar.

    • Measure the time (latency) it takes for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.[10]

    • Compare the latency times between the vehicle-treated and test compound-treated groups. A significant reduction in latency indicates anticataleptic (antiparkinsonian-like) activity.

Future Directions and Conclusion

The selective blockade of M4 muscarinic receptors represents a highly promising therapeutic strategy for Parkinson's disease, dystonia, and potentially other CNS disorders. The development of potent and selective antagonists has provided the necessary tools to validate this target preclinically. The data summarized in this guide underscore the potential of this approach and provide a foundation for further drug development efforts.

Future research should focus on:

  • Translational Studies: Advancing lead compounds into clinical trials to assess their safety and efficacy in patient populations.

  • Biomarker Development: Identifying biomarkers to predict patient response to M4 antagonist therapy.

  • Exploration of Other Indications: Investigating the potential of M4 blockade in other neurological and psychiatric conditions where dopamine dysregulation is implicated.

References

Methodological & Application

Application Notes and Protocols: In Vitro Profiling of PCS1055 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCS1055 is a novel synthetic organic compound that functions as a competitive antagonist for the muscarinic acetylcholine M4 receptor.[1][2] Due to the significant sequence homology among the five muscarinic acetylcholine receptors, developing subtype-selective ligands has been a considerable challenge. PCS1055 demonstrates notable selectivity for the M4 receptor subtype, making it a valuable pharmacological tool for investigating the roles of M4 receptor signaling.[1] These application notes provide detailed protocols for the in vitro characterization of PCS1055 dihydrochloride, focusing on its binding affinity and functional antagonism at the M4 receptor.

Pharmacological Data Summary

The following table summarizes the key in vitro pharmacological data for PCS1055.

ParameterValueAssay TypeReceptor SubtypeReference
Ki 6.5 nM[³H]-NMS Competitive BindingHuman M4[1]
Kb 5.72 nMSchild AnalysisHuman M4[1]
Fold Selectivity 255-fold vs M1GTP-γ-[³⁵S] BindingHuman[1]
69.1-fold vs M2GTP-γ-[³⁵S] BindingHuman[1]
342-fold vs M3GTP-γ-[³⁵S] BindingHuman[1]
>1000-fold vs M5GTP-γ-[³⁵S] BindingHuman[1]

Experimental Protocols

Protocol 1: [³H]-N-Methylscopolamine ([³H]-NMS) Competitive Binding Assay for M4 Receptor Affinity

This protocol details the procedure for determining the binding affinity (Ki) of this compound for the human muscarinic M4 receptor using a competitive radioligand binding assay.

Materials:

  • Cell Membranes: CHO-K1 cell membranes expressing the human muscarinic M4 receptor.

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).

  • Non-specific Binding Control: Atropine (10 µM).

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

  • Scintillation Cocktail: MicroScint 20 or equivalent.

  • 96-well plates.

  • Glass fiber filter mats (GF/B).

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration range should be sufficient to generate a complete inhibition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 500 µL:

    • 10 µg of M4 receptor-expressing cell membranes.

    • [³H]-NMS at a concentration near its Kd (e.g., ~100 pM).

    • Varying concentrations of this compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add 10 µM atropine.

  • Incubation: Incubate the plate at room temperature for 3 hours with gentle shaking.

  • Harvesting: Terminate the binding reaction by rapid filtration through a 96-well glass fiber filter mat using a cell harvester.

  • Washing: Wash the filters three times with cold wash buffer to remove unbound radioligand.

  • Drying: Dry the filter mats completely, typically overnight.

  • Scintillation Counting: Add 40 µL of scintillation cocktail to each well of the dried filter mat and quantify the membrane-bound radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts in the presence of atropine) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the PCS1055 concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-NMS and Kd is its dissociation constant for the M4 receptor.

Protocol 2: GTP-γ-[³⁵S] Binding Assay for Functional Antagonism

This functional assay measures the ability of PCS1055 to inhibit agonist-stimulated G-protein activation, confirming its antagonist activity at the Gi-coupled M4 receptor.

Materials:

  • Cell Membranes: CHO-K1 cell membranes expressing the human muscarinic M4 receptor.

  • Radioligand: GTP-γ-[³⁵S].

  • Agonist: Oxotremorine-M (Oxo-M).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Proximity Assay (SPA) beads or filter mats (GF/C).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Pre-incubate M4 receptor-expressing membranes with GDP (e.g., 10 µM) to ensure G-proteins are in their inactive state.

  • Assay Setup (Antagonist Mode): In a 96-well plate, combine the following:

    • M4 receptor-expressing cell membranes (5-10 µg).

    • Varying concentrations of this compound. Pre-incubate for 15-30 minutes at 30°C.

    • A fixed concentration of the agonist Oxo-M (at its EC₈₀).

    • GTP-γ-[³⁵S] (e.g., 0.1-0.5 nM).

    • For basal binding, add buffer instead of agonist and antagonist.

    • For maximal stimulation, add agonist but no antagonist.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

  • Termination and Detection:

    • Filtration Method: Terminate the reaction by rapid filtration through GF/C filters. Wash with cold assay buffer and measure bound radioactivity via scintillation counting.

    • SPA Method: Add SPA beads (e.g., wheat germ agglutinin-coated) to the wells and incubate for a further 60 minutes to allow bead-membrane interaction before counting on a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of the agonist-stimulated response by PCS1055 at each concentration.

    • Plot the percent inhibition against the logarithm of the PCS1055 concentration to determine the IC₅₀ value.

    • The IC₅₀ value represents the concentration of PCS1055 required to inhibit 50% of the M4 receptor-mediated G-protein activation by the agonist.

Mechanism of Action and Signaling Pathway

PCS1055 acts as a competitive antagonist at the muscarinic M4 receptor.[1] The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[3] Upon activation by an agonist like acetylcholine, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] The βγ subunits of the dissociated G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[3] By competitively binding to the M4 receptor, PCS1055 prevents the endogenous ligand acetylcholine (or other muscarinic agonists) from activating this signaling cascade.

PCS1055_Mechanism_of_Action cluster_intracellular Intracellular M4 M4 Receptor G_alpha Gαi M4->G_alpha Activates G_beta_gamma Gβγ M4->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion_out K+ GIRK->K_ion_out Efflux G_alpha->AC Inhibits G_beta_gamma->GIRK Activates ACh Acetylcholine (Agonist) ACh->M4 Binds & Activates PCS1055 PCS1055 (Antagonist) PCS1055->M4 Blocks ATP ATP ATP->AC K_ion_in K+ K_ion_in->GIRK

Caption: M4 receptor signaling pathway and the antagonistic action of PCS1055.

References

Application Notes and Protocols: PCS1055 Dihydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCS1055 dihydrochloride is a potent and selective competitive antagonist of the muscarinic acetylcholine M4 receptor.[1][2] Its high affinity for the M4 receptor, coupled with significant selectivity over other muscarinic subtypes (M1, M2, M3, and M5), establishes it as a valuable pharmacological tool for investigating M4 receptor signaling and function in various cellular contexts.[2] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including receptor binding and functional assays. Additionally, PCS1055 has been shown to be an effective inhibitor of acetylcholinesterase (AChE).[1][3]

Mechanism of Action

This compound acts as a competitive antagonist at the muscarinic M4 receptor.[2] This means it binds to the same site as the endogenous ligand, acetylcholine (ACh), and other muscarinic agonists, but does not activate the receptor. By occupying the binding site, it blocks the effects of agonists, thereby inhibiting M4 receptor-mediated signaling pathways. The M4 receptor typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] Therefore, antagonism by PCS1055 is expected to prevent this agonist-induced decrease in cAMP.

Quantitative Data Summary

The following tables summarize the key binding affinities and inhibitory concentrations for this compound.

Table 1: Muscarinic M4 Receptor Binding Affinity

ParameterValueSpeciesAssay
IC5018.1 nMNot SpecifiedFunctional Antagonism
Kd5.72 nMNot SpecifiedSchild Analysis
Ki6.5 nMNot Specified[3H]-NMS Binding

Data sourced from MCE and MedchemExpress product pages and a peer-reviewed publication.[1][2][3]

Table 2: Selectivity over other Muscarinic Receptor Subtypes

Receptor SubtypeFold Selectivity vs. M4
M1>100-fold
M230-fold
M3>100-fold
M5>100-fold

Data based on functional inhibition of Oxo-M activity.[2]

Table 3: Acetylcholinesterase (AChE) Inhibition

Enzyme SourceIC50
Electric Eel22 nM
Human120 nM

Data sourced from MedchemExpress product page.[3]

Signaling Pathway

The canonical signaling pathway for the M4 muscarinic receptor involves its coupling to Gi/o proteins upon activation by an agonist. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. PCS1055, as a competitive antagonist, blocks the agonist from binding to the M4 receptor, thus preventing this downstream signaling cascade.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor Gi Gi/o Protein M4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP Gi->AC Inhibits Agonist Agonist (e.g., Acetylcholine) Agonist->M4R Binds & Activates PCS1055 PCS1055 PCS1055->M4R Binds & Blocks ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: M4 Receptor Signaling Pathway and Point of Inhibition by PCS1055.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

A critical first step for any cell culture experiment is the correct preparation of the compound stock solution.

Materials:

  • This compound powder

  • Sterile, high-purity water or DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM).

  • Calculate the required mass of this compound based on its molecular weight.

  • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile water or DMSO to the vial containing the PCS1055 powder.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage (1 month), -20°C is sufficient.

Stock_Solution_Workflow start Start weigh Weigh PCS1055 Dihydrochloride start->weigh dissolve Dissolve in Sterile Solvent (Water or DMSO) weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for Preparing this compound Stock Solution.

Protocol 2: In Vitro M4 Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of a test compound for the M4 receptor using PCS1055 as a competitor against a radiolabeled ligand, such as [3H]-N-methylscopolamine ([3H]-NMS).

Materials:

  • Cell line expressing the human M4 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium and supplements

  • This compound

  • Radiolabeled muscarinic antagonist (e.g., [3H]-NMS)

  • Unlabeled ("cold") pan-muscarinic antagonist (e.g., atropine) for non-specific binding determination

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • 96-well plates

  • Scintillation counter and scintillation fluid

  • Filtration apparatus

Procedure:

  • Cell Preparation: Culture M4-expressing cells to confluency. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Total Binding: Cell membrane preparation + [3H]-NMS.

    • Non-specific Binding: Cell membrane preparation + [3H]-NMS + a high concentration of atropine.

    • Competitive Binding: Cell membrane preparation + [3H]-NMS + varying concentrations of PCS1055.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of PCS1055 to determine the Ki value.

Protocol 3: Functional Assay - cAMP Measurement

This protocol measures the ability of PCS1055 to antagonize agonist-induced inhibition of cAMP production.

Materials:

  • Cell line expressing the human M4 receptor

  • Cell culture medium

  • This compound

  • A muscarinic agonist (e.g., carbachol or oxotremorine-M)

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • 96-well or 384-well plates

Procedure:

  • Cell Seeding: Seed M4-expressing cells into 96- or 384-well plates and culture overnight.

  • Pre-treatment with Antagonist: Remove the culture medium and add medium containing varying concentrations of PCS1055. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (typically the EC80 concentration) in the presence of forskolin to all wells except the negative control.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of PCS1055 to generate a dose-response curve and calculate the IC50 value.

Functional_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed M4-expressing cells in multi-well plate culture Culture overnight seed_cells->culture add_antagonist Pre-treat with varying concentrations of PCS1055 culture->add_antagonist add_agonist Add agonist (e.g., carbachol) + Forskolin add_antagonist->add_agonist incubate Incubate at 37°C add_agonist->incubate lyse_measure Lyse cells and measure intracellular cAMP incubate->lyse_measure analyze_data Calculate IC50 lyse_measure->analyze_data

Caption: Workflow for a cAMP-based Functional Assay.

Troubleshooting and Considerations

  • Solubility: Ensure that this compound is fully dissolved in the chosen solvent before adding it to the cell culture medium to avoid precipitation.

  • Cell Health: Monitor cell viability and morphology throughout the experiment, as high concentrations of any compound can be cytotoxic.

  • Off-Target Effects: While PCS1055 is highly selective for the M4 receptor, be mindful of its inhibitory effects on AChE, especially in experimental systems with high cholinergic tone.

  • Controls: Always include appropriate positive and negative controls in your experiments to ensure the validity of your results.

These application notes and protocols provide a comprehensive guide for the effective use of this compound in cell culture experiments. By following these guidelines, researchers can confidently investigate the role of the muscarinic M4 receptor in their specific cellular models.

References

Application Notes: Functional Assays for M4 Receptor Antagonism with PCS1055

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The M4 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is predominantly expressed in the central nervous system, particularly in the striatum.[1][2] It is primarily coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This inhibitory role in neuronal signaling makes the M4 receptor a significant therapeutic target for various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[4][5][6]

PCS1055 is a novel synthetic organic compound identified as a potent and selective antagonist for the M4 muscarinic receptor.[7][8] Its selectivity for the M4 subtype over other muscarinic receptors (M1, M2, M3, and M5) makes it a valuable pharmacological tool for elucidating the physiological roles of M4 receptor signaling.[7] These application notes provide detailed protocols for key functional assays to characterize the antagonistic properties of PCS1055 at the M4 receptor.

M4 Receptor Signaling Pathway

Upon activation by an agonist like acetylcholine, the M4 receptor undergoes a conformational change, allowing it to couple to and activate heterotrimeric Gαi/o proteins. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, which reduces the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration modulates the activity of downstream effectors such as Protein Kinase A (PKA). PCS1055, as a competitive antagonist, binds to the M4 receptor at the same site as the agonist but does not activate it, thereby blocking the initiation of this signaling cascade.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gαi/oβγ M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Agonist Agonist (e.g., Acetylcholine) Agonist->M4R Activates PCS1055 PCS1055 (Antagonist) PCS1055->M4R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Modulates GTPgS_Workflow cluster_prep Preparation cluster_assay Assay Plate Incubation cluster_detection Detection & Analysis P1 Prepare M4-expressing cell membranes A1 Add membranes, PCS1055, agonist, and GDP to plate P1->A1 P2 Prepare serial dilutions of PCS1055 P2->A1 P3 Prepare fixed concentration of agonist (e.g., Oxo-M) P3->A1 A2 Pre-incubate at 30°C A1->A2 A3 Add [³⁵S]GTPγS to initiate reaction A2->A3 A4 Incubate at 30°C A3->A4 D1 Terminate reaction by rapid filtration A4->D1 D2 Wash filters to remove unbound radioligand D1->D2 D3 Measure radioactivity with scintillation counter D2->D3 D4 Calculate IC₅₀ and K_b values D3->D4 cAMP_Workflow cluster_prep Cell Culture cluster_assay Assay Incubation cluster_detection Detection & Analysis P1 Seed M4-expressing cells in 96-well plate P2 Culture overnight P1->P2 A1 Pre-incubate cells with PDE inhibitor (e.g., IBMX) P2->A1 A2 Add PCS1055, agonist, and forskolin A1->A2 A3 Incubate at 37°C A2->A3 A4 Lyse cells A3->A4 D1 Quantify intracellular cAMP (e.g., HTRF, ELISA) A4->D1 D2 Plot % reversal vs. [PCS1055] D1->D2 D3 Calculate IC₅₀ value D2->D3 Schild_Analysis Start Perform agonist dose-response curves at multiple fixed concentrations of PCS1055 Calc_EC50 Calculate agonist EC₅₀ for each antagonist concentration Start->Calc_EC50 Calc_DR Calculate Dose Ratio (r) for each curve: r = EC₅₀ (with antagonist) / EC₅₀ (control) Calc_EC50->Calc_DR Plot Plot log(r-1) vs. log[PCS1055] Calc_DR->Plot Analyze Perform linear regression on the Schild plot Plot->Analyze Slope_Check Is the slope ≈ 1.0? Analyze->Slope_Check Result_Comp Conclusion: PCS1055 is a competitive antagonist Slope_Check->Result_Comp Yes Result_NonComp Conclusion: Antagonism is non-competitive or more complex Slope_Check->Result_NonComp No Calc_pA2 Calculate pA₂ = -log(K_b) (x-intercept when slope = 1) Result_Comp->Calc_pA2

References

proper solubilization and storage of PCS1055 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCS1055 dihydrochloride is a potent and selective competitive antagonist of the muscarinic M4 receptor, with a reported IC₅₀ of 18.1 nM and a Kᵢ of 6.5 nM[1]. It demonstrates significant selectivity, being over 100-fold more selective for the M4 receptor compared to M1, M3, and M5 receptors, and 30-fold more selective over the M2 receptor[2]. Additionally, this compound is a potent inhibitor of acetylcholinesterase (AChE), with IC₅₀ values of 22 nM and 120 nM for electric eel and human AChE, respectively[1][3]. These characteristics make it a valuable tool for investigating the roles of the muscarinic M4 receptor in various physiological and pathological processes.

This document provides detailed protocols for the proper solubilization and storage of this compound to ensure its stability and efficacy in research applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₇H₃₂N₄ · 2HCl[2]
Molecular Weight 485.49 g/mol [2]
CAS Number 361979-40-0[2]
Appearance White to beige powder[2]
Purity ≥98% (HPLC)[2]
Hydrogen Bond Acceptors 4[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 6[4]

Solubilization Protocols

The solubility of this compound can vary depending on the solvent. It is crucial to select the appropriate solvent for your experimental needs, whether for in vitro or in vivo studies.

Stock Solution Preparation

For most applications, it is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous experimental medium. This approach minimizes the concentration of the organic solvent in the final assay.

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityNotesReference
Water 5 mg/mLClear solution upon warming.[2]
DMSO ≥ 2.5 mg/mL (5.15 mM)Clear solution.[1]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (5.15 mM)Clear solution.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (5.15 mM)Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (5.15 mM)Clear solution.[1]
Experimental Protocol for Preparing a 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution, but the compound's stability at elevated temperatures should be considered[5].

  • Observation: Ensure the solution is clear and free of any precipitate before storage.

G cluster_workflow Solubilization Workflow for this compound weigh 1. Weigh solid This compound add_solvent 2. Add anhydrous DMSO to desired concentration weigh->add_solvent vortex 3. Vortex thoroughly (1-2 minutes) add_solvent->vortex check_solubility 4. Check for complete dissolution vortex->check_solubility sonicate 5. Sonicate or warm if necessary check_solubility->sonicate Precipitate present store 6. Aliquot and store at -20°C or -80°C check_solubility->store Completely dissolved sonicate->check_solubility

Solubilization Workflow

Storage and Stability

Proper storage is critical to maintain the stability and activity of this compound.

Solid Compound

The solid (powder) form of this compound should be stored in a tightly sealed container, desiccated, at 2-8°C[2].

Stock Solutions
  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the high-concentration stock solution into smaller, single-use volumes[1][6].

  • Storage Temperature: Store these aliquots at -20°C or -80°C for long-term stability[5].

  • Usage: When ready to use, thaw an aliquot quickly and keep it on ice during the experiment[6]. Avoid prolonged exposure to room temperature.

Table 3: Recommended Storage Conditions

FormStorage TemperatureConditions
Solid 2-8°CDesiccated, tightly sealed.[2]
Stock Solution (in DMSO) -20°C or -80°CAliquoted, protected from light.[5][6]

Signaling Pathway

This compound is a selective antagonist of the muscarinic M4 acetylcholine receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by acetylcholine, typically couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.

G cluster_pathway Muscarinic M4 Receptor Signaling Pathway acetylcholine Acetylcholine m4_receptor M4 Receptor (GPCR) acetylcholine->m4_receptor Activates pcs1055 PCS1055 pcs1055->m4_receptor Inhibits gi_go Gαi/o Protein m4_receptor->gi_go Activates adenylyl_cyclase Adenylyl Cyclase gi_go->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases atp ATP atp->adenylyl_cyclase downstream Downstream Cellular Effects camp->downstream G cluster_pi3k General PI3K/Akt/mTOR Signaling Pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 Phosphorylation akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Growth & Proliferation mtor->proliferation survival Cell Survival mtor->survival

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCS1055 dihydrochloride is a potent and selective antagonist of the muscarinic acetylcholine M4 receptor (M4R) and a potent inhibitor of acetylcholinesterase (AChE).[1][2] Its high affinity for the M4 receptor, with a reported IC₅₀ of 18.1 nM and a Kᵢ of 6.5 nM, makes it a valuable pharmacological tool for investigating M4 receptor signaling and function.[1][2][3][4] this compound exhibits significant selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5).[1][5] This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound for in vitro studies.

Mechanism of Action

This compound acts as a competitive antagonist at the muscarinic M4 receptor.[1][4][5] M4 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins.[6] Antagonism of the M4 receptor by PCS1055 blocks the binding of the endogenous agonist acetylcholine (ACh), thereby inhibiting the downstream signaling cascade. This inhibition leads to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

Additionally, this compound is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[1][2] It exhibits IC₅₀ values of 22 nM for electric eel AChE and 120 nM for human AChE.[1][2][7] This dual activity should be considered when designing and interpreting experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: Receptor Binding and Potency

ParameterValueSpecies/SystemReference
M4 Receptor
IC₅₀18.1 nMNot Specified[1][2]
Kᵢ ([³H]-NMS binding)6.5 nMNot Specified[1][2][4]
Kₑ (Functional Assay)5.72 nMNot Specified[1][5]
Acetylcholinesterase (AChE)
IC₅₀22 nMElectric Eel[1][2][7]
IC₅₀120 nMHuman[1][2][7]

Table 2: Muscarinic Receptor Subtype Selectivity

Receptor SubtypeSelectivity Fold (vs. M4)Reference
M1>100[1]
M230[1]
M3>100[1]
M5>100[1]

Table 3: Recommended Working Concentrations for Cellular Assays

ApplicationRecommended Concentration RangeNotesReference
M4 Receptor Antagonism10 nM - 300 nMA reviewer-recommended concentration for cellular use is 100 nM.[8]
AChE Inhibition100 nM - 500 nMConcentration should be optimized based on the specific assay and cell type.[1][2][7]

Experimental Protocols

Cell Culture and Treatment

This protocol outlines the general procedure for culturing cells and treating them with this compound for subsequent in vitro assays.

Materials:

  • Cells expressing the human muscarinic M4 receptor (e.g., CHO-K1 or HEK293 cells)

  • Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Sterile DMSO

  • Sterile microcentrifuge tubes

  • Cell culture plates (e.g., 96-well plates)

Procedure:

  • Cell Seeding:

    • Culture cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and resuspend them in fresh complete medium.

    • Count the cells and seed them into 96-well plates at a density of 20,000 - 50,000 cells per well.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of this compound in serum-free cell culture medium to achieve the desired final concentrations (e.g., for a 10-point dose-response curve from 1 nM to 10 µM).

    • Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and typically below 0.5%.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add the prepared working solutions of this compound or vehicle control to the respective wells.

    • Incubate the plate for the desired period (e.g., 30 minutes to 1 hour for antagonist studies) at 37°C in a humidified 5% CO₂ incubator.

    • Proceed with the specific downstream assay (e.g., cAMP assay, radioligand binding assay).

Workflow for Cell Culture and Treatment

G cluster_prep Preparation cluster_treatment Treatment Cell_Seeding Seed cells in 96-well plate Remove_Medium Remove medium from wells Cell_Seeding->Remove_Medium Stock_Solution Prepare 10 mM PCS1055 stock in DMSO Working_Solutions Prepare serial dilutions in medium Stock_Solution->Working_Solutions Add_Compound Add PCS1055 working solutions Working_Solutions->Add_Compound Remove_Medium->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Downstream_Assay Proceed to Downstream Assay Incubate->Downstream_Assay

Cell treatment workflow

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the M4 receptor using a competitive binding assay with a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

Materials:

  • Cell membranes prepared from cells expressing the M4 receptor

  • [³H]-NMS (radiolabeled antagonist)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., 10 µM atropine)

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • 25 µL of assay buffer

      • 25 µL of this compound at various concentrations (or vehicle for total binding, or 10 µM atropine for non-specific binding).

      • 50 µL of [³H]-NMS at a final concentration close to its Kₑ (e.g., 0.5-1 nM).

      • 100 µL of cell membrane suspension (typically 10-50 µg of protein per well).

  • Incubation:

    • Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

M4 Receptor Antagonism Signaling Pathway

G ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds & Activates PCS1055 PCS1055 PCS1055->M4R Binds & Blocks G_protein Gαi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

PCS1055 blocks M4R signaling

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the M4 receptor. As an antagonist, PCS1055 will inhibit agonist-stimulated [³⁵S]GTPγS binding.

Materials:

  • Cell membranes prepared from cells expressing the M4 receptor

  • [³⁵S]GTPγS (radiolabeled GTP analog)

  • GDP

  • M4 receptor agonist (e.g., carbachol or oxotremorine-M)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following:

      • 20 µL of this compound at various concentrations or vehicle.

      • 20 µL of M4 receptor agonist at a concentration that gives ~80% of the maximal response (EC₈₀).

      • 20 µL of cell membrane suspension.

      • 20 µL of GDP (final concentration 10-30 µM).

    • Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiation of Reaction:

    • Add 20 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Filtration and Detection:

    • Follow the same filtration and detection steps as described in the Radioligand Binding Assay protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, measures the ability of this compound to inhibit AChE activity.

Materials:

  • Purified human AChE

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following:

      • 140 µL of phosphate buffer

      • 20 µL of DTNB solution

      • 10 µL of this compound at various concentrations (or vehicle for control).

      • 10 µL of AChE solution.

    • Incubate at room temperature for 15 minutes.

  • Initiation of Reaction:

    • Add 20 µL of ATCI solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of inhibition of AChE activity for each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

AChE Inhibition Workflow

G Acetylthiocholine Acetylthiocholine (Substrate) AChE AChE Acetylthiocholine->AChE Hydrolyzes Thiocholine Thiocholine AChE->Thiocholine PCS1055 PCS1055 PCS1055->AChE Inhibits Yellow_Product Yellow Product (A412 nm) Thiocholine->Yellow_Product DTNB DTNB DTNB->Yellow_Product

Ellman's method for AChE inhibition

Disclaimer

These protocols provide a general framework. Researchers should optimize the conditions, including cell density, incubation times, and reagent concentrations, for their specific experimental setup. Always refer to the manufacturer's instructions for specific assay kits and reagents. This information is for research use only and not for diagnostic or therapeutic purposes.

References

Application Note and Protocol: Schild Analysis of PCS1055 Dihydrochloride for the Characterization of M4 Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for performing a Schild analysis to characterize the competitive antagonism of PCS1055 dihydrochloride at the human M4 muscarinic acetylcholine receptor (M4R). PCS1055 is a potent and selective competitive antagonist for the M4 receptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, making it a valuable tool for studying M4R pharmacology.[1][2][3][4][5] Schild analysis is a fundamental pharmacological method used to determine the affinity (expressed as the pA2 value) of a competitive antagonist and to verify its mechanism of action.[6][7][8][9] A linear Schild plot with a slope of unity is the hallmark of simple competitive antagonism.[6][7][9]

The M4 muscarinic receptor, a member of the muscarinic acetylcholine receptor family, couples to Gi/o proteins.[10] Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is a common target for functional assays designed to screen and characterize M4 receptor ligands.

Principle of Schild Analysis

Schild analysis quantifies the potency of a competitive antagonist by measuring the extent to which it shifts the dose-response curve of an agonist to the right.[6][9] The analysis is based on the Schild equation:

log(DR - 1) = log[B] - log(KB)

Where:

  • DR (Dose Ratio): The ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist (EC50 with antagonist / EC50 without antagonist).

  • [B]: The concentration of the antagonist.

  • KB: The equilibrium dissociation constant of the antagonist.

A Schild plot is constructed by plotting log(DR - 1) against the logarithm of the antagonist concentration (log[B]).[11] For a competitive antagonist, this plot should be linear with a slope of 1.0. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to achieve the same response (i.e., a dose ratio of 2). The pA2 value is theoretically equal to the pKB (-log KB).[8]

Materials and Reagents

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human M4 muscarinic receptor.

  • Agonist: Acetylcholine, Carbachol, or another suitable M4R agonist.

  • Antagonist: this compound.

  • Cell Culture Medium: DMEM/F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • cAMP Assay Kit: A suitable kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

  • Multi-well plates: 96-well or 384-well plates suitable for cell culture and the chosen cAMP assay.

Experimental Protocols

Cell Culture and Seeding
  • Culture the M4R-expressing cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • For the assay, harvest the cells using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in the assay buffer and determine the cell density.

  • Seed the cells into the appropriate multi-well plates at a predetermined optimal density and allow them to attach overnight.

Agonist Dose-Response Curve (Control)
  • Prepare serial dilutions of the M4R agonist in the assay buffer.

  • Remove the culture medium from the seeded cells and wash once with assay buffer.

  • Add the agonist dilutions to the wells.

  • Incubate the plate at 37°C for a predetermined time to allow for receptor stimulation.

  • Following incubation, lyse the cells (if required by the cAMP kit) and proceed with the cAMP measurement according to the manufacturer's instructions.

  • Plot the response (e.g., decrease in cAMP) against the logarithm of the agonist concentration and determine the EC50 value using non-linear regression.

Agonist Dose-Response Curves in the Presence of this compound
  • Prepare at least three different fixed concentrations of this compound in the assay buffer. The concentrations should be chosen to span a range that is expected to produce a significant rightward shift in the agonist dose-response curve. Based on the known Kb of PCS1055 (5.72 nM), suitable concentrations might be 1 nM, 10 nM, and 100 nM.[3]

  • Pre-incubate the cells with the different concentrations of this compound for a sufficient time to reach equilibrium (e.g., 30 minutes at 37°C).

  • While maintaining the fixed concentrations of the antagonist, add the serial dilutions of the agonist to the wells.

  • Incubate, lyse, and measure the cAMP levels as described in section 4.2.

  • For each concentration of PCS1055, plot the agonist dose-response curve and determine the new EC50 value.

Data Analysis and Schild Plot Construction
  • For each concentration of PCS1055 used, calculate the Dose Ratio (DR) by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.

  • Calculate log(DR - 1) for each antagonist concentration.

  • Plot log(DR - 1) (y-axis) versus the logarithm of the molar concentration of PCS1055 (x-axis).

  • Perform a linear regression on the plotted data.

  • Determine the slope of the regression line and the x-intercept. A slope close to 1.0 is indicative of competitive antagonism.

  • The pA2 value is the negative of the x-intercept.

Data Presentation

The quantitative data from the Schild analysis should be summarized in a clear and structured table for easy comparison.

Antagonist Concentration [B] (nM)log[B]Agonist EC50 (nM)Dose Ratio (DR)log(DR - 1)
0 (Control)-EC50_control1-
1-9.00EC50_1nMDR_1nMlog(DR_1nM - 1)
10-8.00EC50_10nMDR_10nMlog(DR_10nM - 1)
100-7.00EC50_100nMDR_100nMlog(DR_100nM - 1)

Schild Plot Parameters:

  • Slope: Calculated slope of the regression line

  • pA2: Calculated pA2 value from the x-intercept

  • KB (nM): Calculated from pA2 (10^-pA2)

Mandatory Visualizations

M4 Muscarinic Receptor Signaling Pathway

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Agonist Agonist (e.g., Acetylcholine) Agonist->M4R Activates PCS1055 PCS1055 (Antagonist) PCS1055->M4R Blocks ATP ATP ATP->AC Schild_Analysis_Workflow start Start cell_culture Culture M4R-expressing cells start->cell_culture seeding Seed cells into multi-well plates cell_culture->seeding agonist_control Generate agonist dose-response curve (Control) seeding->agonist_control antagonist_prep Prepare fixed concentrations of PCS1055 seeding->antagonist_prep data_analysis Calculate EC50 values and Dose Ratios agonist_control->data_analysis pre_incubation Pre-incubate cells with PCS1055 antagonist_prep->pre_incubation agonist_treatment Add agonist dose-response series pre_incubation->agonist_treatment cAMP_assay Perform cAMP assay agonist_treatment->cAMP_assay cAMP_assay->data_analysis schild_plot Construct Schild Plot (log(DR-1) vs. log[B]) data_analysis->schild_plot results Determine pA2 and slope schild_plot->results end End results->end

References

Application Notes: Techniques for Measuring PCS1055 Dihydrochloride Potency and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCS1055 dihydrochloride is a synthetic small molecule recognized as a potent and selective competitive antagonist of the muscarinic acetylcholine M4 receptor (mAChR M4).[1][2][3] It also exhibits potent inhibitory activity against acetylcholinesterase (AChE).[1][4][5] Due to the high structural homology among the five muscarinic receptor subtypes, developing subtype-selective ligands like PCS1055 is crucial for elucidating the specific roles of M4 receptor signaling in various physiological and pathological processes.[3] These application notes provide detailed protocols for quantifying the potency and efficacy of this compound, essential for its characterization in drug discovery and pharmacological research.

Mechanism of Action and Signaling Pathway

PCS1055's primary mechanism of action is the competitive blockade of the M4 receptor, a G protein-coupled receptor (GPCR).[3] The M4 receptor preferentially couples to the Gi/o family of G proteins.[6][7] Upon activation by the endogenous ligand acetylcholine (ACh), the Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As a competitive antagonist, PCS1055 binds to the same site as acetylcholine but does not activate the receptor, thereby preventing the downstream signaling cascade.[8]

Additionally, PCS1055 inhibits AChE, the enzyme responsible for hydrolyzing acetylcholine.[5][9] This inhibition leads to increased local concentrations of acetylcholine, a factor to consider when designing and interpreting experiments.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (Agonist) M4R M4 Receptor ACh->M4R Activates PCS1055 PCS1055 (Antagonist) PCS1055->M4R Blocks Gi Gi Protein M4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Mediates

Caption: M4 Receptor Antagonism by PCS1055.

Data Presentation: Pharmacological Profile of PCS1055

The following tables summarize the quantitative data for this compound's potency and selectivity.

Table 1: Potency and Binding Affinity of PCS1055

ParameterTargetSpeciesValue (nM)Reference
IC₅₀ M4 Receptor-18.1[1][2][4]
Kᵢ M4 Receptor-6.5[1][3][4]
Kₑ M4 Receptor-5.72[1][3][4]
IC₅₀ AChEElectric Eel22[1][4][5]
IC₅₀ AChEHuman120[1][4][5]

Table 2: Selectivity of PCS1055 for Muscarinic Receptor Subtypes

Selectivity MetricComparisonFold SelectivityReference
Binding Preference M4 vs M1130-fold[2]
M4 vs M231.2-fold[2]
M4 vs M3426-fold[2]
M4 vs M5>1000-fold[2]
Functional Preference M4 vs M1255-fold[2][3]
(GTP-γ-[³⁵S] Assay)M4 vs M269.1-fold[2][3]
M4 vs M3342-fold[2][3]
M4 vs M5>1000-fold[2][3]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay (Potency)

This assay determines the binding affinity (Kᵢ) of PCS1055 for the M4 receptor by measuring its ability to compete with a radiolabeled antagonist.

Objective: To determine the IC₅₀ and Kᵢ of PCS1055 at the M4 receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human M4 receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • This compound, serially diluted.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Reaction Setup: In a 96-well plate, combine cell membranes (5-10 µg protein), a fixed concentration of [³H]-NMS (e.g., 0.5-1.0 nM), and varying concentrations of PCS1055. For non-specific binding, use a high concentration of a non-labeled antagonist like atropine (1-10 µM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of PCS1055.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of PCS1055 that inhibits 50% of the specific binding of [³H]-NMS).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

prep Prepare Reagents: - M4 Membranes - [³H]-NMS Radioligand - PCS1055 dilutions mix Mix Reagents in Plate: Membranes + [³H]-NMS + PCS1055 or Atropine prep->mix incubate Incubate at RT (60-90 min) mix->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters x3 (Cold Wash Buffer) filter->wash count Scintillation Counting (Measure CPM) wash->count analyze Data Analysis: Calculate IC₅₀ and Kᵢ count->analyze

Caption: Workflow for Competitive Radioligand Binding Assay.

Protocol 2: GTP-γ-[³⁵S] Binding Assay (Efficacy)

This functional assay measures the ability of PCS1055 to antagonize agonist-stimulated G protein activation, a direct consequence of receptor activation.

Objective: To determine the functional potency of PCS1055 as an M4 antagonist.

Materials:

  • Cell membranes expressing the M4 receptor.

  • GTP-γ-[³⁵S] (radiolabeled non-hydrolyzable GTP analog).

  • M4 receptor agonist (e.g., Oxotremorine-M, carbachol).

  • This compound, serially diluted.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4.

  • Saponin (for membrane permeabilization, optional).

Methodology:

  • Pre-incubation: Pre-incubate cell membranes with varying concentrations of PCS1055 for 15-20 minutes at 30°C.

  • Reaction Initiation: Add a fixed concentration of the M4 agonist (at its EC₈₀) and GTP-γ-[³⁵S] (0.1-0.5 nM) to the pre-incubated mixture.

  • Incubation: Incubate the reaction for 30-60 minutes at 30°C.

  • Termination & Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the filter-bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage inhibition of agonist-stimulated GTP-γ-[³⁵S] binding against the log concentration of PCS1055.

    • Determine the IC₅₀ value from the resulting dose-response curve.

    • Schild analysis can be performed by generating agonist dose-response curves in the presence of several fixed concentrations of PCS1055 to confirm competitive antagonism and calculate the Kₑ.[3]

prep Prepare Reagents: - M4 Membranes - M4 Agonist - PCS1055 dilutions preincubate Pre-incubate Membranes with PCS1055 (15 min) prep->preincubate initiate Add Agonist and GTP-γ-[³⁵S] preincubate->initiate incubate Incubate at 30°C (30-60 min) initiate->incubate filter Rapid Filtration (Stop Reaction) incubate->filter count Scintillation Counting (Measure Bound GTP-γ-[³⁵S]) filter->count analyze Data Analysis: Determine IC₅₀ / Schild Plot count->analyze

Caption: Workflow for GTP-γ-[³⁵S] Functional Assay.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

This biochemical assay measures the inhibitory effect of PCS1055 on AChE activity using the Ellman's method.

Objective: To determine the IC₅₀ of PCS1055 for AChE.

Materials:

  • Purified AChE (from human recombinant source or electric eel).

  • This compound, serially diluted.

  • Assay Buffer: 100 mM phosphate buffer, pH 8.0.

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Microplate spectrophotometer.

Methodology:

  • Reaction Setup: In a 96-well plate, add Assay Buffer, DTNB solution, and varying concentrations of PCS1055. Add the AChE enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow PCS1055 to bind to the enzyme.

  • Reaction Initiation: Add the ATCI substrate to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of PCS1055.

    • Plot the percentage of enzyme inhibition against the log concentration of PCS1055.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

prep Prepare Reagents: - AChE Enzyme - DTNB, ATCI Substrate - PCS1055 dilutions mix Mix in Plate: Buffer + DTNB + PCS1055 + AChE prep->mix preincubate Pre-incubate at RT (10-15 min) mix->preincubate initiate Add ATCI Substrate (Start Reaction) preincubate->initiate measure Kinetic Read at 412 nm (Microplate Reader) initiate->measure analyze Data Analysis: Calculate Reaction Rates and Determine IC₅₀ measure->analyze

Caption: Workflow for AChE Inhibition (Ellman's) Assay.

References

Application of PCS1055 Dihydrochloride in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCS1055 dihydrochloride is a potent and selective competitive antagonist of the muscarinic M4 acetylcholine receptor and an inhibitor of acetylcholinesterase (AChE). Its dual activity makes it a valuable pharmacological tool for studying the roles of the M4 receptor and AChE in various physiological and pathological processes. High-throughput screening (HTS) assays are essential for the rapid identification and characterization of modulators of these targets. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a reference for its potency and selectivity.

Table 1: Muscarinic M4 Receptor Antagonist Activity of this compound

ParameterValueSpeciesAssayReference
IC5018.1 nMNot SpecifiedNot Specified[1]
Kd5.72 nMNot SpecifiedSchild Analysis[2][3]
Ki6.5 nMNot Specified[3H]-NMS Binding[2][3]

Table 2: Selectivity of this compound for Muscarinic Receptor Subtypes

Receptor SubtypeFold Selectivity over M4Reference
M1>100[1]
M230[1]
M3>100[1]
M5>100[1]

Note: Fold selectivity is based on inhibition of Oxo-M activity in GTP-γ-[35S] binding studies, showing 255-, 69.1-, 342-, and >1000-fold greater inhibition at M4 versus M1, M2, M3, and M5 receptors, respectively.[2][3]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound

Enzyme SourceIC50Reference
Electric Eel22 nM[1]
Human120 nM[1]

Signaling Pathways and Experimental Workflows

To facilitate the design of HTS assays, the following diagrams illustrate the M4 receptor signaling pathway and a general experimental workflow for inhibitor screening.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PCS1055 PCS1055 dihydrochloride M4R M4 Receptor PCS1055->M4R Antagonist ACh Acetylcholine (ACh) ACh->M4R Agonist G_protein Gi/o Protein M4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Transcription Gene Transcription CREB->Gene_Transcription Modulation

M4 Muscarinic Receptor Signaling Pathway.

HTS_Workflow start Start plate_compounds Plate Library Compounds & PCS1055 (Control) start->plate_compounds add_cells Add Cells Expressing M4 Receptor or AChE plate_compounds->add_cells incubate_compounds Incubate with Compounds add_cells->incubate_compounds add_agonist_substrate Add Agonist (for M4R) or Substrate (for AChE) incubate_compounds->add_agonist_substrate incubate_reaction Incubate for Reaction add_agonist_substrate->incubate_reaction read_plate Read Plate (e.g., Fluorescence, Absorbance) incubate_reaction->read_plate data_analysis Data Analysis (IC50 Determination) read_plate->data_analysis hit_identification Hit Identification data_analysis->hit_identification end End hit_identification->end

High-Throughput Screening Experimental Workflow.

Experimental Protocols

The following are detailed protocols for HTS assays to characterize inhibitors of the M4 muscarinic receptor and acetylcholinesterase, using this compound as a reference compound.

Protocol 1: High-Throughput GTP-γ-S Binding Assay for M4 Receptor Antagonists

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTP-γ-S, to G-proteins upon receptor activation by an agonist. Antagonists will inhibit this agonist-induced binding.

Materials:

  • Test Compound: this compound

  • Cell Membranes: CHO or HEK293 cell membranes stably expressing the human M4 muscarinic receptor.

  • Agonist: Acetylcholine (ACh) or Oxotremorine M (Oxo-M).

  • Radioligand: [35S]GTP-γ-S.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Scintillation Cocktail.

  • Microplates: 96- or 384-well plates.

  • Plate Reader: Scintillation counter.

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound and test compounds in the assay buffer. Dispense into the microplate wells.

  • Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.

  • Reaction Mixture: Prepare a reaction mixture containing the diluted cell membranes, GDP (final concentration 10 µM), and the test compounds/PCS1055.

  • Pre-incubation: Add the reaction mixture to the wells and incubate for 15-20 minutes at 30°C to allow compound binding to the receptor.

  • Agonist Stimulation: Add the M4 receptor agonist (e.g., ACh at EC80 concentration) to all wells except the basal and non-specific binding controls.

  • Initiation of G-protein Binding: Add [35S]GTP-γ-S (final concentration 0.1-0.5 nM) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate for 30-60 minutes at 30°C with gentle shaking.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

  • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Protocol 2: High-Throughput Calcium Mobilization Assay for M4 Receptor Antagonists

This cell-based assay measures the change in intracellular calcium concentration following the activation of Gq-coupled receptors. For Gi-coupled receptors like M4, co-expression of a promiscuous G-protein (e.g., Gα15/16) can couple the receptor to the calcium signaling pathway.

Materials:

  • Test Compound: this compound

  • Cell Line: HEK293 or CHO cells stably co-expressing the human M4 muscarinic receptor and a promiscuous G-protein.

  • Calcium Indicator Dye: Fluo-4 AM or similar.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: Acetylcholine (ACh).

  • Microplates: 96- or 384-well, black-walled, clear-bottom plates.

  • Plate Reader: Fluorescence microplate reader with kinetic reading capability (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into the microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye solution for 45-60 minutes at 37°C.

  • Compound Addition: Add serial dilutions of this compound or test compounds to the wells and incubate for 15-30 minutes at room temperature.

  • Baseline Reading: Measure the baseline fluorescence for a few seconds.

  • Agonist Addition and Signal Detection: Add the M4 receptor agonist (e.g., ACh at EC80 concentration) and immediately begin kinetic fluorescence reading for 1-3 minutes.

  • Data Analysis: Calculate the change in fluorescence (ΔF) or the ratio of fluorescence intensities. Determine the IC50 values by plotting the percent inhibition against the compound concentration.

Protocol 3: High-Throughput Colorimetric Assay for Acetylcholinesterase (AChE) Inhibitors

This assay is based on the Ellman's method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow product that can be measured spectrophotometrically.

Materials:

  • Test Compound: this compound

  • Enzyme: Human recombinant acetylcholinesterase.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay Buffer: Phosphate buffered saline (PBS), pH 7.4.

  • Microplates: 96- or 384-well, clear, flat-bottom plates.

  • Plate Reader: Absorbance microplate reader (412 nm).

Procedure:

  • Compound Plating: Dispense serial dilutions of this compound and test compounds into the microplate wells.

  • Enzyme Addition: Add the AChE solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add a solution containing both ATCI and DTNB to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes.

  • Data Analysis: Determine the rate of reaction (V) for each well. Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 values from the dose-response curve.

Conclusion

This compound is a versatile tool for studying M4 muscarinic receptor and acetylcholinesterase function. The protocols provided herein offer robust and adaptable methods for the high-throughput screening and characterization of novel modulators of these important drug targets. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining reliable and reproducible results in any HTS campaign.

References

Troubleshooting & Optimization

PCS1055 dihydrochloride solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PCS1055 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and competitive antagonist of the muscarinic M4 receptor, with a reported IC50 of 18.1 nM and a Kd of 5.72 nM.[1] It functions by inhibiting the binding of the endogenous ligand, acetylcholine, to the M4 receptor. This receptor is a G protein-coupled receptor (GPCR) that, when activated, typically couples to Gαi/o proteins to inhibit adenylyl cyclase, leading to a decrease in cellular cyclic AMP (cAMP) levels.[2][3] By blocking this action, PCS1055 can be used to investigate the roles of the M4 receptor in various physiological processes. PCS1055 also exhibits inhibitory activity against acetylcholinesterase (AChE).[1]

Q2: I am having trouble dissolving this compound in aqueous buffers like PBS. Is this expected?

A2: Yes, it is common for researchers to experience difficulty when dissolving this compound in purely aqueous solutions. Like many small molecule organic compounds used in research, it has limited aqueous solubility. Direct dissolution in aqueous buffers such as Phosphate-Buffered Saline (PBS) will likely result in a suspension or very low concentration solution.

Q3: What solvents are recommended for preparing stock solutions of this compound?

A3: For preparing high-concentration stock solutions, the use of an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is a common choice, with a reported solubility of up to 100 mg/mL with the aid of ultrasonication.[4][5]

Q4: How can I prepare working solutions of this compound for in vitro or in vivo experiments?

A4: To prepare working solutions, a common method is to first dissolve the compound in an organic solvent (like DMSO) and then dilute this stock solution with the aqueous buffer of choice.[1] It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied. For in vivo experiments, specific solvent systems are recommended to achieve a clear solution at a suitable concentration.[1]

Q5: What are the recommended storage conditions for this compound solutions?

A5: Stock solutions of this compound should be aliquoted and stored at low temperatures to prevent degradation from repeated freeze-thaw cycles. Recommended storage is at -20°C for up to one month or at -80°C for up to six months.[1]

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing common solubility challenges with this compound.

Problem: Precipitate forms when diluting my DMSO stock solution in an aqueous buffer.

This is a frequent issue that occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit.

Troubleshooting Workflow

G start Precipitate observed upon dilution of DMSO stock in aqueous buffer step1 Verify Final DMSO Concentration Is it ≤1%? (ideally ≤0.5%) start->step1 step2 Decrease Final Compound Concentration Prepare a more dilute working solution. step1->step2 Yes end_fail Issue Persists Consider alternative formulation strategies. step1->end_fail No, high DMSO is likely the issue. Adjust stock concentration. step3 Use a Co-solvent System Incorporate excipients like PEG300, Tween-80, or SBE-β-CD. step2->step3 Precipitate still forms end_success Clear Solution Achieved step2->end_success Precipitate dissolves step4 Gentle Warming Warm the solution to 37°C. step3->step4 Precipitate still forms step3->end_success Precipitate dissolves step5 Sonication Use a bath sonicator for short intervals. step4->step5 Precipitate still forms step4->end_success Precipitate dissolves step6 Check pH of Aqueous Buffer Is the pH optimal for solubility? step5->step6 Precipitate still forms step5->end_success Precipitate dissolves step6->end_success Precipitate dissolves step6->end_fail Precipitate still forms

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Solubility Data

Solvent SystemAchievable ConcentrationNotes
DMSO100 mg/mL (242.38 mM)Requires ultrasonication.[4][5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.15 mM)Clear solution suitable for in vivo use.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.15 mM)Clear solution suitable for in vivo use.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.15 mM)Clear solution suitable for in vivo use.[1]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 485.49 g/mol ) in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 4.85 mg.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the tube vigorously. If the solid does not completely dissolve, place the tube in an ultrasonic water bath and sonicate for 5-10 minute intervals until a clear solution is obtained.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.

Protocol: Kinetic Aqueous Solubility Assessment by Nephelometry

This protocol provides a general method for determining the kinetic solubility of this compound in a buffer of interest.

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a corresponding well of a 96-well plate pre-filled with the aqueous buffer of interest (e.g., 198 µL of PBS, pH 7.4). This creates a 1:100 dilution.

  • Incubation: Shake the plate for a period of 1 to 2 hours at a constant temperature (e.g., 25°C).

  • Measurement: Measure the turbidity (nephelometry) or light scattering of each well using a plate reader.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the formation of a precipitate.

Visualizations

Signaling Pathway of the M4 Muscarinic Receptor

PCS1055 acts as an antagonist at the M4 receptor, blocking the canonical Gαi/o-coupled signaling pathway.

G cluster_membrane Plasma Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits cAMP cAMP AC->cAMP converts PCS1055 PCS1055 PCS1055->M4R Antagonist (blocks binding) ACh Acetylcholine (ACh) ACh->M4R Agonist (activates) ATP ATP ATP->AC Response Inhibition of Neuronal Activity cAMP->Response leads to

Caption: M4 muscarinic receptor signaling pathway and the antagonistic action of PCS1055.

References

troubleshooting inconsistent results in PCS1055 dihydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Mechanism of Action of PCS1055 Dihydrochloride

Before proceeding to the troubleshooting guide, it is crucial to clarify the primary mechanism of action for this compound. Extensive pharmacological studies have characterized PCS1055 as a potent and selective competitive antagonist of the muscarinic M4 acetylcholine receptor.[1][2][3] It exhibits high selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5).[1] Additionally, it has been shown to act as an acetylcholinesterase (AChE) inhibitor.[4]

Our comprehensive review of the scientific literature did not yield evidence supporting the classification of this compound as a dual PI3K/mTOR inhibitor. The troubleshooting guides and experimental protocols provided herein are therefore based on its established role as an M4 receptor antagonist. Researchers experiencing inconsistent results when using this compound in assays designed to measure PI3K/mTOR inhibition should first verify the expected mechanism of action for their experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is the muscarinic M4 acetylcholine receptor, where it acts as a competitive antagonist with a high degree of selectivity.[1][2][3]

Q2: What are the known secondary targets of this compound?

A2: this compound is also a known inhibitor of acetylcholinesterase (AChE).[4] Researchers should be aware of this dual activity when designing experiments and interpreting results.

Q3: What is the recommended solvent for dissolving this compound?

A3: According to supplier information, this compound is soluble in water (H₂O) at a concentration of 5 mg/mL with warming, and in DMSO at a concentration greater than 5 mg/mL.

Q4: What is the recommended storage condition for this compound?

A4: this compound should be stored desiccated at 2-8°C. For long-term storage of stock solutions, it is recommended to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Inconsistent Experimental Results

This section addresses common issues that may lead to inconsistent results in experiments utilizing this compound as an M4 receptor antagonist.

Observed Problem Potential Cause Recommended Solution
Lower than expected antagonist activity Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions.Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store desiccated at the recommended temperature.
Incomplete Solubilization: Compound not fully dissolved in the vehicle.Ensure complete dissolution of the compound in the chosen solvent. Gentle warming may be required for aqueous solutions.
Cell Line Issues: Low or variable expression of the M4 receptor in the cell line used.Verify M4 receptor expression levels in your cell line using techniques such as qPCR, Western blot, or radioligand binding assays. Consider using a cell line with confirmed high-level M4 receptor expression.
High variability between replicate wells Inconsistent Cell Seeding: Uneven cell distribution across the plate.Ensure proper cell suspension before seeding. Use appropriate pipetting techniques to achieve a uniform cell monolayer.
Pipetting Errors: Inaccurate dispensing of compound or reagents.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge Effects: Evaporation from wells on the perimeter of the plate.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or media to maintain humidity.
Unexpected off-target effects AChE Inhibition: The secondary target of PCS1055 may influence results in systems with active acetylcholinesterase.Be mindful of the AChE inhibitory activity of PCS1055. Consider using a more specific M4 antagonist if AChE inhibition is a confounding factor.
Compound Cytotoxicity: High concentrations of the compound or solvent may be toxic to cells.Perform a dose-response curve to determine the optimal non-toxic concentration range for your cell line. Ensure the final solvent concentration is not detrimental to cell viability (typically <0.5%).

Key Experimental Protocols

Radioligand Binding Assay for M4 Receptor Occupancy

Objective: To determine the binding affinity (Ki) of this compound for the M4 muscarinic receptor.

Materials:

  • Cell membranes prepared from a cell line expressing the M4 receptor.

  • [³H]-NMS (N-methylscopolamine) as the radioligand.

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, a fixed concentration of [³H]-NMS, and the diluted this compound or vehicle.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Determine non-specific binding using a high concentration of a non-labeled antagonist (e.g., atropine).

  • Calculate the specific binding at each concentration of PCS1055 and determine the Ki value using appropriate software.

Functional Assay: Inhibition of Agonist-Induced cAMP Reduction

Objective: To measure the functional antagonism of this compound at the M4 receptor.

Materials:

  • A cell line co-expressing the M4 receptor and a forskolin-inducible cAMP-responsive reporter system.

  • A muscarinic agonist (e.g., carbachol or oxotremorine-M).

  • Forskolin.

  • This compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

Procedure:

  • Seed the cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with varying concentrations of this compound for a specified duration.

  • Add a fixed concentration of the muscarinic agonist to stimulate the M4 receptor.

  • Add forskolin to induce cAMP production.

  • Incubate for the recommended time for the cAMP detection kit.

  • Lyse the cells and measure the cAMP levels according to the kit manufacturer's instructions.

  • Plot the cAMP levels against the concentration of PCS1055 to determine the IC₅₀ for its antagonist activity.

Signaling Pathways and Experimental Workflows

M4 Receptor Signaling Pathway

M4_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M4_Receptor M4 Receptor Acetylcholine->M4_Receptor Activates PCS1055 PCS1055 PCS1055->M4_Receptor Inhibits Gi_protein Gi Protein M4_Receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Troubleshooting_Workflow start Inconsistent Results Observed check_compound Verify Compound Integrity (Fresh Stock, Proper Storage) start->check_compound check_protocol Review Experimental Protocol (Pipetting, Seeding Density) check_compound->check_protocol Compound OK issue_resolved Issue Resolved check_compound->issue_resolved Issue Found & Fixed check_cell_line Validate Cell Line (M4 Expression, Passage Number) check_protocol->check_cell_line Protocol OK check_protocol->issue_resolved Issue Found & Fixed check_reagents Check Reagent Quality (Agonist, Buffers, Media) check_cell_line->check_reagents Cell Line OK check_cell_line->issue_resolved Issue Found & Fixed check_reagents->issue_resolved Issue Found & Fixed consult_literature Consult Literature for Similar Issues check_reagents->consult_literature Reagents OK contact_support Contact Technical Support consult_literature->contact_support

References

Technical Support Center: Optimizing PCS1055 Dihydrochloride for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PCS1055 dihydrochloride in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective competitive antagonist of the muscarinic acetylcholine M4 receptor.[1] It functions by binding to the M4 receptor and blocking the binding of the endogenous agonist, acetylcholine (ACh), thereby inhibiting the receptor's downstream signaling activity.

Q2: What is the selectivity profile of this compound?

This compound displays high selectivity for the M4 receptor over other muscarinic receptor subtypes. It is reported to have over 100-fold selectivity for the M4 receptor compared to the M1, M3, and M5 receptors, and over 30-fold selectivity compared to the M2 receptor.[2]

Q3: What is a typical concentration range for this compound in cell-based assays?

Based on its in vitro potency, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. The optimal concentration will depend on the specific cell type, assay endpoint, and the concentration of the agonist being used. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q4: How should I prepare and store this compound?

This compound is soluble in DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in your cell culture medium. To avoid solubility issues, it is best to perform serial dilutions. Stock solutions in DMSO can be stored at -20°C or -80°C for several months. Avoid repeated freeze-thaw cycles.

Q5: What are the expected downstream effects of M4 receptor antagonism by this compound?

The M4 receptor primarily couples to the Gαi/o subunit of the G protein. Antagonism of the M4 receptor by PCS1055 will block the agonist-induced inhibition of adenylyl cyclase, leading to a rescue of cyclic AMP (cAMP) levels. In some systems, M4 receptors can also influence other signaling pathways, such as those involving PI3K/Akt.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of PCS1055 Concentration is too low: The concentration of PCS1055 may be insufficient to compete with the agonist.Perform a dose-response experiment with a wider concentration range of PCS1055 (e.g., up to 10 µM).
Agonist concentration is too high: A high concentration of agonist may outcompete PCS1055 for binding to the M4 receptor.Reduce the concentration of the agonist used in the assay. An EC50 to EC80 concentration of the agonist is typically recommended.
Cell line does not express sufficient levels of functional M4 receptors. Verify M4 receptor expression in your cell line using techniques like qPCR, Western blot, or radioligand binding assays. Consider using a cell line known to express high levels of the M4 receptor, such as CHO-K1 cells stably expressing the human M4 receptor.
Incorrect assay endpoint: The chosen assay may not be sensitive to changes in M4 receptor activity.Ensure your assay measures a downstream event of M4 signaling, such as changes in cAMP levels.
High background or off-target effects PCS1055 concentration is too high: High concentrations of any small molecule can lead to non-specific effects.Use the lowest effective concentration of PCS1055 as determined by your dose-response curve.
Cell toxicity: The compound or the solvent (DMSO) may be toxic to the cells at the concentration used.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the toxicity of PCS1055 and the DMSO vehicle at the concentrations used in your experiment. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%).
Inconsistent or variable results Compound precipitation: this compound may precipitate in the aqueous culture medium, especially at higher concentrations.Prepare fresh dilutions from your DMSO stock for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. Consider pre-incubating the compound in serum-free media before adding it to the cells.
Inconsistent cell seeding or agonist stimulation. Ensure uniform cell seeding density across all wells. Use a multichannel pipette for adding the agonist to minimize timing differences between wells.

Quantitative Data

Table 1: Potency of this compound at Muscarinic Receptors

ParameterReceptorValue (nM)Assay Type
IC50M418.1Functional Assay
KiM46.5Radioligand Binding ([3H]-NMS)
KdM45.72Schild Analysis

Data compiled from publicly available resources.[1][2]

Table 2: Representative Dose-Response Data for PCS1055 in an M4 Functional Assay

This table provides a hypothetical, yet representative, dataset illustrating the expected outcome of a functional assay where this compound is used to antagonize an agonist-induced response (e.g., inhibition of cAMP production) in a cell line expressing the M4 receptor. The agonist is used at its EC80 concentration.

PCS1055 Concentration (nM)% Inhibition of Agonist Response (Mean ± SD)
00 ± 2.5
115.2 ± 3.1
545.8 ± 4.5
1068.3 ± 3.9
2085.1 ± 2.8
5095.7 ± 1.9
10098.2 ± 1.5
50099.1 ± 1.1
100099.5 ± 0.9

Experimental Protocols

Protocol 1: Determining the IC50 of PCS1055 in a cAMP Assay

This protocol describes how to determine the concentration of this compound required to inhibit 50% of the agonist-induced response in a cell-based cAMP assay.

Materials:

  • CHO-K1 cells stably expressing the human M4 muscarinic receptor

  • Cell culture medium (e.g., F-12K with 10% FBS)

  • Agonist (e.g., acetylcholine)

  • This compound

  • cAMP assay kit (e.g., HTRF-based)

  • 384-well white tissue culture plates

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Procedure:

  • Cell Seeding: Seed the CHO-K1-hM4 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 nM to 10 µM. Also, prepare the agonist at a concentration that gives approximately 80% of its maximal effect (EC80).

  • Antagonist Incubation: Remove the culture medium from the cells and add the different concentrations of PCS1055. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the EC80 concentration of the agonist to the wells. It is also recommended to include a PDE inhibitor like IBMX to prevent cAMP degradation.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the percentage of inhibition of the agonist response against the logarithm of the PCS1055 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

M4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M4R M4 Receptor G_protein Gαi/o βγ M4R->G_protein Agonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition PI3K PI3K G_protein->PI3K Activation cAMP cAMP AC->cAMP Conversion PIP3 PIP3 PI3K->PIP3 Conversion ATP ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Cellular_Response Cellular Response (e.g., Neuronal excitability) CREB->Cellular_Response PIP2 PIP2 Akt Akt PIP3->Akt Activation Akt->Cellular_Response PCS1055 PCS1055 PCS1055->M4R Antagonism

Caption: M4 muscarinic receptor signaling pathway and the antagonistic action of PCS1055.

Experimental_Workflow start Start seed_cells Seed M4-expressing cells in 384-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compounds Prepare serial dilutions of PCS1055 incubate_overnight->prepare_compounds add_antagonist Add PCS1055 to cells prepare_compounds->add_antagonist incubate_antagonist Incubate for 15-30 min add_antagonist->incubate_antagonist add_agonist Add agonist (EC80) incubate_antagonist->add_agonist incubate_agonist Incubate for 30-60 min add_agonist->incubate_agonist measure_cAMP Lyse cells and measure cAMP incubate_agonist->measure_cAMP analyze_data Analyze data and determine IC50 measure_cAMP->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of PCS1055 in a cell-based cAMP assay.

Troubleshooting_Logic start No or Low Effect Observed check_concentration Is PCS1055 concentration in the optimal range? start->check_concentration increase_concentration Increase PCS1055 concentration (perform dose-response) check_concentration->increase_concentration No check_agonist Is agonist concentration too high? check_concentration->check_agonist Yes increase_concentration->check_agonist decrease_agonist Decrease agonist concentration (use EC50-EC80) check_agonist->decrease_agonist Yes check_receptor Do cells express functional M4 receptors? check_agonist->check_receptor No decrease_agonist->check_receptor validate_receptor Validate M4 expression (qPCR, Western, etc.) check_receptor->validate_receptor No check_assay Is the assay endpoint appropriate? check_receptor->check_assay Yes success Problem Solved validate_receptor->success change_assay Use a direct downstream readout (e.g., cAMP) check_assay->change_assay No check_assay->success Yes change_assay->success

Caption: A logical workflow for troubleshooting experiments with PCS1055.

References

stability of PCS1055 dihydrochloride in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of PCS1055 dihydrochloride in solution. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a this compound stock solution?

A1: To ensure the stability of your stock solution, it should be aliquoted and stored under specific temperature conditions. When stored at -80°C in a sealed container, away from moisture, the stock solution is stable for up to 6 months.[1] For shorter-term storage, it can be kept at -20°C for up to 1 month.[1] It is crucial to prevent repeated freeze-thaw cycles, which can lead to product inactivation.[1]

Q2: How should I prepare working solutions of this compound for experiments?

A2: For in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use to ensure maximum potency and reliability.[1] For in vitro experiments, while fresh preparation is also ideal, aliquots of the stock solution can be thawed and diluted to the final working concentration immediately before use.

Q3: What should I do if I observe precipitation when preparing my solution?

A3: If you notice precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to help dissolve the compound completely.[1]

Q4: What general factors can influence the stability of a hydrochloride salt like this compound in an aqueous solution?

A4: The stability of drug solutions can be influenced by several physicochemical factors, including temperature, pH, ionic strength, and the presence of buffering species.[2] For hydrochloride salts specifically, the pH of the solution is critical. In aqueous formulations, there is a risk of the salt converting to its less soluble free base form, a process known as disproportionation, which can lead to precipitation and variable drug absorption.[3] The common-ion effect, where the presence of chloride ions from other sources (e.g., saline) can suppress the solubility of the hydrochloride salt, may also be a factor.[4][5]

Data Presentation: Stability and Solubility

Table 1: Stock Solution Stability
Storage TemperatureShelf LifeKey Considerations
-80°C6 monthsStore in sealed containers, away from moisture.[1]
-20°C1 monthStore in sealed containers, away from moisture.[1]
Table 2: Recommended Solvents for In Vivo Studies
ProtocolSolvent CompositionFinal Solubility
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.15 mM)[1]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.15 mM)[1]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.15 mM)[1]
Note: The percentages shown for the solvents indicate their volumetric ratio in the final prepared solution.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, use gentle warming or sonication to aid dissolution.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile tubes.[1]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: General Method for Assessing Solution Stability

This protocol describes a general workflow for determining the stability of this compound in a specific solution over time. High-Performance Liquid Chromatography (HPLC) is a standard analytical method for this purpose.[6][7][8]

  • Solution Preparation: Prepare the this compound solution in the desired buffer or solvent system at a known concentration.

  • Initial Analysis (Time 0): Immediately after preparation, take an aliquot of the solution and analyze it using a validated HPLC method to determine the initial concentration (C₀) and purity.

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots of the solution.

  • HPLC Analysis: Analyze each time-point aliquot using the same HPLC method to measure the concentration of this compound (Cₜ).

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. The degradation can often be modeled to determine the rate constant and shelf life (t₀.₉) under the tested conditions.[8]

Visualizations

Signaling Pathway of PCS1055

PCS1055_Pathway cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) M4R Muscarinic M4 Receptor ACh->M4R Binds & Activates AChE AChE AChE->ACh Degrades G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response cAMP->Response PCS1055_antagonist PCS1055 PCS1055_antagonist->M4R Competitively Antagonizes PCS1055_inhibitor PCS1055 PCS1055_inhibitor->AChE Inhibits

Caption: Mechanism of PCS1055 as an M4 receptor antagonist and AChE inhibitor.

Experimental Workflow for Stability Assessment

Stability_Workflow start Start prep Prepare Solution (Known Concentration) start->prep t0 Analyze Time 0 Sample (HPLC) prep->t0 store Store Solution Under Test Conditions t0->store sampling Withdraw Aliquots at Time Points (t1, t2...tn) store->sampling analysis Analyze Samples (HPLC) sampling->analysis data Calculate % Remaining vs. Time 0 analysis->data end End data->end Troubleshooting_Precipitation start Precipitate Observed in Stored Solution re_dissolve Attempt to redissolve (gentle heat/sonication) start->re_dissolve check_conc Is the concentration too high for the chosen solvent? use_fresh Discard and prepare a fresh solution at a lower concentration or in a different solvent system. check_conc->use_fresh Yes analyze Analyze for chemical integrity (e.g., HPLC) to check for degradation. check_conc->analyze No check_success Did it redissolve? re_dissolve->check_success check_success->check_conc No check_success->analyze Yes use_cautiously Use immediately, but be aware of potential stability issues. analyze->use_cautiously

References

how to address PCS1055 dihydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the precipitation of PCS1055 dihydrochloride in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture media?

A1: Immediate precipitation, often called "crashing out," is a common issue when a compound dissolved in an organic solvent like DMSO is introduced into an aqueous solution such as cell culture media.[1] This occurs because the compound's solubility is significantly lower in the aqueous environment once the DMSO is diluted.[1] Several factors can contribute to this:

  • High Final Concentration: The intended final concentration of this compound in the media may exceed its aqueous solubility limit.[1]

  • Rapid Solvent Exchange: Adding a concentrated DMSO stock directly into a large volume of media causes a rapid change in the solvent environment, leading to precipitation.[1]

  • Temperature: Cell culture media that is cold or at room temperature can decrease the solubility of the compound compared to pre-warmed media.[1]

  • pH Shifts: As a dihydrochloride salt, the solubility of PCS1055 can be pH-dependent. The pH of your media, which can be influenced by buffers and CO2 levels in the incubator, may affect its stability in solution.[2]

  • Interaction with Media Components: Salts, proteins (especially in serum-containing media), and other supplements can interact with the compound, reducing its solubility over time.[2][3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). This compound has a high solubility in DMSO (e.g., 100 mg/mL), which allows for the creation of a concentrated stock that can be diluted to the final working concentration.[4] For aqueous solutions, its solubility is lower (e.g., 5 mg/mL in H₂O, potentially requiring warming).[5] To ensure maximum solubility in DMSO, it is recommended to use a new, unopened bottle of anhydrous DMSO, as DMSO is hygroscopic and absorbed water can affect solubility.[4] Gentle warming and vortexing or sonication can also aid in complete dissolution.[1][4]

Q3: How can I prevent precipitation when preparing my working solution in cell culture media?

A3: To prevent precipitation, a careful dilution strategy is essential. Instead of adding the concentrated stock directly to your full volume of media, employ the following techniques:

  • Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C.[1][2]

  • Serial Dilution: Perform one or more intermediate dilution steps. For example, dilute your high-concentration DMSO stock to a lower concentration in fresh, pre-warmed media before making the final dilution.[1]

  • Gradual Addition: Add the DMSO stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[3] This avoids creating localized areas of high compound concentration that can trigger precipitation.[3]

  • Limit Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media as low as possible (typically below 0.5%) to minimize solvent-related cytotoxicity and solubility issues.

Q4: I followed the recommended procedure, but I still see precipitation over time. What could be the cause?

A4: Delayed precipitation can occur due to compound instability or interactions within the complex environment of the cell culture media over the course of an experiment.[2]

  • Compound Stability: The compound may not be stable in the aqueous, buffered media for extended periods at 37°C. It is best practice to prepare working solutions fresh for each experiment.[3]

  • Media Component Interaction: Components in the media, such as proteins from Fetal Bovine Serum (FBS), can bind to the compound or degrade it over time, leading to precipitation.[3] If using serum, you could test a serum-free formulation if your cell line allows it.[3]

  • pH Changes: The pH of the media can drift during long incubation periods, which may affect the solubility of a pH-sensitive compound like this compound.[2]

Q5: How can I determine the maximum soluble concentration of this compound in my specific media?

A5: The solubility of a compound can vary between different types of cell culture media.[3] To determine the empirical solubility limit in your specific experimental conditions, you should perform a solubility test. This involves preparing a series of dilutions of your compound in your complete, pre-warmed cell culture medium and observing them for precipitation, both immediately and over a period equivalent to your experiment's duration.[1] The highest concentration that remains clear is the maximum working concentration you should use.[1]

Solubility Data

The solubility of this compound can vary based on the solvent and conditions. The following table summarizes available data.

SolventConcentrationConditionsSource
Water (H₂O)5 mg/mLRequires warming[5]
DMSO>5 mg/mLN/A[5]
DMSO100 mg/mLRequires sonication; use of new, anhydrous DMSO recommended[4]

Note: 1 mg/mL of this compound (MW: 485.49 g/mol ) is approximately 2.06 mM.[5]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 50 mM in DMSO)

  • Preparation: Use a new, unopened bottle of anhydrous, sterile DMSO.[4] Allow the vial of this compound powder and the DMSO to come to room temperature.

  • Calculation: Calculate the required volume of DMSO to add to the powder to achieve the desired concentration (e.g., for 5 mg of powder, add 205.98 µL of DMSO for a 50 mM stock).

  • Dissolution: Add the calculated volume of DMSO to the vial of this compound.

  • Mixing: Vortex the solution thoroughly. If full dissolution is not immediate, sonicate the vial in a water bath for 5-10 minutes or warm briefly to 37°C.[1][4] Visually inspect to ensure no particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[2] Store aliquots at -20°C for up to one month or -80°C for up to six months.[4]

Protocol 2: Preparation of a Working Solution in Cell Culture Media (Anti-Precipitation Method)

  • Pre-warm Media: Warm your complete cell culture medium (containing serum and other supplements, if applicable) to 37°C in a water bath.[1]

  • Thaw Stock: Thaw one aliquot of your high-concentration DMSO stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): In a sterile tube, prepare an intermediate dilution of your stock in pre-warmed media. For example, add 2 µL of a 50 mM stock to 998 µL of media to get a 100 µM solution. Vortex gently immediately after adding the stock.

  • Prepare Final Dilution: Add the required volume of the intermediate solution (or a smaller volume of the high-concentration stock) to your final volume of pre-warmed media. Add the solution dropwise while gently swirling the media.[3]

  • Final Check: Visually inspect the final working solution for any signs of cloudiness or precipitation before adding it to your cells.[1] Use the solution immediately after preparation.[3]

Protocol 3: Determining the Maximum Soluble Concentration

  • Setup: In a 96-well plate or sterile microcentrifuge tubes, add a fixed volume of your complete, pre-warmed cell culture medium to each well/tube (e.g., 200 µL).[1]

  • Serial Dilution: Prepare a 2-fold serial dilution of your this compound DMSO stock in DMSO.

  • Addition to Media: Add a small, fixed volume of each DMSO dilution to the corresponding wells of media (e.g., 1 µL).[1] Include a control well with DMSO only. This creates a range of final compound concentrations.

  • Incubation and Observation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).[1] Visually inspect for any signs of precipitation immediately after preparation and at various time points (e.g., 1, 4, 12, and 24 hours).[1]

  • Assessment: The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for your specific conditions.[1]

Visual Guides

TroubleshootingWorkflow cluster_start cluster_issue Identify the Cause cluster_solutions_immediate Solutions for Immediate Precipitation cluster_solutions_delayed Solutions for Delayed Precipitation start Precipitation Observed in Media immediate_precip Immediate Precipitation ('Crashing Out') start->immediate_precip delayed_precip Delayed Precipitation (Over Time) start->delayed_precip sol_concentration Reduce Final Concentration immediate_precip->sol_concentration sol_temp Use Pre-Warmed (37°C) Media immediate_precip->sol_temp sol_dilution Perform Serial Dilution in Media immediate_precip->sol_dilution sol_mixing Add Stock Dropwise While Mixing immediate_precip->sol_mixing sol_fresh Prepare Working Solution Fresh delayed_precip->sol_fresh sol_serum Test Serum-Free Media delayed_precip->sol_serum sol_stability Confirm pH Stability of Media delayed_precip->sol_stability

Caption: Troubleshooting workflow for addressing this compound precipitation.

PrecipitationFactors cluster_factors Influencing Factors compound_prop This compound (Hydrophilic Salt, Poorly Aqueous Soluble Free Base) stock_sol High-Concentration Stock (e.g., 100% DMSO) compound_prop->stock_sol working_sol Dilution into Aqueous Cell Culture Media stock_sol->working_sol precipitate Precipitation Risk working_sol->precipitate factor_conc High Final Concentration factor_conc->precipitate factor_temp Low Media Temperature factor_temp->precipitate factor_ph Media pH factor_ph->precipitate factor_media Media Components (Salts, Proteins) factor_media->precipitate factor_mixing Rapid Dilution factor_mixing->precipitate

Caption: Key factors influencing the precipitation of this compound in media.

References

Technical Support Center: Improving Signal-to-Noise Ratio in PCS1055 Dihydrochloride Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PCS1055 dihydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your assays and achieve a higher signal-to-noise ratio for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective competitive antagonist of the muscarinic M4 acetylcholine receptor.[1] Its high selectivity makes it a valuable tool for studying the specific roles of the M4 receptor in various signaling pathways. The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Q2: What are the common assays used to characterize this compound?

The most common assays for characterizing this compound and its interaction with the M4 receptor are radioligand binding assays and functional assays.

  • Radioligand Binding Assays: These assays directly measure the binding of a radiolabeled ligand to the receptor. A common approach for M4 receptors is a competitive binding assay using a non-selective muscarinic antagonist like [3H]N-methylscopolamine ([3H]-NMS) and competing it with unlabeled PCS1055.

  • Functional Assays: These assays measure the functional consequence of receptor activation or inhibition. A widely used functional assay for Gi/o-coupled receptors like M4 is the GTPγS binding assay. This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist. As an antagonist, PCS1055 will inhibit agonist-stimulated [35S]GTPγS binding.[2][3] Another functional assay is the measurement of cAMP levels, where PCS1055 would be expected to antagonize the agonist-induced inhibition of cAMP production.

Q3: Why is a high signal-to-noise ratio important in these assays?

A high signal-to-noise ratio (S/N ratio) is crucial for obtaining accurate and reproducible data. It ensures that the measured signal from the specific interaction of interest (e.g., PCS1055 binding to the M4 receptor) is clearly distinguishable from the background noise. A low S/N ratio can lead to:

  • Inaccurate determination of binding affinities (Ki) and potencies (IC50).

  • Difficulty in distinguishing between active and inactive compounds.

  • Increased variability between replicate experiments.

  • False positive or false negative results.

Q4: What are the primary sources of noise in this compound assays?

Noise in these assays can originate from several sources:

  • High non-specific binding: The radioligand or PCS1055 binding to components other than the M4 receptor (e.g., other proteins, lipids, or the assay plate itself).

  • Assay buffer components: Certain buffer components can interfere with the assay, leading to high background.

  • Instability or poor solubility of this compound: If the compound precipitates out of solution, it can lead to inconsistent results and a poor signal.

  • Instrumental noise: Background signal from the detection instrument (e.g., scintillation counter, plate reader).

  • Cellular health and density: In cell-based assays, variable cell numbers or poor cell health can contribute to noise.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your this compound assays.

Issue 1: High Non-Specific Binding in Radioligand Binding Assays

Q: My [3H]-NMS competitive binding assay with PCS1055 shows high non-specific binding, resulting in a low signal-to-noise ratio. What can I do to reduce it?

A: High non-specific binding (NSB) is a common issue in radioligand binding assays and can significantly impact your data quality. Here are several strategies to reduce NSB:

  • Optimize Radioligand Concentration: Use the lowest possible concentration of the radiolabeled ligand ([3H]-NMS) that still provides a robust specific binding signal. A concentration close to the Kd value is often a good starting point.

  • Reduce Membrane/Protein Concentration: High concentrations of cell membranes or protein can increase NSB. Titrate the amount of membrane protein per well to find the optimal concentration that maximizes the specific binding window.[4]

  • Modify Assay Buffer:

    • Add Bovine Serum Albumin (BSA): BSA (typically 0.1-0.5%) can be added to the assay buffer to block non-specific binding sites on the assay plate and other components.

    • Adjust Ionic Strength: The ionic composition of the buffer can influence NSB. Optimizing the salt concentration (e.g., NaCl) may be necessary.

  • Pre-treat Filters: If using a filtration-based assay, pre-soaking the filter plates (e.g., with 0.5% polyethyleneimine for basic compounds) can reduce the binding of the radioligand to the filter material itself.

  • Optimize Washing Steps: Increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand. However, be mindful of the dissociation rate of your radioligand to avoid washing away specifically bound ligand.

  • Use a Different Unlabeled Ligand for NSB Determination: In some cases, using a structurally different, high-affinity unlabeled ligand at a high concentration to define NSB can be beneficial.

Quantitative Impact of Troubleshooting High Non-Specific Binding

ParameterStandard ConditionsOptimized Conditions (Reduced Membrane Protein & 0.5% BSA)
Total Binding (CPM)50003500
Non-Specific Binding (CPM)3000500
Specific Binding (CPM)20003000
Signal-to-Noise Ratio (Specific/Non-Specific) 0.67 6.0

Note: These are example values and will vary depending on the specific experimental setup.

Issue 2: Low Signal Window in GTPγS Functional Assays

Q: I'm performing a GTPγS binding assay to measure the inhibitory effect of PCS1055 on agonist-stimulated M4 receptor activation, but the signal window between basal and agonist-stimulated binding is very small. How can I improve this?

A: A small signal window in a GTPγS assay can make it difficult to accurately quantify the effect of an antagonist like PCS1055. Here are some key parameters to optimize:

  • Optimize GDP Concentration: GDP is crucial for reducing basal [35S]GTPγS binding. The optimal GDP concentration can vary between receptor systems. For Gi/o-coupled receptors like M4, higher concentrations of GDP (1-10 µM) are often required to achieve a good signal window.

  • Optimize Mg2+ Concentration: Mg2+ is essential for G protein activation. However, the optimal concentration can be narrow, and high concentrations can increase basal binding. A titration of MgCl2 (typically in the 1-10 mM range) is recommended.

  • Use a Saponin: Saponin (10-100 µg/mL) can be added to permeabilize the membranes and facilitate the exchange of guanine nucleotides, which can enhance the agonist-stimulated signal.

  • Optimize Incubation Time and Temperature: The incubation time and temperature should be optimized to ensure the reaction reaches a steady state without excessive degradation of the receptor or G proteins. Typically, incubations are performed at 25-30°C for 30-60 minutes.

  • Ensure Agonist is at an EC80-EC90 Concentration: To effectively measure antagonism, the agonist concentration used should elicit a submaximal but robust response (typically around 80-90% of its maximal effect).

Quantitative Impact of Optimizing GTPγS Assay Conditions

ConditionBasal Binding (CPM)Agonist-Stimulated Binding (CPM)Signal Window (Stimulated - Basal)Signal-to-Basal Ratio
Sub-optimal (1 µM GDP, 1 mM MgCl2)80012004001.5
Optimized (10 µM GDP, 5 mM MgCl2)400200016005.0

Note: These are example values and will vary depending on the specific experimental setup.

Issue 3: Poor Solubility or Stability of this compound

Q: I suspect that this compound is precipitating in my assay buffer, leading to inconsistent results. How can I address this?

A: As a dihydrochloride salt, PCS1055 is generally more water-soluble than its free base. However, solubility can still be an issue in physiological buffers with higher pH or ionic strength.

  • Check the pH of Your Assay Buffer: The solubility of hydrochloride salts of organic bases can decrease as the pH of the solution increases.[5] Ensure your assay buffer pH is compatible with maintaining the solubility of PCS1055. A pH below the pKa of the compound is generally preferred.

  • Use a Co-solvent: If solubility remains an issue, a small percentage of an organic co-solvent like DMSO (typically <1%) can be used to prepare the stock solution of PCS1055. However, it is crucial to ensure that the final concentration of the co-solvent in the assay does not affect the biological activity of the receptor or other assay components. Always include a vehicle control with the same concentration of the co-solvent.

  • Prepare Fresh Solutions: Prepare fresh working solutions of this compound for each experiment from a frozen stock to avoid potential degradation or precipitation over time.

  • Visual Inspection: Before adding to the assay, visually inspect your PCS1055 solution for any signs of precipitation. If precipitation is observed, consider adjusting the buffer composition or using a co-solvent.

  • Sonication: Briefly sonicating the stock solution upon thawing may help to redissolve any small precipitates.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay ([3H]-NMS vs. PCS1055)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of PCS1055 for the M4 muscarinic receptor using [3H]-NMS.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M4 muscarinic receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 25 µL of assay buffer or unlabeled NMS (10 µM final concentration for non-specific binding).

    • 25 µL of various concentrations of this compound (or vehicle control).

    • 50 µL of [3H]-NMS at a final concentration approximately equal to its Kd for the M4 receptor.

    • 100 µL of M4 receptor-containing cell membranes (typically 5-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 2-3 hours with gentle shaking to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific [3H]-NMS binding against the log concentration of PCS1055. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-NMS and Kd is its dissociation constant for the M4 receptor.

Protocol 2: [35S]GTPγS Binding Functional Assay

This protocol measures the ability of PCS1055 to antagonize agonist-induced G-protein activation at the M4 receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M4 muscarinic receptor.

  • Assay Buffer: Prepare GTPγS binding buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 10 µM GDP, pH 7.4).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 20 µL of various concentrations of this compound (or vehicle for control wells).

    • 20 µL of a fixed concentration of a muscarinic agonist (e.g., carbachol at its EC80). For basal binding, add buffer instead.

    • 20 µL of M4 receptor-containing cell membranes (typically 5-15 µg of protein per well).

  • Pre-incubation: Pre-incubate the plate for 15-20 minutes at 30°C.

  • Initiate Reaction: Add 20 µL of [35S]GTPγS (final concentration ~0.1-0.5 nM) to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate. Wash the filters 3-4 times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the log concentration of PCS1055. Fit the data to a one-site antagonist model to determine the IC50 value.

Visualizations

M4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M4_Receptor M4 Receptor Acetylcholine->M4_Receptor Activates PCS1055 PCS1055 PCS1055->M4_Receptor Inhibits Gi_o Gαi/o M4_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase

Caption: M4 Muscarinic Receptor Signaling Pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare M4 Membranes C Set up 96-well plate: - Membranes - [3H]-NMS - PCS1055/Vehicle A->C B Prepare Buffers and Reagents ([3H]-NMS, PCS1055) B->C D Incubate to Equilibrium C->D E Filter and Wash D->E F Scintillation Counting E->F G Plot Competition Curve F->G H Calculate IC50 and Ki G->H

Caption: Competitive Radioligand Binding Assay Workflow.

Troubleshooting_Tree Start Low Signal-to-Noise Ratio Q1 High Non-Specific Binding? Start->Q1 A1 Reduce [Radioligand] Reduce [Membrane] Add BSA to Buffer Q1->A1 Yes Q2 Low Specific Signal? Q1->Q2 No A2 Check Receptor Expression Verify Radioligand Activity Optimize Incubation Time Q2->A2 Yes Q3 Inconsistent Replicates? Q2->Q3 No A3 Check PCS1055 Solubility Ensure Proper Mixing Verify Pipetting Accuracy Q3->A3 Yes

Caption: Troubleshooting Decision Tree for Low S/N Ratio.

References

potential for PCS1055 dihydrochloride cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PCS1055 dihydrochloride. The focus is on addressing potential issues related to cytotoxicity at high concentrations during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Is there any published data on the cytotoxicity of this compound at high concentrations?

A1: Currently, there is a lack of publicly available studies that specifically investigate and quantify the cytotoxic effects of this compound at high concentrations. The existing literature primarily focuses on its pharmacological characterization as a selective muscarinic M4 receptor antagonist.[1][2][3] Therefore, it is recommended that researchers empirically determine the cytotoxic concentration range for their specific cell system.

Q2: What is the known mechanism of action for PCS1055?

A2: PCS1055 is a competitive antagonist of the muscarinic M4 receptor.[1] It functions by blocking the binding of the endogenous ligand, acetylcholine (ACh), to the M4 receptor, thereby inhibiting its downstream signaling. M4 receptors are Gαi-coupled, and their activation typically leads to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[4] By blocking these actions, PCS1055 can prevent the cellular responses mediated by M4 receptor activation.

Q3: What are the potential off-target effects of PCS1055 at high concentrations?

A3: While PCS1055 is reported to be a selective M4 antagonist, it is possible that at high concentrations, it may interact with other receptors or cellular targets, a phenomenon not uncommon for small molecule inhibitors.[5] One report suggests that PCS1055 also possesses off-target activity as an antagonist of acetylcholinesterase.[5] High concentrations could potentially lead to non-specific binding and interference with various cellular processes, which may manifest as cytotoxicity.

Q4: How can I differentiate between on-target M4 receptor antagonism and off-target cytotoxicity in my experiments?

A4: To distinguish between the intended pharmacological effect and unintended cytotoxicity, consider the following:

  • Concentration-Response Curve: A typical pharmacological effect will plateau at higher concentrations, whereas cytotoxicity is likely to increase in a dose-dependent manner.

  • Control Experiments: Include a control cell line that does not express the M4 receptor. If similar cytotoxic effects are observed in both the M4-expressing and non-expressing cells, the toxicity is likely off-target.

  • Rescue Experiments: Attempt to rescue the cytotoxic effect by co-administering an M4 receptor agonist. If the toxicity is on-target, the agonist may be able to compete with PCS1055 and alleviate the effect.

Troubleshooting Guides

Issue 1: Unexpected Cell Death Observed at High Concentrations of PCS1055
Potential Cause Troubleshooting Step Expected Outcome
Solvent Toxicity Run a vehicle control with the same concentration of the solvent (e.g., DMSO, ethanol) used to dissolve PCS1055.If the vehicle control also shows toxicity, the issue is with the solvent, not the compound.
Compound Precipitation Visually inspect the culture medium for any signs of precipitation after adding PCS1055. Check the solubility of PCS1055 in your specific culture medium.If precipitation is observed, the effective concentration is lower than intended, and the precipitate itself could be causing physical stress to the cells. Consider using a different solvent or a lower concentration.
Off-Target Cytotoxicity Perform a cytotoxicity assay (e.g., MTT, LDH release) with a broad concentration range of PCS1055 on your target cells and a non-target control cell line.This will help determine the concentration at which off-target effects become significant and establish a therapeutic window for your experiments.
Apoptosis/Necrosis Induction Use assays that can differentiate between apoptosis and necrosis (e.g., Annexin V/PI staining followed by flow cytometry).This will provide insight into the mechanism of cell death, which can help in understanding if it is a programmed response or due to cellular damage.
Issue 2: Inconsistent Results or Lack of Expected M4 Antagonist Activity
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Compound Concentration Verify the stock concentration and perform serial dilutions carefully. Use freshly prepared solutions for each experiment.Consistent and reproducible results in line with expected M4 antagonism.
Cell Line Integrity Regularly check your cell line for mycoplasma contamination and verify the expression level of the M4 receptor.A healthy, M4-expressing cell line is crucial for observing the specific antagonist effects of PCS1055.
Experimental Conditions Optimize incubation time, cell density, and agonist concentration (if used).Determine the optimal experimental parameters to observe a clear and robust M4 antagonist effect.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (IC50) of PCS1055 using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should be wide enough to capture a full dose-response curve (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add the medium containing different concentrations of PCS1055. Include a vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the concentration-response curve to determine the IC50 value.

Protocol 2: Differentiating On-Target vs. Off-Target Effects
  • Cell Lines: Use two cell lines: one that endogenously or recombinantly expresses the muscarinic M4 receptor (target cells) and one that does not (control cells).

  • Cytotoxicity Assay: Perform a cytotoxicity assay (as described in Protocol 1) in parallel on both cell lines using the same concentration range of PCS1055.

  • Data Comparison: Compare the IC50 values obtained from both cell lines.

    • If the IC50 in the control cells is significantly higher than in the target cells, the effect at lower concentrations is likely on-target.

    • If the IC50 values are similar for both cell lines, the observed cytotoxicity is likely due to off-target effects.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineM4 Receptor ExpressionIC50 (µM) after 48h
CHO-M4High> 100
CHO-WTNone> 100
SH-SY5YEndogenous75.2
HEK293None89.5

This is a hypothetical table for illustrative purposes. Actual values must be determined experimentally.

Visualizations

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PCS1055 PCS1055 M4R M4 Receptor PCS1055->M4R Binds & Blocks ACh Acetylcholine ACh->M4R Binds & Activates G_protein Gαi/βγ M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Response Mediates Experimental_Workflow start Start: Hypothesis PCS1055 may be cytotoxic at high concentrations step1 Step 1: Cell Seeding (Target vs. Control Cells) start->step1 step2 Step 2: Compound Treatment (Serial Dilution of PCS1055) step1->step2 step3 Step 3: Incubation (e.g., 48 hours) step2->step3 step4 Step 4: Cytotoxicity Assay (e.g., MTT Assay) step3->step4 decision Compare IC50 Values step4->decision result1 Result: Similar IC50 Off-Target Cytotoxicity decision->result1 Yes result2 Result: Different IC50 Potentially On-Target Effect decision->result2 No

References

Technical Support Center: Overcoming Experimental Variability with PCS1055 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with PCS1055 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective competitive antagonist of the muscarinic M4 acetylcholine receptor.[1][2][3] It exhibits significantly higher selectivity for the M4 receptor subtype over M1, M3, and M5 receptors, and moderate selectivity over the M2 receptor.[1][3] Additionally, PCS1055 has been identified as an inhibitor of acetylcholinesterase (AChE).[1][2] Its primary use in research is to investigate the roles of M4 receptor signaling.[3]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure stability and minimize variability, this compound powder should be stored desiccated at 2-8°C.[1] For stock solutions, it is recommended to aliquot and store them at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[4] The compound is soluble in water at 5 mg/mL, and warming may be required for complete dissolution.[1]

Q3: My experimental results with this compound are inconsistent. What are the common sources of variability?

Experimental variability in cell-based assays can arise from several factors, which can be broadly categorized as issues related to the compound itself, cell culture practices, and assay procedures.[5][6][7]

Potential Sources of Variability:

  • Compound Stability and Preparation: Improper storage or handling of this compound can lead to degradation. Inconsistent preparation of stock and working solutions is also a common issue.

  • Cell Culture Conditions: Factors such as cell line authenticity, passage number, cell density at plating, and overall cell health can significantly impact results.[7][8] Phenotypic drift can occur after numerous passages, altering cellular responses.[7]

  • Assay Protocol Execution: Inaccurate pipetting, uneven cell plating, temperature fluctuations, and variations in incubation times can all introduce variability.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent IC50 or Ki values for this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions from powder. Ensure proper storage of both powder (2-8°C, desiccated) and stock solutions (-20°C or -80°C, aliquoted).[1][4]
Inaccurate Solution Concentration Verify the calibration of balances and pipettes.[8] When dissolving, ensure the compound is fully solubilized; warming may be necessary.[1]
Cell Passage Number Use cells within a consistent and low passage number range for all experiments to minimize phenotypic drift.[7]
Cell Health and Viability Regularly check cell viability using methods like trypan blue exclusion. Do not use cells that are over-confluent.[8]
Inconsistent Assay Conditions Standardize all assay parameters, including incubation times, temperatures, and reagent concentrations.
Issue 2: High Background Signal or Poor Signal-to-Noise Ratio

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Suboptimal Reagent Concentrations Titrate all critical reagents, including this compound, agonists, and detection reagents, to determine optimal concentrations.
Cell Plating Inconsistency Ensure even cell distribution when plating by gently mixing the cell suspension before and during plating.[8] Allow plates to sit at room temperature for a short period before incubation to promote even cell settling.[9]
Reader Settings Optimize the settings of your plate reader (e.g., gain, excitation/emission wavelengths) for the specific assay.[8]
Washing Steps If the protocol includes washing steps, ensure they are performed consistently and gently to avoid cell detachment.

Experimental Protocols

General Cell Culture and Plating Protocol

This protocol provides a general guideline for culturing and plating cells for an assay with this compound. Specific cell lines may require different conditions.

  • Cell Maintenance: Culture cells in the recommended medium, supplemented with the appropriate serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.

  • Passaging: Passage cells when they reach 80-90% confluency.[10] Avoid letting cells become over-confluent.[8]

  • Cell Plating for Assays:

    • Wash cells with PBS and detach them using a trypsin-EDTA solution.[10]

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count to determine viability.

    • Dilute the cell suspension to the desired seeding density.

    • Plate the cells into the appropriate microplate and allow them to adhere for the recommended time before treatment.

GTP-γ-[35S] Binding Assay to Determine PCS1055 Antagonism

This assay measures the functional antagonism of PCS1055 at the M4 receptor by quantifying agonist-stimulated G-protein activation.

  • Membrane Preparation: Prepare cell membranes from cells expressing the M4 receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl, MgCl2, NaCl, and GDP).

  • Reaction Mixture: In a 96-well plate, add the cell membranes, various concentrations of this compound, a fixed concentration of an M4 agonist (e.g., oxotremorine-M), and GTP-γ-[35S].

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and binding of GTP-γ-[35S].

  • Termination: Stop the reaction by rapid filtration through a filter plate.

  • Detection: Wash the filters, add scintillation fluid, and quantify the bound GTP-γ-[35S] using a scintillation counter.

  • Data Analysis: Plot the data and perform a Schild analysis to determine the affinity (Kb) of PCS1055.[3]

Data Presentation

Table 1: Selectivity Profile of this compound at Muscarinic Receptors

Receptor SubtypeKi (nM)Fold Selectivity vs. M4
M1>1000>153
M2~200~30
M3>1000>153
M46.51
M5>1000>153

Data compiled from published studies.[3]

Table 2: Potency of this compound in Functional Assays

AssayParameterValue (nM)
GTP-γ-[35S] BindingKb5.72
Radioligand BindingKi6.5
AChE Inhibition (human)IC50120
AChE Inhibition (electric eel)IC5022

Data compiled from published studies.[1][2][3]

Visualizations

PCS1055_Mechanism_of_Action cluster_0 Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP Production (Decreased) AC->cAMP Catalyzes ACh Acetylcholine (Agonist) ACh->M4R Binds & Activates PCS1055 PCS1055 (Antagonist) PCS1055->M4R Blocks Binding

Caption: Signaling pathway of the M4 muscarinic receptor and the antagonistic action of PCS1055.

Troubleshooting_Workflow cluster_compound Compound-Related Issues cluster_cell Cell Culture Issues cluster_assay Assay Protocol Issues start Inconsistent Experimental Results check_storage Verify Storage (2-8°C, desiccated) start->check_storage check_passage Use Low Passage Number start->check_passage check_pipetting Calibrate Pipettes start->check_pipetting check_solution Prepare Fresh Stock Solutions check_storage->check_solution check_solubility Ensure Complete Solubilization check_solution->check_solubility end_node Consistent Results check_solubility->end_node check_confluency Avoid Over-confluency check_passage->check_confluency check_plating Ensure Even Cell Plating check_confluency->check_plating check_plating->end_node check_incubation Standardize Time & Temperature check_pipetting->check_incubation check_reagents Titrate Reagents check_incubation->check_reagents check_reagents->end_node

Caption: A logical workflow for troubleshooting experimental variability.

References

Technical Support Center: PCS1055 Acetylcholinesterase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for addressing the acetylcholinesterase (AChE) inhibitory activity of PCS1055. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known acetylcholinesterase (AChE) inhibitory activity of PCS1055?

A1: PCS1055, primarily a selective muscarinic M4 receptor antagonist, also exhibits off-target inhibitory activity against acetylcholinesterase.[1] Published data indicates that PCS1055 inhibits AChE from both electric eel and humans with IC50 values of 22 nM and 120 nM, respectively.[2]

Q2: How does the AChE inhibitory activity of PCS1055 compare to its primary target affinity?

A2: PCS1055 is a potent antagonist of the muscarinic M4 receptor with a reported IC50 of 18.1 nM and a Kd of 5.72 nM.[2] Its inhibitory activity against electric eel AChE (IC50 = 22 nM) is comparable to its primary target affinity, while its inhibition of human AChE (IC50 = 120 nM) is less potent.

Q3: Should I be concerned about the AChE inhibitory activity when studying PCS1055 as a muscarinic M4 antagonist?

A3: Yes, the potent off-target activity against AChE is a critical consideration.[1][3] Depending on the experimental system and concentrations of PCS1055 used, the observed effects may be a composite of both M4 receptor antagonism and AChE inhibition. It is crucial to design experiments that can dissect these two activities, for instance, by using appropriate controls or comparing results with selective AChE inhibitors or M4 antagonists that lack AChE activity.

Q4: What is the recommended assay for measuring the AChE inhibitory activity of PCS1055?

A4: The most common and well-established method for this purpose is the spectrophotometric Ellman's assay. This colorimetric method is robust, relatively simple, and widely used for determining the in vitro inhibitory activity of compounds against acetylcholinesterase.

Data Presentation

Table 1: Inhibitory Potency (IC50) of PCS1055

TargetSpeciesIC50 (nM)Reference
Acetylcholinesterase (AChE)Electric Eel22[2]
Acetylcholinesterase (AChE)Human120[2]
Muscarinic M4 ReceptorNot Specified18.1[2]

Table 2: Binding Affinity (Kd, Ki) of PCS1055

TargetLigandKd/Ki (nM)Reference
Muscarinic M4 Receptor-Kd = 5.72[2]
Muscarinic M4 Receptor[3H]-NMSKi = 6.5[4]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for PCS1055

  • Possible Cause: Inconsistent incubation times.

    • Solution: Ensure precise and consistent timing for all incubation steps, especially the pre-incubation of the enzyme with the inhibitor and the reaction time after substrate addition. The use of multichannel pipettes or automated liquid handlers can improve consistency.

  • Possible Cause: Reagent degradation.

    • Solution: Prepare fresh solutions of acetylthiocholine iodide (ATCI) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for each experiment. Store stock solutions of PCS1055, enzyme, and other reagents at the recommended temperatures and avoid repeated freeze-thaw cycles.

  • Possible Cause: Pipetting inaccuracies.

    • Solution: Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to minimize errors. For small volumes, consider using positive displacement pipettes.

Issue 2: No or Low Inhibition Observed

  • Possible Cause: Inactive enzyme.

    • Solution: Verify the activity of the acetylcholinesterase enzyme using a known inhibitor as a positive control (e.g., donepezil or galantamine). Ensure the enzyme has been stored correctly at -80°C and handled on ice.

  • Possible Cause: Incorrect buffer pH.

    • Solution: The optimal pH for the Ellman's assay is typically around 8.0. Prepare the phosphate buffer fresh and verify the pH before use.

  • Possible Cause: PCS1055 precipitation.

    • Solution: Check the solubility of PCS1055 in the final assay buffer. If precipitation is observed at higher concentrations, consider using a co-solvent like DMSO, ensuring the final concentration does not exceed a level that affects enzyme activity (typically <1%).

Issue 3: High Background Absorbance

  • Possible Cause: Spontaneous hydrolysis of the substrate.

    • Solution: Prepare the acetylthiocholine iodide solution immediately before use. Minimize the time the substrate is in the buffer before the enzyme is added.

  • Possible Cause: Reaction of PCS1055 with DTNB.

    • Solution: Run a control experiment containing PCS1055 and DTNB without the enzyme to check for any direct reaction. If a reaction occurs, this may indicate an interference, and alternative assay formats might be necessary.

Experimental Protocols

Detailed Methodology: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard procedure for determining the IC50 value of an AChE inhibitor.

1. Materials and Reagents:

  • PCS1055

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

2. Preparation of Solutions:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare fresh and adjust pH accurately.

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.

  • ATCI Solution (75 mM): Dissolve ATCI in deionized water. Prepare fresh for each experiment.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.

  • PCS1055 Stock Solution: Prepare a concentrated stock solution of PCS1055 in an appropriate solvent (e.g., DMSO). From this, prepare serial dilutions to obtain the desired final concentrations for the assay.

3. Assay Procedure:

  • In a 96-well plate, add the following to each well in the specified order:

    • 140 µL of Phosphate Buffer

    • 20 µL of DTNB Solution

    • 10 µL of PCS1055 solution at various concentrations (or buffer for the control).

  • Mix gently and pre-incubate at room temperature for 15 minutes.

  • Add 10 µL of the AChE solution to each well.

  • Initiate the enzymatic reaction by adding 20 µL of the ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.

4. Data Analysis:

  • Calculate the rate of reaction (V) for each concentration of PCS1055 (ΔAbsorbance/Δtime).

  • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

  • Plot the percentage of inhibition against the logarithm of the PCS1055 concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Mandatory Visualizations

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ChAT ChAT ChAT->ACh_synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE AChE ACh_cleft->AChE Hydrolysis Muscarinic_Receptor Muscarinic Receptor (M4) ACh_cleft->Muscarinic_Receptor Binds Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate PCS1055 PCS1055 PCS1055->AChE Inhibits Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction Muscarinic_Receptor->Signal_Transduction

Caption: Cholinergic signaling pathway and the inhibitory action of PCS1055 on AChE.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, DTNB, ATCI, AChE) Add_Reagents Add Buffer, DTNB, and PCS1055 Reagent_Prep->Add_Reagents PCS1055_Dilutions Prepare Serial Dilutions of PCS1055 PCS1055_Dilutions->Add_Reagents Pre_incubation Pre-incubate for 15 min Add_Reagents->Pre_incubation Add_AChE Add AChE Solution Pre_incubation->Add_AChE Add_ATCI Initiate Reaction with ATCI Add_AChE->Add_ATCI Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_ATCI->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[PCS1055] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value (Sigmoidal Curve Fit) Plot_Data->Determine_IC50

Caption: Experimental workflow for determining the IC50 of PCS1055 on AChE.

References

Validation & Comparative

comparing PCS1055 dihydrochloride to other M4 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to M4 Muscarinic Acetylcholine Receptor Antagonists: PCS1055 Dihydrochloride in Focus

For researchers and drug development professionals navigating the complexities of cholinergic signaling, the selection of a precise M4 muscarinic acetylcholine receptor antagonist is pivotal. This guide offers an objective, data-driven comparison of this compound with other notable M4 antagonists, providing the necessary information to make informed decisions for preclinical research.

Introduction to M4 Muscarinic Receptor Antagonists

The M4 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor family, is predominantly expressed in the central nervous system, with high concentrations in the striatum, cortex, and hippocampus. Its involvement in the modulation of neurotransmitter release makes it a key therapeutic target for a range of neurological and psychiatric conditions, including schizophrenia and Parkinson's disease. M4 antagonists are indispensable tools for dissecting the receptor's physiological roles and for the development of novel therapeutic agents. This guide provides a comparative analysis of the pharmacological characteristics of this compound alongside other frequently used M4 antagonists.

Comparative Pharmacological Data

The efficacy and utility of an M4 antagonist are defined by its binding affinity and selectivity profile across the five muscarinic receptor subtypes (M1-M5). The following table summarizes key quantitative data for this compound and other M4 antagonists.

CompoundM4 Ki (nM)M1 Selectivity (fold vs M4)M2 Selectivity (fold vs M4)M3 Selectivity (fold vs M4)M5 Selectivity (fold vs M4)
This compound 6.5[1]>255[1]~69[1]>342[1]>1000[1]
PD 102807 ~40 (pKB 7.40)[2]~63[2]~33[2]~10[2]-
Tropicamide -----

Experimental Protocols

The quantitative data presented is derived from rigorous experimental procedures. Understanding these methodologies is crucial for the accurate interpretation and replication of the findings.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist, is used as the radioligand.

  • Incubation: Cell membranes are incubated with a fixed concentration of [3H]-NMS and varying concentrations of the competing antagonist (e.g., this compound) in an appropriate buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

G cluster_setup Assay Setup cluster_procedure Procedure cluster_analysis Data Analysis membranes Cell Membranes (M1-M5 expressing) incubation Incubation to Equilibrium membranes->incubation radioligand [3H]-NMS radioligand->incubation competitor Test Antagonist (e.g., PCS1055) competitor->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 Determine IC50 counting->ic50 cheng_prusoff Cheng-Prusoff Equation ic50->cheng_prusoff ki Calculate Ki cheng_prusoff->ki

Fig 1. Workflow for Radioligand Binding Assay
GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest.

  • Membrane Preparation: As with the binding assay, membranes from cells expressing the target receptor are used.

  • Assay Buffer: A buffer containing GDP is used to ensure G proteins are in their inactive state.

  • Incubation: Membranes are pre-incubated with the antagonist at various concentrations.

  • Stimulation: An agonist (e.g., carbachol) is added to stimulate the receptor, followed by the addition of [35S]GTPγS, a non-hydrolyzable GTP analog.

  • G Protein Activation: Activated receptors catalyze the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Termination and Separation: The reaction is stopped, and bound [35S]GTPγS is separated from the free form.

  • Detection: The amount of incorporated [35S] is quantified.

  • Data Analysis: The ability of the antagonist to inhibit agonist-stimulated [35S]GTPγS binding is measured to determine its functional potency.

M4 Receptor Signaling Pathway

M4 receptors primarily couple to the Gi/o family of G proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. M4 antagonists block this signaling cascade by preventing agonist binding.

G cluster_membrane Cell Membrane M4R M4 Receptor Gi_o Gi/o Protein M4R->Gi_o activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Agonist Agonist (e.g., Acetylcholine) Agonist->M4R activates Antagonist PCS1055 Dihydrochloride Antagonist->M4R blocks Gi_o->AC inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse phosphorylates

Fig 2. M4 Receptor Signaling Pathway and Point of Antagonism

Discussion and Conclusion

The presented data underscores that this compound is a potent M4 receptor antagonist with a high degree of selectivity, particularly over M1, M3, and M5 subtypes[1]. This high selectivity is a significant advantage in experimental settings, as it minimizes the potential for confounding off-target effects that can arise from interactions with other muscarinic receptors. For instance, M1 receptor antagonism can impact cognition, while M3 antagonism is associated with peripheral side effects like dry mouth.

In comparison, PD 102807, while also M4 selective, displays a less pronounced selectivity margin over the M3 subtype[2]. Tropicamide is often used as an M4-preferring antagonist but its broader activity at other muscarinic receptors can complicate the interpretation of experimental results[3].

For researchers seeking a highly selective pharmacological tool to investigate the role of the M4 receptor in health and disease, this compound offers a superior profile of potency and selectivity. Its use can lead to more precise and interpretable data, advancing our understanding of the therapeutic potential of M4 receptor modulation.

References

A Comparative Guide to the Selectivity of PCS1055 Dihydrochloride for the M4 Muscarinic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of PCS1055 dihydrochloride, a novel antagonist for the M4 muscarinic acetylcholine receptor, with other commonly used muscarinic receptor antagonists. The objective of this document is to offer a comprehensive evaluation of PCS1055's selectivity profile, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies of M4 receptor function.

Introduction to M4 Receptor Selectivity

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine. Due to the high degree of homology in the orthosteric binding site across these subtypes, developing subtype-selective ligands has been a significant challenge.[1] The M4 receptor, in particular, is a key target for the development of therapeutics for neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Therefore, tool compounds with high selectivity for the M4 receptor are crucial for elucidating its physiological roles and for validating it as a drug target.

This compound has emerged as a potent and selective competitive antagonist of the M4 receptor.[1] This guide compares its binding affinity and functional selectivity with other muscarinic antagonists, including PD102807, tropicamide, AF-DX 384, and pirenzepine.

Comparative Analysis of Receptor Binding Affinities

The selectivity of this compound and other antagonists for the M4 receptor is demonstrated by their binding affinities (Ki or IC50 values) at the five muscarinic receptor subtypes. The following table summarizes the quantitative data from radioligand binding assays.

CompoundM1 (Ki/IC50, nM)M2 (Ki/IC50, nM)M3 (Ki/IC50, nM)M4 (Ki/IC50, nM)M5 (Ki/IC50, nM)M4 Selectivity (Fold vs. M1/M2/M3/M5)
This compound 166045022206.5 >10000255 / 69 / 342 / >1538
PD102807 6559344195091 741272 / 38 / 10 / 81
Tropicamide -----M4-preferring antagonist
AF-DX 384 556.031510 -0.2 / 1.7 / 1.5 / -
Pirenzepine 18480-690---27-38 fold M1 vs M2

Data for this compound from Croy et al., 2016.[1] Data for PD102807 from Augelli-Szafran et al., 1998 and Olianas et al., 1999.[2] Data for AF-DX 384 from Dörje et al., 1991.[3] Data for pirenzepine from Hammer et al., 1980 and other sources.[4][5]

As the data indicates, this compound exhibits a significantly higher affinity for the M4 receptor compared to the other muscarinic subtypes, demonstrating its superior selectivity.

Functional Selectivity Profile

Functional assays, such as GTP-γ-[35S] binding, provide a measure of a compound's ability to modulate receptor signaling. These studies further confirm the M4 selectivity of this compound. In GTP-γ-[35S] binding assays, PCS1055 exhibited a 255-, 69.1-, 342-, and >1000-fold greater inhibition of agonist-induced activity at the M4 receptor compared to the M1, M2, M3, and M5 receptor subtypes, respectively.[1] Schild analysis indicates that PCS1055 acts as a competitive antagonist with a Kb of 5.72 nM at the M4 receptor.[1]

Off-Target Activity

While highly selective for the M4 receptor among muscarinic subtypes, it is important to consider potential off-target effects. Notably, PCS1055 has been reported to be a potent inhibitor of acetylcholinesterase (AChE). Researchers should consider this activity when interpreting experimental results.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate the replication of these findings.

[3H]-N-Methylscopolamine ([3H]-NMS) Competitive Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand ([3H]-NMS) for binding to the receptor.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (M1-M5).

  • [3H]-NMS (radioligand).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., 1 µM atropine).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, [3H]-NMS at a concentration near its Kd, and either the test compound, buffer (for total binding), or atropine (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTP-γ-[35S] Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest upon agonist stimulation, and the ability of an antagonist to block this activation.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype.

  • GTP-γ-[35S] (non-hydrolyzable GTP analog).

  • Agonist (e.g., carbachol or oxotremorine-M).

  • Test antagonist (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • GDP.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Pre-incubate the cell membranes with the test antagonist at various concentrations.

  • Add a fixed concentration of agonist to stimulate the receptor.

  • Initiate the binding reaction by adding GTP-γ-[35S] and GDP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Plot the amount of [35S]GTPγS bound against the antagonist concentration to determine the IC50 for inhibition of agonist-stimulated binding.

  • Perform Schild analysis by generating agonist dose-response curves in the presence of increasing concentrations of the antagonist to determine the antagonist's affinity (Kb).

Visualizations

The following diagrams illustrate key concepts related to M4 receptor signaling and the experimental workflow for assessing selectivity.

M4_Signaling_Pathway Acetylcholine Acetylcholine M4_Receptor M4 Receptor Acetylcholine->M4_Receptor G_protein Gi/o Protein M4_Receptor->G_protein Activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: Canonical signaling pathway of the M4 muscarinic receptor.

Experimental_Workflow start Start: Select Test Compounds prepare_membranes Prepare Cell Membranes (Expressing M1-M5 Receptors) start->prepare_membranes binding_assay [3H]-NMS Competitive Binding Assay prepare_membranes->binding_assay functional_assay GTP-γ-[35S] Functional Assay prepare_membranes->functional_assay determine_ki Determine Ki Values (Binding Affinity) binding_assay->determine_ki determine_kb Determine Kb Values (Functional Potency) functional_assay->determine_kb compare_selectivity Compare Selectivity Profiles determine_ki->compare_selectivity determine_kb->compare_selectivity end Conclusion: Validate M4 Selectivity compare_selectivity->end

Caption: Workflow for assessing M4 receptor selectivity.

Selectivity_Comparison cluster_compounds Compounds cluster_receptors Muscarinic Receptors PCS1055 PCS1055 M1 M1 PCS1055->M1 Low Affinity M2 M2 PCS1055->M2 Low Affinity M3 M3 PCS1055->M3 Low Affinity M4 M4 PCS1055->M4 High Affinity (Ki = 6.5 nM) M5 M5 PCS1055->M5 Very Low Affinity PD102807 PD102807 PD102807->M3 Lower Affinity PD102807->M4 Moderate Affinity (IC50 = 91 nM) AFDX384 AF-DX 384 AFDX384->M2 High Affinity (Ki = 6.03 nM) AFDX384->M4 High Affinity (Ki = 10 nM) Pirenzepine Pirenzepine Pirenzepine->M1 High Affinity (Ki = 18 nM) Pirenzepine->M2 Low Affinity

Caption: Comparative selectivity profiles of muscarinic antagonists.

Conclusion

The available binding and functional data strongly support this compound as a highly selective antagonist for the M4 muscarinic receptor. Its superior selectivity profile compared to other commonly used antagonists makes it an invaluable tool for investigating the physiological and pathophysiological roles of the M4 receptor. However, researchers should remain mindful of its off-target activity as an AChE inhibitor and incorporate appropriate controls in their experimental designs. This guide provides the necessary data and protocols to enable informed decisions regarding the use of this compound in M4 receptor research.

References

A Comparative Guide: PCS1055 Dihydrochloride vs. Atropine in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional performance of PCS1055 dihydrochloride and atropine, two key antagonists of muscarinic acetylcholine receptors. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate antagonist for their specific experimental needs.

Introduction

Muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptor subtypes (M1-M5), are crucial for regulating a wide array of physiological functions. Consequently, they are significant targets for therapeutic intervention. Atropine, a naturally occurring tertiary amine, is a classical non-selective muscarinic receptor antagonist, binding with high affinity to all five subtypes.[1] While its broad activity is useful in certain clinical applications, this lack of selectivity can lead to a range of side effects.[2] In contrast, this compound is a novel synthetic antagonist developed to exhibit preference for the M4 receptor subtype.[1] This guide will delve into a detailed comparison of these two compounds, focusing on their performance in functional assays.

Mechanism of Action

Both this compound and atropine act as competitive antagonists at muscarinic receptors. This means they bind to the same site as the endogenous agonist, acetylcholine (ACh), but do not activate the receptor. By occupying the binding site, they prevent ACh from binding and initiating downstream signaling cascades. The key distinction lies in their selectivity profiles. Atropine non-selectively blocks all five muscarinic receptor subtypes, whereas this compound demonstrates a significant preference for the M4 receptor.[1]

Quantitative Comparison of Receptor Binding and Functional Inhibition

The following tables summarize the binding affinities (Ki) and functional inhibition data (IC50, pA2, Kb) for this compound and atropine across the five human muscarinic receptor subtypes (M1-M5). This data allows for a direct comparison of their potency and selectivity.

Table 1: Binding Affinity (Ki, nM) of this compound and Atropine at Human Muscarinic Receptors

CompoundM1M2M3M4M5
This compound ~1658~449~22236.5>6500
Atropine 1.27±0.363.24±1.162.21±0.530.77±0.432.84±0.84

Data for this compound is derived from functional inhibition data, providing an estimate of binding affinity.[1] Data for Atropine is from radioligand binding assays.[3]

Table 2: Functional Inhibition of this compound and Atropine at Human Muscarinic Receptors

CompoundAssay TypeParameterM1M2M3M4M5
This compound GTP-γ-[³⁵S] BindingFold Selectivity vs M425569.1342->1000
Schild AnalysisKb (nM)---5.72-
Atropine Radioligand BindingIC50 (nM)2.22±0.604.32±1.634.16±1.042.38±1.073.39±1.16
Functional (Vasoconstriction)pA27.586.787.94--
Functional (Tracheal Contraction)pA2--9.4--
Functional (Ileal Contraction)pA28.93----

This compound data from GTP-γ-[³⁵S] binding assays and Schild analysis.[1] Atropine IC50 data from radioligand binding assays[3]; pA2 values from various functional assays.[4][5][6]

As the data illustrates, this compound exhibits a clear selectivity for the M4 receptor, with significantly weaker inhibition of the other subtypes. In a functional GTP-γ-[³⁵S] binding assay, it was found to be 255-fold more potent at M4 versus M1, 69.1-fold versus M2, 342-fold versus M3, and over 1000-fold versus M5 receptors.[1] Schild analysis confirms its competitive antagonism at the M4 receptor with a low nanomolar affinity (Kb = 5.72 nM).[1] In contrast, atropine demonstrates high, non-selective affinity and functional antagonism across all five muscarinic receptor subtypes.

Signaling Pathways

Muscarinic receptors mediate their effects through different G protein signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

The diagrams below illustrate these signaling pathways and the points of inhibition by atropine and this compound.

Gq_signaling cluster_receptor M1, M3, M5 Receptor Activation cluster_downstream Downstream Signaling ACh Acetylcholine Receptor M1/M3/M5 Receptor ACh->Receptor Gq11 Gq/11 Receptor->Gq11 Atropine Atropine Atropine->Receptor PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Gq-coupled Muscarinic Receptor Signaling Pathway.

Gi_signaling cluster_receptor M2, M4 Receptor Activation cluster_downstream Downstream Signaling ACh Acetylcholine M4_Receptor M4 Receptor ACh->M4_Receptor M2_Receptor M2 Receptor ACh->M2_Receptor Gio Gi/o M4_Receptor->Gio M2_Receptor->Gio PCS1055 PCS1055 PCS1055->M4_Receptor Atropine Atropine Atropine->M4_Receptor Atropine->M2_Receptor AC Adenylyl Cyclase Gio->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Gi/o-coupled Muscarinic Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key functional assays used to characterize muscarinic receptor antagonists.

GTP-γ-[³⁵S] Binding Assay

This assay measures the activation of G proteins upon receptor stimulation and is particularly useful for Gi/o-coupled receptors like M4.

gtp_gamma_s_workflow prep Prepare cell membranes expressing the target muscarinic receptor subtype incubation Incubate membranes with agonist, antagonist (PCS1055 or Atropine), GDP, and GTP-γ-[³⁵S] prep->incubation termination Terminate the reaction by rapid filtration through glass fiber filters incubation->termination wash Wash filters to remove unbound GTP-γ-[³⁵S] termination->wash scintillation Quantify bound radioactivity using liquid scintillation counting wash->scintillation analysis Analyze data to determine agonist potency and antagonist inhibition scintillation->analysis

GTP-γ-[³⁵S] Binding Assay Workflow.

Detailed Protocol:

  • Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing the desired human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer.

  • Assay Buffer: The assay is typically performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, at pH 7.4.

  • Incubation: In a 96-well plate, the cell membranes are incubated with varying concentrations of the antagonist (this compound or atropine) for a defined period (e.g., 30 minutes) at room temperature.

  • Agonist Stimulation: The agonist (e.g., oxotremorine-M) is then added, followed immediately by the addition of GTP-γ-[³⁵S] (final concentration ~0.1 nM) and GDP (final concentration ~10 µM).

  • Reaction: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C.

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. The data are then analyzed using non-linear regression to determine the IC50 values for the antagonists. For Schild analysis, concentration-response curves to the agonist are generated in the presence of increasing concentrations of the antagonist to determine the Kb value.

Calcium Mobilization Assay

This assay is suitable for Gq-coupled receptors (M1, M3, M5) and measures the increase in intracellular calcium upon receptor activation.

Detailed Protocol:

  • Cell Culture: HEK293 or CHO cells stably expressing the target muscarinic receptor (M1, M3, or M5) are seeded into 384-well, black-walled, clear-bottom microplates and cultured overnight.[7]

  • Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark. Probenecid is often included to prevent dye leakage.[7]

  • Compound Addition: Serial dilutions of the test compounds (this compound or atropine) and controls are added to the cell plates and incubated for 15-30 minutes at room temperature.[7]

  • Fluorescence Measurement: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is measured for a few seconds.

  • Agonist Addition: An agonist (e.g., carbachol) is added to the wells, and the fluorescence intensity is measured kinetically for 1-3 minutes.[7]

  • Data Analysis: The response is calculated as the peak fluorescence intensity minus the baseline. Data is normalized to controls (agonist alone = 100% activity, high concentration of antagonist = 0% activity). IC50 values are determined from dose-response curves using a four-parameter logistic fit.[7]

Conclusion

The choice between this compound and atropine in functional assays is highly dependent on the research question.

  • Atropine remains the antagonist of choice when a complete and non-selective blockade of all muscarinic receptor subtypes is required. Its well-characterized pharmacology makes it a reliable tool for studying the overall effects of the muscarinic system.

  • This compound is a valuable tool for specifically investigating the role of the M4 muscarinic receptor. Its high selectivity allows for the dissection of M4-mediated signaling pathways and physiological functions with minimal confounding effects from other muscarinic receptor subtypes.

Researchers should carefully consider the selectivity profiles and the specific muscarinic receptor subtypes involved in their experimental system to make an informed decision. The detailed protocols provided in this guide offer a starting point for the design and execution of robust functional assays to further characterize these and other muscarinic receptor ligands.

References

Comparative Analysis of PCS1055 Dihydrochloride Activity Across Diverse Cell Lines: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of PCS1055 dihydrochloride, a potent and selective M4 muscarinic acetylcholine receptor (mAChR) antagonist. We present a comparative analysis of its activity alongside other muscarinic receptor antagonists in various cell line models, supported by detailed experimental protocols and illustrative data.

Introduction to this compound

This compound is a competitive antagonist of the M4 muscarinic acetylcholine receptor, demonstrating high selectivity over other muscarinic receptor subtypes (M1, M2, M3, and M5).[1] Its primary mechanism of action involves the inhibition of M4 receptor signaling, which is typically coupled to Gi/o proteins, leading to a decrease in cyclic AMP (cAMP) levels.[2][3] Due to its selectivity, PCS1055 is a valuable tool for elucidating the physiological and pathological roles of the M4 receptor.

Comparative Antagonists

For a comprehensive cross-validation, the activity of this compound should be compared against a panel of both selective and non-selective muscarinic antagonists. Based on existing literature, suitable comparators include:

  • PD102807: A selective M4 receptor antagonist.

  • Tropicamide: A non-selective muscarinic antagonist.

  • AF-DX-384: A selective M2/M4 receptor antagonist.

  • Pirenzepine: A selective M1 receptor antagonist.

  • Atropine: A non-selective muscarinic antagonist.

Cross-Validation in Diverse Cell Lines

To assess the activity profile of this compound, a panel of cell lines with varying expression levels of muscarinic receptors is recommended. This allows for the evaluation of potency and selectivity in different cellular contexts.

  • CHO-K1 cells stably expressing human M4 receptors (CHO-M4): A recombinant cell line ideal for studying direct receptor antagonism in a controlled environment.

  • SH-SY5Y (human neuroblastoma cell line): Endogenously expresses M4 receptors, providing a more physiologically relevant neuronal model.

  • MDA-MB-231 (human breast cancer cell line): Known to express muscarinic receptors, allowing for the investigation of anti-proliferative effects.

  • HT-29 (human colon adenocarcinoma cell line): Expresses M3 receptors, which can be used to assess the selectivity of PCS1055.

Data Presentation: Comparative Activity of Muscarinic Antagonists

The following tables summarize hypothetical data from key functional assays to illustrate a comparative analysis.

Table 1: Antagonist Potency (IC50, nM) in cAMP Accumulation Assay in CHO-M4 Cells

CompoundIC50 (nM)
This compound 15.8
PD10280725.2
Tropicamide150.7
AF-DX-38489.3
Pirenzepine>10,000
Atropine5.6

Table 2: Antagonist Potency (IC50, nM) in Calcium Flux Assay in SH-SY5Y Cells

CompoundIC50 (nM)
This compound 45.1
PD10280778.9
Tropicamide210.4
AF-DX-384125.6
Pirenzepine>10,000
Atropine12.3

Table 3: Anti-proliferative Activity (IC50, µM) in MDA-MB-231 Cells (MTT Assay, 72h)

CompoundIC50 (µM)
This compound 5.2
PD1028078.9
Tropicamide25.1
AF-DX-38415.7
Pirenzepine>100
Atropine1.8

Mandatory Visualizations

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., inhibition of neurotransmitter release) PKA->Cellular_Response Phosphorylates targets PCS1055 PCS1055 dihydrochloride PCS1055->M4R Inhibits Agonist Acetylcholine Agonist->M4R Activates

Caption: M4 Receptor Signaling Pathway and Inhibition by PCS1055.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_assay Functional Assay cluster_data Data Analysis start Seed cells in appropriate plates culture Culture overnight start->culture add_antagonist Add PCS1055 or comparator antagonist culture->add_antagonist incubate_antagonist Incubate add_antagonist->incubate_antagonist add_agonist Add M4 receptor agonist (e.g., Carbachol) incubate_antagonist->add_agonist measure Measure response (cAMP, Calcium, or Proliferation) add_agonist->measure analyze Calculate IC50 values measure->analyze compare Compare potencies analyze->compare

References

A Comparative Analysis of PCS1055 Dihydrochloride and PD102807: Selective M4 Antagonism vs. Biased M3 Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the nuanced differences between pharmacological tool compounds are critical for advancing our understanding of cellular signaling and for the development of novel therapeutics. This guide provides a detailed comparative analysis of two widely used muscarinic receptor ligands, PCS1055 dihydrochloride and PD102807, highlighting their distinct mechanisms of action, receptor selectivity, and functional effects, supported by experimental data.

This compound has emerged as a potent and selective competitive antagonist of the muscarinic M4 receptor. In contrast, PD102807, while initially characterized as an M4 receptor antagonist, is now recognized as a biased agonist at the muscarinic M3 receptor, eliciting unique downstream signaling pathways. This fundamental difference in their pharmacological profiles dictates their utility in research and potential therapeutic applications.

Quantitative Comparison of Binding Affinities

A head-to-head comparison using [³H]-N-methylscopolamine ([³H]-NMS) competitive binding assays reveals the distinct selectivity profiles of PCS1055 and PD102807 across the five human muscarinic acetylcholine receptor subtypes (M1-M5). The data, summarized in the table below, underscores the superior selectivity of PCS1055 for the M4 receptor.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
This compound >1000195>10006.5>1000
PD102807 6558.73440.7950.090.77411.7

Data for this compound from Croy et al., 2016.[1] Data for PD102807 from MedchemExpress product datasheet.[1]

PCS1055 demonstrates a clear preference for the M4 receptor, with over 30-fold selectivity against the M2 receptor and over 150-fold selectivity against M1, M3, and M5 receptors.[1] PD102807, while showing its highest affinity for the M4 receptor, exhibits significantly lower potency and selectivity compared to PCS1055.[1]

Mechanistic Divergence: M4 Antagonism vs. M3 Biased Agonism

The primary distinction between these two compounds lies in their functional activity at their principal receptor targets.

This compound acts as a competitive antagonist at the M4 receptor. This is demonstrated in functional assays, such as GTP-γ-[³⁵S] binding, where PCS1055 effectively inhibits the activity of M4 receptor agonists.[1] Schild analysis confirms its competitive nature, with a pKb value of 5.72 nM at the M4 receptor.[1] This selective blockade of M4 receptor signaling makes PCS1055 a valuable tool for elucidating the physiological and pathophysiological roles of this specific receptor subtype.

PD102807 , conversely, exhibits biased agonism at the M3 receptor.[2][3] Unlike canonical M3 agonists that signal through Gq-protein coupling and lead to calcium mobilization, PD102807 promotes a Gq-independent signaling cascade mediated by G protein-coupled receptor kinases (GRKs) and β-arrestin.[2][3] This biased signaling pathway activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1).[4] This unique mechanism has been shown to have significant functional consequences, particularly in airway smooth muscle cells.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action of PCS1055 and PD102807, the following diagrams illustrate their respective signaling pathways and a typical experimental workflow for their characterization.

PCS1055_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular PCS1055 PCS1055 M4R M4 Receptor PCS1055->M4R Blocks G_protein Gi/o Protein M4R->G_protein Activates Agonist Agonist (e.g., ACh) Agonist->M4R AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP

PCS1055 as a competitive M4 receptor antagonist.

PD102807_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular PD102807 PD102807 M3R M3 Receptor PD102807->M3R Activates GRK GRK2/3 M3R->GRK Gq Gq Protein M3R->Gq Arrestin β-Arrestin GRK->Arrestin Recruits AMPK AMPK Arrestin->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Functional_Outcome Inhibition of Hypercontractile Phenotype mTORC1->Functional_Outcome PLC PLC Gq->PLC Ca2 ↑ [Ca2+]

PD102807 as a biased M3 receptor agonist.

Experimental_Workflow start Start binding_assay [3H]-NMS Competitive Binding Assay start->binding_assay functional_assay Functional Assay start->functional_assay data_analysis Data Analysis (Ki, IC50, EC50) binding_assay->data_analysis gtp_assay GTP-γ-[35S] Binding Assay (for Antagonism) functional_assay->gtp_assay cell_based_assay Cell-Based Functional Assay (e.g., TGF-β induced contraction) functional_assay->cell_based_assay gtp_assay->data_analysis cell_based_assay->data_analysis comparison Comparative Analysis data_analysis->comparison end End comparison->end

A typical experimental workflow for characterization.

Functional Effects: A Tale of Two Pathways

The divergent signaling mechanisms of PCS1055 and PD102807 translate into distinct functional outcomes.

The primary utility of PCS1055 lies in its ability to selectively block M4 receptor-mediated signaling. This makes it an invaluable tool for studying the role of M4 receptors in various physiological processes, including neurotransmission and cognition.

PD102807 , through its biased agonism at the M3 receptor, has been shown to inhibit the transforming growth factor-beta (TGF-β)-induced hypercontractile phenotype in human airway smooth muscle cells.[2] Specifically, PD102807 can attenuate the TGF-β-induced expression of α-smooth muscle actin, a marker of hypercontractility, by approximately 55%.[4] This effect is not observed with balanced M3 receptor agonists, highlighting the therapeutic potential of biased ligands for conditions such as asthma and COPD.[4]

Experimental Protocols

[³H]-N-Methylscopolamine ([³H]-NMS) Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled compounds for muscarinic receptors.

1. Membrane Preparation:

  • Membranes from cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5) are used.

  • Membranes are thawed on ice and homogenized in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

2. Assay Setup:

  • The assay is performed in a 96-well plate format.

  • To each well, add:

    • A fixed concentration of [³H]-NMS (typically near its Kd value).

    • A range of concentrations of the unlabeled competitor compound (PCS1055 or PD102807).

    • Cell membranes.

  • For determining non-specific binding, a high concentration of a non-labeled universal muscarinic antagonist (e.g., atropine) is added to a set of wells.

3. Incubation:

  • The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

4. Filtration:

  • The binding reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

5. Detection:

  • The filter plate is dried, and a scintillation cocktail is added to each well.

  • The radioactivity retained on the filters is counted using a microplate scintillation counter.

6. Data Analysis:

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTP-γ-[³⁵S] Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation and is used to characterize the antagonist properties of compounds like PCS1055.

1. Membrane Preparation:

  • Similar to the binding assay, membranes from cells expressing the target receptor (e.g., M4) are used.

2. Assay Setup:

  • The assay is performed in a 96-well plate.

  • To each well, add:

    • Cell membranes.

    • A fixed concentration of a known agonist for the target receptor.

    • A range of concentrations of the antagonist (PCS1055).

    • GDP (to ensure G proteins are in their inactive state).

    • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

3. Incubation and Reaction Initiation:

  • The plate is pre-incubated to allow the antagonist to bind to the receptors.

  • The G protein activation reaction is initiated by the addition of GTP-γ-[³⁵S].

4. Termination and Filtration:

  • The reaction is allowed to proceed for a specific time and then terminated by rapid filtration through a filter plate.

5. Detection and Analysis:

  • The amount of [³⁵S] incorporated into the G proteins is quantified by scintillation counting.

  • The IC50 value for the antagonist in inhibiting the agonist-stimulated GTP-γ-[³⁵S] binding is determined. For a competitive antagonist, a Schild analysis can be performed to determine the pA2 or Kb value.

TGF-β-Induced Airway Smooth Muscle Cell Contraction Assay

This cell-based functional assay is used to evaluate the effect of compounds like PD102807 on cellular responses.

1. Cell Culture:

  • Human airway smooth muscle (ASM) cells are cultured to an appropriate confluency.

2. Serum Starvation:

  • Cells are serum-starved for 24-48 hours to synchronize them and reduce baseline activation.

3. Treatment:

  • Cells are pre-treated with the test compound (PD102807) for a specified period.

  • TGF-β is then added to the media to induce a hypercontractile phenotype. This is typically done over several days.

4. Assessment of Contraction or Protein Expression:

  • Contraction Assay: Cells can be embedded in a collagen gel, and the degree of gel contraction over time is measured.

  • Protein Expression: The expression of contractile proteins, such as α-smooth muscle actin (α-SMA), is quantified using techniques like Western blotting or immunofluorescence.

5. Data Analysis:

  • The effect of the test compound on TGF-β-induced contraction or protein expression is quantified and compared to vehicle-treated controls.

Conclusion

This compound and PD102807, while both interacting with the muscarinic receptor family, represent distinct pharmacological tools with divergent mechanisms and functional consequences. PCS1055 is a highly selective and potent competitive antagonist of the M4 receptor, making it an ideal probe for dissecting M4-specific signaling pathways. In contrast, PD102807 acts as a biased agonist at the M3 receptor, activating a non-canonical GRK/β-arrestin/AMPK signaling pathway that has demonstrated potential for mitigating pathological changes in airway smooth muscle cells. A thorough understanding of these differences is paramount for researchers in selecting the appropriate tool to address their specific scientific questions and for guiding the development of future therapeutics targeting the muscarinic system.

References

Assessing the Reproducibility of Muscarinic M4 Receptor Antagonism: A Comparative Guide to PCS1055 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PCS1055 dihydrochloride, a novel and selective antagonist for the muscarinic acetylcholine M4 receptor, against other established muscarinic antagonists. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate the assessment of experimental reproducibility and guide future research in the field of muscarinic receptor pharmacology.

Comparative Analysis of Binding Affinities

The selectivity of a pharmacological tool is paramount for reproducible experimental outcomes. This compound has been characterized as a potent and selective competitive antagonist of the M4 receptor.[1] Its binding affinity (Ki) at the human M4 receptor is reported to be 6.5 nM.[1] A head-to-head comparison with other well-known muscarinic antagonists reveals its distinct selectivity profile.

Below is a summary of the binding affinities (Ki values in nM) of PCS1055 and other muscarinic antagonists across all five human muscarinic receptor subtypes (M1-M5). This data is essential for designing experiments where off-target effects need to be minimized and for interpreting results in the context of receptor subtype selectivity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
PCS1055 1657.5449.1522236.5 >6500
Atropine1.11.81.21.51.3
Pirenzepine20400250800150
PD102807100150100050200
Tropicamide1010085015
AF-DX 3841002050080300

Note: The Ki values for the comparator compounds are representative values from publicly available pharmacological databases and literature. The Ki values for PCS1055 at M1, M2, M3, and M5 are calculated based on the reported M4 Ki of 6.5 nM and the fold-selectivity data from Croy et al., 2016.[1]

Functional aSSESSMENT: G-Protein Activation

The antagonistic activity of PCS1055 has been functionally confirmed using GTP-γ-[³⁵S] binding assays. This assay measures the activation of G-proteins, a downstream event following receptor stimulation. In these studies, PCS1055 demonstrated a significant and selective inhibition of agonist-induced G-protein activation at the M4 receptor.

The reported functional selectivity of PCS1055 is as follows:

  • 255-fold greater inhibition at M4 vs. M1

  • 69.1-fold greater inhibition at M4 vs. M2

  • 342-fold greater inhibition at M4 vs. M3

  • >1000-fold greater inhibition at M4 vs. M5[1]

These functional data corroborate the binding affinity profile and underscore the utility of PCS1055 as a selective tool for studying M4 receptor signaling.

Experimental Protocols

To ensure the reproducibility of experiments involving PCS1055, detailed methodologies for the key characterization assays are provided below.

[³H]-N-methylscopolamine ([³H]-NMS) Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled antagonist ([³H]-NMS) from the receptor.

Materials:

  • Cell membranes prepared from cell lines stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • [³H]-N-methylscopolamine (specific activity ~80 Ci/mmol)

  • This compound and other comparator compounds

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/C)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the competitor compounds (e.g., PCS1055, atropine) in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • A fixed concentration of [³H]-NMS (typically at its Kd concentration)

    • The serially diluted competitor compound or vehicle (for total binding) or a high concentration of a non-labeled antagonist like atropine (1 µM) for non-specific binding.

    • Cell membranes (typically 10-50 µg of protein per well).

  • Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: The IC50 values (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTP-γ-[³⁵S] Binding Assay

This functional assay measures the ability of a compound to antagonize agonist-induced G-protein activation.

Materials:

  • Cell membranes from cells expressing the desired muscarinic receptor subtype.

  • GTP-γ-[³⁵S] (specific activity >1000 Ci/mmol)

  • A muscarinic agonist (e.g., Oxotremorine-M)

  • This compound

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 µM GDP, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

Procedure:

  • Pre-incubate cell membranes with increasing concentrations of the antagonist (PCS1055) for a defined period (e.g., 30 minutes) at 30°C in the assay buffer.

  • Add a fixed concentration of the muscarinic agonist (typically at its EC₈₀ concentration) and incubate for another 30-60 minutes at 30°C.

  • Initiate the G-protein binding reaction by adding GTP-γ-[³⁵S] to the wells and incubate for an additional 30-60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the filter-bound radioactivity by scintillation counting.

  • Data Analysis: The data are expressed as a percentage of the maximal agonist-stimulated [³⁵S]GTPγS binding. The IC50 values for the antagonist are determined by non-linear regression, and these can be used to calculate the functional antagonist affinity constant (Kb).

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein (αβγ) M4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits (αi) cAMP cAMP AC->cAMP Converts Acetylcholine Acetylcholine (Agonist) Acetylcholine->M4R Activates PCS1055 PCS1055 (Antagonist) PCS1055->M4R Blocks ATP ATP ATP->AC

Caption: Muscarinic M4 receptor signaling pathway.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Antagonism Assessment prep_membranes_b Prepare Cell Membranes (M1-M5 expressing cells) run_binding_assay [3H]-NMS Competitive Binding Assay prep_membranes_b->run_binding_assay analyze_binding Calculate IC50 and Ki values run_binding_assay->analyze_binding end End analyze_binding->end prep_membranes_f Prepare Cell Membranes (M4 expressing cells) run_functional_assay GTP-γ-[35S] Binding Assay prep_membranes_f->run_functional_assay analyze_functional Determine IC50 and Fold-Selectivity run_functional_assay->analyze_functional analyze_functional->end start Start start->prep_membranes_b start->prep_membranes_f

Caption: Workflow for characterizing PCS1055.

By adhering to these detailed protocols and considering the comparative data presented, researchers can enhance the reproducibility of their findings and contribute to a more robust understanding of the role of the muscarinic M4 receptor in health and disease.

References

Validating the On-Target Effects of PCS1055 Dihydrochloride: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target effects of PCS1055 dihydrochloride, a selective M4 muscarinic acetylcholine receptor (mAChR) antagonist. By leveraging knockout (KO) animal models, researchers can definitively attribute the pharmacological effects of PCS1055 to its interaction with the M4 receptor. This document outlines a proposed experimental approach, compares PCS1055 with other M4-targeting ligands, and provides detailed protocols for key validation assays.

While direct experimental data of PCS1055 in M4 knockout models is not yet publicly available, this guide synthesizes existing data on M4 receptor biology, the known properties of PCS1055, and established methodologies from studies on similar compounds to propose a robust validation strategy.

Introduction to this compound and the M4 Receptor

This compound is a competitive antagonist with high selectivity for the M4 muscarinic acetylcholine receptor.[1] The M4 receptor, a member of the G protein-coupled receptor family, is predominantly expressed in the central nervous system, particularly in the striatum, cortex, and hippocampus.[2][3] It is primarily coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4][5][6] This signaling pathway plays a crucial role in modulating neuronal excitability and neurotransmitter release.

Given its selective antagonism, PCS1055 holds promise for investigating the physiological and pathological roles of the M4 receptor. Validating its on-target effects is a critical step in its development as a research tool and potential therapeutic agent.

Comparison with Alternative M4 Receptor Antagonists

The following table summarizes the properties of this compound in comparison to other commonly used muscarinic receptor antagonists. This data is essential for selecting appropriate control compounds in validation studies.

CompoundTarget SelectivityKi (nM) for M4Fold Selectivity (M4 vs. other mAChRs)Availability of KO Data
This compound M4 Antagonist6.5[1]>100-fold vs M1, M3, M5; ~30-fold vs M2Not yet published
PD102807 M4 Antagonist~91High selectivity in binding assaysLimited functional KO data[7]
Tropicamide M4 AntagonistModerate SelectivityModest M4 selectivity[8]Yes[9][10][11]
AF-DX 384 M2/M4 AntagonistHigh AffinityBinds to both M2 and M4 receptorsYes[7]
Pirenzepine M1 AntagonistLow AffinityPrimarily targets M1 receptorsYes[7][12][13][14]
Atropine Non-selective AntagonistHigh AffinityBinds to all muscarinic receptor subtypesYes[15]

Proposed Experimental Validation of PCS1055 On-Target Effects Using M4 Knockout Models

To definitively validate that the effects of PCS1055 are mediated by the M4 receptor, a series of experiments comparing the responses of wild-type (WT) and M4 receptor knockout (M4 KO) mice to PCS1055 administration is proposed. The following experimental workflow is based on established methodologies for characterizing muscarinic receptor ligands in knockout models.[15]

G cluster_0 Animal Cohorts cluster_1 Experimental Assays cluster_2 Expected Outcomes for On-Target Effect WT_Vehicle Wild-Type (WT) Mice + Vehicle WT_PCS1055 WT Mice + PCS1055 Behavioral Behavioral Phenotyping (e.g., Locomotor Activity) WT_PCS1055->Behavioral Biochemical Biochemical Analysis (e.g., Western Blot) WT_PCS1055->Biochemical Neurochemical Neurochemical Analysis (e.g., cAMP levels) WT_PCS1055->Neurochemical KO_Vehicle M4 KO Mice + Vehicle KO_PCS1055 M4 KO Mice + PCS1055 KO_PCS1055->Behavioral KO_PCS1055->Biochemical KO_PCS1055->Neurochemical Behavioral_Outcome Effect of PCS1055 observed in WT mice is absent or significantly attenuated in M4 KO mice. Behavioral->Behavioral_Outcome Biochemical_Outcome PCS1055-induced changes in downstream signaling proteins are absent in M4 KO mice. Biochemical->Biochemical_Outcome

Figure 1: Proposed experimental workflow for validating PCS1055 on-target effects.

I. Behavioral Phenotyping: Locomotor Activity

Rationale: M4 receptor knockout mice have been shown to exhibit baseline hyperlocomotion and altered responses to psychostimulants.[2][3][16][17] Antagonism of the M4 receptor with a selective compound like PCS1055 is expected to induce a hyperlocomotor phenotype in WT mice, an effect that should be absent or significantly blunted in M4 KO mice. A study on the non-selective antagonist scopolamine demonstrated that its locomotor-stimulating effects were largely absent in M4 knockout mice, supporting this experimental paradigm.[15]

Experimental Protocol: Open Field Test

  • Animal Acclimation: Acclimate both WT and M4 KO mice to the testing room for at least 30-60 minutes before the experiment.[18]

  • Habituation: Place each mouse in the open field arena (e.g., a 40 cm x 40 cm box) for a 30-minute habituation period.[19]

  • Drug Administration: Administer this compound (at a predetermined dose range) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

  • Data Acquisition: Immediately after injection, place the mouse back into the open field arena and record its activity for 60 minutes using an automated tracking system.[20][21]

  • Parameters Measured:

    • Total distance traveled

    • Time spent in the center vs. periphery of the arena

    • Rearing frequency

  • Data Analysis: Compare the locomotor activity parameters between the four groups (WT-Vehicle, WT-PCS1055, M4 KO-Vehicle, M4 KO-PCS1055) using appropriate statistical tests (e.g., two-way ANOVA).

Expected Quantitative Data:

Treatment GroupTotal Distance Traveled (cm)Interpretation
WT + VehicleBaselineNormal locomotor activity.
WT + PCS1055Significantly IncreasedPCS1055 induces hyperlocomotion in WT mice.
M4 KO + VehicleIncreased vs. WT + VehicleConfirms the hyperlocomotor phenotype of M4 KO mice.
M4 KO + PCS1055No significant change vs. M4 KO + VehicleDemonstrates that the locomotor effects of PCS1055 are M4 receptor-dependent.
II. Biochemical Analysis: Downstream Signaling

Rationale: The M4 receptor signals through the Gαi/o pathway to inhibit adenylyl cyclase and decrease cAMP production.[4][5][6] This leads to reduced phosphorylation of downstream targets like CREB (cAMP response element-binding protein). By examining the phosphorylation state of key signaling proteins, we can assess the on-target effect of PCS1055 at a molecular level.

G PCS1055 PCS1055 M4R M4 Receptor PCS1055->M4R Antagonizes Gai Gαi/o M4R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits pCREB pCREB PKA->pCREB Decreases Phosphorylation

References

A Researcher's Guide to Interpreting Comparative Data for M4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of selective M4 muscarinic acetylcholine receptor (mAChR) antagonists, offering researchers and drug development professionals a comprehensive overview of their performance based on available experimental data. The focus is on potency and selectivity, which are critical parameters for developing targeted therapeutics with reduced side effects. Non-selective muscarinic antagonists have shown efficacy in treating movement disorders like Parkinson's disease and dystonia, but their clinical use is limited by adverse effects stemming from the blockade of other mAChR subtypes.[1][2] The development of selective M4 antagonists aims to retain therapeutic efficacy while minimizing these undesirable effects.[1][3]

Comparative Performance of M4 Receptor Antagonists

The following table summarizes the in vitro potency (IC50) and selectivity of several recently developed M4 receptor antagonists. The data is derived from functional assays, primarily calcium mobilization, performed in CHO cell lines expressing human (h) or rat (r) muscarinic receptor subtypes. Lower IC50 values indicate higher potency.

CompoundhM4 IC50 (nM)rM4 IC50 (nM)rM1 IC50 (nM)rM2 IC50 (nM)rM3 IC50 (nM)rM5 IC50 (nM)M4 vs M2 Selectivity (Fold)
VU6013720 0.5920>10,000670>10,000>10,000~34
VU6021302 1.870>10,0002500>10,000>10,000~36
VU6021625 0.4457>10,0003200>10,000>10,000~56
VU6028418 4.1N/A>10,0003500>10,000>10,000~850

Data compiled from multiple sources.[1][4][5] Note that the VU601/VU602 series shows higher potency at the human M4 receptor compared to the rat M4 receptor.[1][5]

Key Experimental Methodologies

Accurate interpretation of comparative data requires a thorough understanding of the experimental protocols used to generate it. Below are detailed methodologies for key assays used in the characterization of M4 receptor antagonists.

Calcium Mobilization Assay

This functional assay is commonly used to determine the potency of antagonists by measuring their ability to inhibit agonist-induced increases in intracellular calcium.[1] M4 receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase.[6][7][8] To enable a calcium readout, cell lines are often engineered to co-express a promiscuous G-protein, such as Gα15 or a chimeric G-protein (e.g., Gqi5), which links Gi/o-coupled receptor activation to the phospholipase C (PLC) pathway and subsequent calcium release.[4][9]

Protocol Outline:

  • Cell Culture: CHO cells stably expressing the human or rat M4 receptor (or other subtypes for selectivity profiling) are seeded into 96-well or 384-well black-walled, clear-bottom microplates and cultured overnight.[1][10]

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-3 or a component of a commercial kit like the FLIPR Calcium Assay Kit) in a buffer solution.[10][11] This incubation typically lasts for 30-60 minutes at 37°C.

  • Compound Addition: The plate is placed in a fluorescence microplate reader (e.g., FlexStation). A concentration-response curve of the antagonist is added to the wells, followed by a pre-determined concentration of an agonist (e.g., acetylcholine) that elicits approximately 80% of the maximal response (EC80).[1][5]

  • Signal Detection: The instrument measures the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The antagonist's inhibitory effect is measured, and IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

[35S]GTPγS Binding Assay

This is a functional assay that directly measures the activation of G-proteins following receptor stimulation. It relies on the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation.[12][13] For antagonists, the assay measures the inhibition of agonist-stimulated [35S]GTPγS binding.[14]

Protocol Outline:

  • Membrane Preparation: Crude cell membranes are prepared from CHO cells expressing the M4 receptor or from native tissue like the rodent striatum, where M4 is the predominant functional subtype.[15][16]

  • Assay Incubation: Membranes are pre-incubated with the test antagonist at various concentrations in an assay buffer containing GDP.[14]

  • Reaction Initiation: The reaction is initiated by adding an agonist (e.g., carbachol) and [35S]GTPγS.[14][15] The mixture is incubated, typically at 30°C, to allow for G-protein activation and radioligand binding.

  • Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters, which traps the membranes while allowing unbound [35S]GTPγS to be washed away.[13][16]

  • Quantification: The radioactivity retained on the filters, corresponding to the amount of bound [35S]GTPγS, is measured using liquid scintillation counting.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in [35S]GTPγS binding is quantified, and IC50 values are determined.

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of an antagonist for the M4 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the M4 receptor are prepared as described for the GTPγS assay.

  • Incubation: A fixed concentration of a radiolabeled non-selective muscarinic antagonist (e.g., [3H]-NMS) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test antagonist.[3]

  • Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: The reaction mixture is filtered to separate bound from free radioligand.

  • Quantification: The amount of radioactivity bound to the membranes is quantified by scintillation counting.

  • Data Analysis: The concentration of the test antagonist that displaces 50% of the specific binding of the radioligand (IC50) is determined. This value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.[3]

Visualizing Key Processes

To further aid in the interpretation of M4 antagonist data, the following diagrams illustrate the receptor's primary signaling pathway and a standard experimental workflow for antagonist characterization.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular M4R M4 Receptor G_protein Gi/o Protein (α, β, γ subunits) M4R->G_protein Couples G_alpha Gαi/o G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase ATP ATP ACh Acetylcholine (Agonist) ACh->M4R Activates Antagonist M4 Antagonist Antagonist->M4R Blocks G_alpha->AC Inhibits cAMP cAMP (decreased) ATP->cAMP Conversion Blocked Response Cellular Response (Inhibition) cAMP->Response Leads to Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Screen Primary Screening (e.g., Calcium Mobilization) Hits Hit Identification Screen->Hits Identify Actives Secondary Secondary Assays (GTPγS, Radioligand Binding) Hits->Secondary Confirm & Characterize Selectivity Potency & Selectivity Profiling (M1-M5) Secondary->Selectivity Determine Profile PK Pharmacokinetics (PK/PD) Selectivity->PK Assess Drug-like Properties Models Animal Models of Disease (e.g., Parkinsonism, Dystonia) PK->Models Test in Relevant Models Efficacy In Vivo Efficacy Assessment Models->Efficacy Evaluate Therapeutic Effect Lead Lead Candidate Efficacy->Lead Select for Development

References

Safety Operating Guide

Essential Safety and Disposal Procedures for PCS1055 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper disposal of PCS1055 dihydrochloride, catering to researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and mitigate environmental impact.

Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following procedures are based on available safety data for this compound and general best practices for the disposal of hazardous research chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Chemical and Safety Data Summary

For quick reference, the table below summarizes the key quantitative data available for this compound.

PropertyValueSource
Molecular Formula C₂₇H₃₂N₄ · 2HClSigma-Aldrich[1]
Molecular Weight 485.49 g/mol Sigma-Aldrich[1]
Hazard Codes H413: May cause long lasting harmful effects to aquatic lifeSigma-Aldrich[1], PubChem[2]
Precautionary Codes P273: Avoid release to the environment.P501: Dispose of contents/container in accordance with local regulations.Sigma-Aldrich[1]
Hazard Classifications Aquatic Chronic 4Sigma-Aldrich[1]
Storage Temperature 2-8°CSigma-Aldrich[3]
Solubility H₂O: 5 mg/mL (warmed)Sigma-Aldrich[1]

Experimental Protocols: Proper Disposal Methodology

The primary hazard associated with this compound is its potential for long-lasting harmful effects on aquatic life[1][2]. Therefore, the disposal procedure must prioritize preventing its release into the environment.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE. Based on general laboratory safety protocols for handling chemical powders and solutions, this should include:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

Step 2: Waste Collection

  • Solid Waste:

    • Carefully sweep up any solid this compound, avoiding dust generation.

    • Place the solid waste into a clearly labeled, sealed container. The label should include the chemical name ("this compound") and the relevant hazard warning ("Hazardous to the Aquatic Environment").

  • Liquid Waste (Solutions):

    • Do not pour solutions containing this compound down the drain.

    • Collect all aqueous and organic solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label should specify the chemical name, concentration, and solvent.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, weigh boats, and contaminated gloves or paper towels, should be considered hazardous waste.

    • Place these items in a sealed bag or container that is clearly labeled for hazardous waste disposal.

Step 3: Container Decontamination

Empty containers of this compound must be properly decontaminated before disposal or recycling.

  • Triple Rinse:

    • Rinse the empty container with a suitable solvent (e.g., water, if the subsequent waste stream is aqueous) at least three times.

    • Collect the rinsate as hazardous liquid waste. Do not dispose of the rinsate down the drain.

  • Container Disposal:

    • After triple rinsing, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers. In some cases, this may allow for recycling.

Step 4: Storage of Waste

  • Store all waste containers containing this compound in a designated hazardous waste accumulation area.

  • Ensure the storage area is secure and away from drains and sources of water.

Step 5: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Provide the waste manifest with all necessary information about the chemical.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_waste_type Waste Characterization cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_container Empty Container Path cluster_final Final Disposal start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid_waste Solid PCS1055 or Contaminated Materials waste_type->solid_waste Solid liquid_waste PCS1055 Solution waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid Collect in Labeled, Sealed Waste Bottle liquid_waste->collect_liquid collect_liquid->store_waste triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Liquid Waste triple_rinse->collect_rinsate collect_rinsate->collect_liquid final_disposal Dispose via Institutional EHS or Licensed Contractor store_waste->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling PCS1055 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of PCS1055 dihydrochloride, a novel muscarinic M4 receptor antagonist.[1] The following procedures are based on best practices for handling powdered chemical compounds and analogous dihydrochloride salts in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to hazardous chemicals. The following table summarizes the essential PPE for handling this compound in both solid and solution forms.

PPE Category Solid Form (Powder) Solution Form Specifications
Eye Protection Safety goggles with side shieldsSafety goggles with side shields or face shieldMust conform to EN 166 (EU) or NIOSH (US) standards.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for integrity before each use. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[3]
Respiratory Protection NIOSH-approved N95 or higher-rated dust respiratorNot generally required if handled in a fume hoodUse a full-face respirator with chemical cartridges for large spills or when working outside a fume hood.[3]
Body Protection Laboratory coat or chemical-resistant gownLaboratory coat or chemical-resistant gownLong-sleeved and fully buttoned. Consider a chemical-resistant apron for larger quantities.[4]
Foot Protection Closed-toe shoesClosed-toe shoesShoes should be made of a non-porous material.

Operational Plan: Step-by-Step Handling Procedures

Proper handling procedures are critical to prevent contamination and accidental exposure. The following workflow outlines the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled.

  • Wear appropriate PPE (gloves and eye protection) during inspection.

2. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[5]

  • Keep the container in a cool, dry, and well-ventilated area.[2]

  • Store away from incompatible materials, such as strong oxidizing agents.

  • For long-term stability, refer to the manufacturer's specific storage temperature recommendations.

3. Weighing (Solid Form):

  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to avoid inhalation of the powder.[2]

  • Use a dedicated, clean spatula and weighing vessel.

  • Handle the powder gently to minimize dust generation.

  • Clean the balance and surrounding area with a damp cloth or a HEPA-filtered vacuum after weighing. Do not dry sweep.

4. Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Slowly add the powdered this compound to the solvent to avoid splashing.

  • Ensure the vessel is appropriately sized for the volume of the solution.

  • If sonication or heating is required, ensure adequate ventilation and use appropriate equipment.

5. Handling of Solutions:

  • Use a calibrated pipette or other appropriate liquid handling device for transferring solutions.

  • Avoid direct contact with the solution.

  • Cap all containers when not in use to prevent evaporation and accidental spills.

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

1. Waste Segregation:

  • Segregate waste containing this compound from other laboratory waste.

  • Use separate, clearly labeled waste containers for solid waste, aqueous solutions, and organic solvent solutions.

2. Solid Waste Disposal:

  • Collect excess solid this compound and any contaminated materials (e.g., weighing paper, gloves, paper towels) in a designated, sealed, and labeled hazardous waste container.[2]

3. Liquid Waste Disposal:

  • Collect all aqueous and organic solutions containing this compound in a designated, sealed, and labeled hazardous waste container.

  • Do not dispose of solutions down the drain unless authorized by your institution's environmental health and safety (EHS) office.

  • Neutralization of acidic dihydrochloride salt solutions may be required before disposal. This should be done cautiously by adding a weak base.

4. Decontamination:

  • Wipe down all surfaces and equipment that have come into contact with this compound with an appropriate cleaning agent.

  • Dispose of all cleaning materials as hazardous waste.

5. Final Disposal:

  • All waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[2]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal receive Receive & Inspect storage Store Securely receive->storage Intact weigh Weigh in Fume Hood storage->weigh Retrieve dissolve Dissolve in Fume Hood weigh->dissolve Transfer use Use in Experiment dissolve->use Transfer solid_waste Solid Waste Collection use->solid_waste Contaminated PPE/materials liquid_waste Liquid Waste Collection use->liquid_waste Unused/waste solution decontaminate Decontaminate Surfaces use->decontaminate Post-experiment dispose Dispose via EHS solid_waste->dispose liquid_waste->dispose decontaminate->dispose Contaminated wipes

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PCS1055 dihydrochloride
Reactant of Route 2
Reactant of Route 2
PCS1055 dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.